molecular formula C13H11N3O3 B091717 Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- CAS No. 101-51-9

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Cat. No.: B091717
CAS No.: 101-51-9
M. Wt: 257.24 g/mol
InChI Key: DQMAUXIQILXETR-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13967. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(4-aminophenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N3O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMAUXIQILXETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059232
Record name Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-
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Molecular Weight

257.24 g/mol
Source PubChem
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CAS No.

101-51-9
Record name 5-[2-(4-Aminophenyl)diazenyl]-2-hydroxybenzoic acid
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Record name 5-((p-Aminophenyl)azo)salicylic acid
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Record name 5-[(p-Aminophenyl)azo]salicylic acid
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Record name Benzoic acid, 5-[2-(4-aminophenyl)diazenyl]-2-hydroxy-
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Record name Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-
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Record name 5-[(p-aminophenyl)azo]salicylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of the azo compound, Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-tested methodologies.

Introduction: The Significance of Azo Compounds

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes.[1] Their applications extend beyond textiles and into diverse fields such as pharmaceuticals, food additives, and advanced materials due to their rich chemistry and vibrant colors.[2][3] The compound of focus, Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, also known as 5-((p-Aminophenyl)azo)salicylic acid, is a derivative of salicylic acid and holds potential for various applications, including as a precursor in the synthesis of more complex molecules and as a potential therapeutic agent.

This guide will delineate the synthetic pathway to this molecule, grounded in the fundamental principles of diazotization and azo coupling, and further detail the analytical techniques essential for its structural confirmation and purity assessment.

Part 1: Synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

The synthesis of the target molecule is a classic two-step process common for the preparation of many azo dyes.[4] It begins with the diazotization of an aromatic amine, in this case, p-aminobenzoic acid, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, salicylic acid.

Chemical Principles and Mechanistic Insights

Step 1: Diazotization of p-Aminobenzoic Acid

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[5][6] This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1]

The mechanism commences with the protonation of nitrous acid to form the nitrosonium ion (NO+), a potent electrophile.[7] The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the formation of a stable diazonium salt.[7][] The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.[9]

Step 2: Azo Coupling Reaction

The diazonium salt formed in the first step is a weak electrophile and will react with an activated aromatic ring in an electrophilic aromatic substitution reaction.[10][11] Salicylic acid, with its hydroxyl and carboxyl groups, is an activated ring system. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. In this synthesis, the coupling occurs at the para position relative to the hydroxyl group.[2][11] The reaction is typically carried out in a neutral to slightly alkaline medium to facilitate the coupling.[11]

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_diazotization Step 1: Diazotization of p-Aminobenzoic Acid cluster_coupling Step 2: Azo Coupling pABA p-Aminobenzoic Acid Diazonium_Salt p-Carboxybenzenediazonium Chloride pABA->Diazonium_Salt Generation of Nitrosonium Ion (NO+) & Nucleophilic Attack NaNO2_HCl NaNO2, HCl (0-5 °C) Product Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Diazonium_Salt->Product Electrophilic Aromatic Substitution Salicylic_Acid Salicylic Acid Salicylic_Acid->Product

Caption: Reaction mechanism for the synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-.

Detailed Experimental Protocol

Materials:

  • p-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO) for recrystallization

  • Distilled water

  • Ice

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated acids and bases in a fume hood.

  • Diazonium salts can be explosive when dry; do not isolate the intermediate diazonium salt.

Procedure:

Part A: Preparation of the Diazonium Salt of p-Aminobenzoic Acid

  • In a 250 mL beaker, dissolve 2.74 g (0.02 mol) of p-aminobenzoic acid in a solution of 1.06 g (0.01 mol) of sodium carbonate in 50 mL of water. Warm the mixture gently to facilitate dissolution.

  • Cool the solution to room temperature and add 5.3 mL of concentrated hydrochloric acid.

  • Prepare an ice bath and cool the solution to 0-5 °C. Some of the p-aminobenzoic acid may precipitate.

  • In a separate 50 mL beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of water and cool the solution in an ice bath.

  • Slowly add the cold sodium nitrite solution to the acidic solution of p-aminobenzoic acid while maintaining the temperature between 0-5 °C and stirring continuously. The addition should take approximately 10 minutes.

  • Continue stirring the resulting diazonium salt solution in the ice bath for another 10 minutes.

Part B: Azo Coupling with Salicylic Acid

  • In a 500 mL beaker, dissolve 2.76 g (0.02 mol) of salicylic acid in 20 mL of 2.5 M sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution with constant stirring.

  • A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is acidic (test with litmus paper). This will precipitate the product fully.

Part C: Isolation and Purification

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from dimethyl sulfoxide (DMSO) to obtain a purified solid.[12]

  • Dry the purified product in a desiccator.

  • Determine the yield and melting point of the final product.

Monitoring the Reaction

The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[13][14] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new, colored spot corresponding to the azo dye will indicate the progression of the reaction.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation of Reactants cluster_reaction Reaction Steps cluster_workup Work-up and Purification Prep_pABA Dissolve p-Aminobenzoic Acid in Na2CO3 solution Diazotization Diazotization of p-ABA with NaNO2/HCl at 0-5 °C Prep_pABA->Diazotization Prep_SA Dissolve Salicylic Acid in NaOH solution Coupling Azo Coupling with Salicylic Acid solution at 0-5 °C Prep_SA->Coupling Diazotization->Coupling Acidification Acidify with HCl Coupling->Acidification Filtration Vacuum Filtration Acidification->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from DMSO Washing->Recrystallization Drying Dry the Product Recrystallization->Drying

Caption: A streamlined workflow for the synthesis and purification of the target azo compound.

Part 2: Characterization of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

1. UV-Visible Spectroscopy

Azo compounds are known for their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The UV-Vis spectrum of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is expected to show a characteristic absorption maximum (λmax) in the visible range, typically around 412 nm.[12]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the synthesized compound should exhibit characteristic absorption bands corresponding to its various functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the number and types of protons and carbon atoms and their connectivity.

4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. The molecular formula of the target compound is C₁₃H₁₁N₃O₃, with a molecular weight of 257.24 g/mol .[15]

Summary of Characterization Data
Technique Expected Observations Interpretation
UV-Vis λmax ≈ 412 nm[12]Corresponds to the π → π* transition of the conjugated azo system.
FT-IR (KBr, cm⁻¹) ~3454 (O-H stretch, phenol), ~3220 (N-H stretch, amine), ~3056 (C-H stretch, aromatic), ~1610 (C=O stretch, carboxylic acid), ~1446 (N=N stretch, azo)[12]Confirms the presence of key functional groups.
¹H NMR (DMSO-d₆, δ ppm) Signals in the aromatic region (6.5-8.5 ppm), a singlet for the phenolic -OH, a broad singlet for the -NH₂ protons, and a singlet for the carboxylic acid proton.[12]Provides information on the proton environment and confirms the aromatic structure.
¹³C NMR (DMSO-d₆, δ ppm) Signals for aromatic carbons, a signal for the carboxylic carbon (~171 ppm), and carbons attached to the azo group.[12]Confirms the carbon skeleton of the molecule.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 258.0873[15]Confirms the molecular weight of the compound.

Conclusion

This guide has provided a detailed, step-by-step methodology for the synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, underpinned by a thorough explanation of the core chemical principles. The outlined characterization techniques form a robust framework for the validation of the synthesized product's structure and purity. The successful synthesis and characterization of this and similar azo compounds are foundational for their further exploration in various scientific and industrial applications.

References

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  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Lojda, Z., & Gossrau, R. (1983). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 78(2), 251–266. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Raghavendra, M., et al. (2013). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. International Journal of Pharmaceutical and Chemical Sciences, 3(2), 275-280. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the recrystallisation and/or purification of azo-type compounds.
  • ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?. Retrieved from [Link]

  • Ferreira, M. I. M., et al. (2020). Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. Molbank, 2020(4), M1163. Retrieved from [Link]

  • PubChem. (n.d.). 5-((p-Aminophenyl)azo)salicylic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The thin layer chromatography (TLC) plate showing the presence of CI.... Retrieved from [Link]

  • ResearchGate. (n.d.). RP TLC of some newly synthesized azo-dye derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of azo dyestuffs.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 5-AMINOSALICYLIC ACID.
  • Asian Journal of Chemistry. (2012). Development of Thin Layer and High Performance Liquid Chromatographic Methods for The Analysis of Colourings Substances Used in the Printing Inks. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-5-((4-((2-pyridinylamino)sulfonyl)phenyl)azo)benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-((p-Aminophenyl)azo)salicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ), recorded at room temperature. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. Retrieved from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). biphenyl]-4-yl]azo]-2-hydroxy-, disodium - Optional[FTIR] - Spectrum. Retrieved from [https://spectrabase.com/spectrum/biphenyl]-4-yl]azo]-2-hydroxy-,%20disodium/bA8q7D5Y2hJ]([Link])

  • Nigović, B., Mandić, Z., Simunić, B., & Fistrić, I. (2001). Voltammetric studies of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid as a novel prodrug of 5-aminosalicylic acid. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 987–994. Retrieved from [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

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Sources

Physicochemical properties of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid

Introduction

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a multifaceted organic compound belonging to the class of azo dyes. It is structurally characterized by a salicylic acid moiety linked to a p-phenylenediamine group via a diazo bridge (-N=N-). This unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, an amino group, and an azo chromophore—imparts a distinct set of physicochemical properties that are of significant interest in both materials science and medicinal chemistry.

Beyond its function as a dye, the compound holds considerable potential as a prodrug. Specifically, it is a derivative of mesalazine (5-aminosalicylic acid or 5-ASA), a cornerstone therapy for inflammatory bowel disease (IBD).[1][2] The azo linkage is designed to be stable in the upper gastrointestinal tract but susceptible to cleavage by azoreductase enzymes produced by the colonic microbiota.[3] This targeted cleavage would release the active anti-inflammatory agent, 5-ASA, directly at the site of inflammation in the colon, thereby enhancing therapeutic efficacy and minimizing systemic side effects. This guide provides a comprehensive analysis of its synthesis, spectroscopic profile, and key physicochemical characteristics, offering field-proven insights for its application and further development.

Molecular Structure and Identification

A precise understanding of the molecule's architecture is fundamental to interpreting its chemical behavior and properties.

Chemical Structure

The molecule consists of a 2-hydroxybenzoic acid (salicylic acid) core functionalized at the 5-position with an azo linkage to an aniline (aminophenyl) group.

Caption: Chemical structure of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.

Chemical Identifiers

For unambiguous identification and database retrieval, the following identifiers are used:

IdentifierValueSource
IUPAC Name 5-[(4-aminophenyl)diazenyl]-2-hydroxybenzoic acid[4]
CAS Number 101-51-9[5][6][7][8][9]
Molecular Formula C₁₃H₁₁N₃O₃[4][5][7]
Molecular Weight 257.24 g/mol [4][5][7]
InChI 1S/C13H11N3O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,14H2,(H,18,19)[4][6][10]
InChIKey DQMAUXIQILXETR-UHFFFAOYSA-N[4][6][7][10]
Canonical SMILES C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)C(=O)O[4][10]
Synonyms 5-[(p-Aminophenyl)azo]salicylic acid, 4'-Amino-4-hydroxy-3-carboxyazobenzene[4][5][8]

Synthesis Pathway and Experimental Protocol

The synthesis of azo compounds predominantly involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[11][12]

Synthesis Workflow

The synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is typically achieved by the diazotization of p-phenylenediamine followed by its coupling with salicylic acid. An alternative route involves the diazotization of 5-aminosalicylic acid and coupling with aniline.[13][14] The choice of starting materials is guided by availability and reaction efficiency. The process must be conducted under controlled, low-temperature conditions to ensure the stability of the intermediate diazonium salt.

Synthesis_Workflow start Start: 5-Aminosalicylic Acid (or p-Phenylenediamine) diazotization Step 1: Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->diazotization Reagents diazonium Intermediate: Diazonium Salt diazotization->diazonium Forms coupling Step 2: Azo Coupling (with Aniline or Salicylic Acid) diazonium->coupling Reacts with product Crude Product Precipitation (pH adjustment) coupling->product Yields purification Step 3: Purification (Recrystallization from DMSO) product->purification Purified via final Final Product: 5-((4-aminophenyl)azo)-2- hydroxybenzoic acid purification->final Obtains

Caption: General workflow for the synthesis of the target azo compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies for azo dye synthesis.[13][14]

Objective: To synthesize 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.

Materials:

  • 5-Aminosalicylic acid (5-ASA)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Aniline

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Crushed ice

  • Distilled water

Procedure:

  • Diazotization of 5-Aminosalicylic Acid:

    • Dissolve a specific molar equivalent of 5-aminosalicylic acid in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Causality: This low temperature is critical to prevent the highly reactive and unstable diazonium salt from decomposing prematurely.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 5-ASA solution. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring for 20-30 minutes after the addition is complete to ensure the full conversion of the primary amine to the diazonium salt. The formation of a pale yellow solution indicates the presence of the diazonium chloride.[14]

  • Azo Coupling Reaction:

    • In a separate beaker, prepare a solution of aniline (equimolar to the starting 5-ASA) in dilute HCl. Cool this solution to 0-5 °C.

    • Slowly add the cold aniline solution to the freshly prepared diazonium salt solution with vigorous stirring.

    • Adjust the pH of the reaction mixture to be slightly alkaline by adding a cold 10% NaOH solution. This promotes the coupling reaction, as the phenoxide ion (from salicylic acid) is a more potent coupling agent than the undissociated phenol.

    • A colored precipitate of the crude product should form immediately. Continue stirring in the ice bath for another hour to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the solid product using a Buchner funnel and wash it several times with cold distilled water to remove unreacted salts and impurities.

    • For purification, recrystallize the crude solid from a suitable solvent, such as dimethyl sulfoxide (DMSO), as reported in the literature.[13]

    • Dry the purified crystals in a vacuum oven at a moderate temperature. The reaction typically affords the final product in moderate to good yield (e.g., 51%).[13]

Self-Validation: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination and the spectroscopic methods detailed in the following section.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation and offers insights into the electronic and vibrational properties of the molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The extended π-conjugated system, which includes the two aromatic rings and the azo bridge, is responsible for the compound's characteristic color.

  • Principle: The azo group (-N=N-) acts as a primary chromophore. The absorption in the visible region is typically due to the n→π* and π→π* electronic transitions of this group, which are influenced by the electronic nature of the attached aromatic rings (the auxochromes -OH, -NH₂, -COOH).

  • Experimental Data: The compound exhibits a strong absorption maximum (λmax) in the visible range.

Solventλmax (nm)Reference
Dimethyl sulfoxide (DMSO)412[13]

This absorption in the 400-450 nm range is characteristic of many azo dyes and is responsible for their yellow-orange-red colors.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in the molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of its covalent bonds.

  • Principle: Specific functional groups absorb infrared radiation at characteristic wavenumbers, causing the bonds to stretch or bend. By analyzing the absorption peaks, we can confirm the presence of the hydroxyl, amino, carboxylic acid, and azo groups.

  • Key Spectral Assignments:

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupSignificanceReference
3454N-H StretchPrimary Amine (-NH₂)Confirms the presence of the amino group.[13]
3220O-H StretchPhenolic Hydroxyl (-OH)Broad band, indicating hydrogen bonding.[13]
3056C-H StretchAromatic RingCharacteristic of sp² C-H bonds.[13]
~2900 (broad)O-H StretchCarboxylic Acid (-COOH)Very broad absorption typical for the H-bonded acid dimer.[11][13]
1610C=O StretchCarboxylic Acid (-COOH)Strong absorption confirming the carboxyl group.[13]
1446N=N StretchAzo Group (-N=N-)Confirms the presence of the diazo linkage.[13]

The broadness of the -OH bands suggests significant intermolecular and intramolecular hydrogen bonding, a key feature influencing the compound's physical properties like melting point and solubility.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: This technique identifies the distinct chemical environments of the protons.

    • Principle: Protons in different locations resonate at different frequencies (chemical shifts, δ) depending on their local electronic environment. The data provides information on the number of different protons, their relative numbers (integration), and their neighboring protons (multiplicity).

    • Spectral Assignments (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
10.96Singlet1H-COOH (Carboxylic Acid Proton)[13]
7.62 - 7.88Multiplet5HAr-H (Aromatic Protons)[13]
6.80Doublet of Doublets2HAr-H (Aromatic Protons)[13]
6.15Singlet2H-NH₂ (Amino Protons)[13]
5.25Singlet1H-OH (Phenolic Proton)[13]
  • ¹³C NMR Spectroscopy: This technique probes the carbon skeleton of the molecule.

    • Principle: Each chemically distinct carbon atom gives a separate signal, allowing for a "map" of the carbon framework.

    • Spectral Assignments (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentReference
171.0C=O (Carboxylic Acid Carbon)[13]
155.2, 150.0, 144.8Aromatic C-N, C-O[13]
133.0, 129.2, 124.4, 122.3, 115.4, 113.8Aromatic C-H, C-C[13]

Physicochemical Properties and Data

The collective physicochemical properties determine the compound's behavior in various environments, which is critical for formulation and application development.

Summary of Properties

The following table consolidates predicted and experimental data for the compound. Predicted values are computationally derived and provide useful estimates where experimental data is unavailable.

PropertyValueData TypeSource
Boiling Point 541.0 ± 50.0 °CPredicted[5][8]
Density 1.40 ± 0.1 g/cm³Predicted[5][8]
pKa 2.69 ± 0.10Predicted[5][8]
LogP 3.12Predicted[7]
Solubility
  • Qualitative Assessment: Due to the presence of both polar functional groups (-COOH, -OH, -NH₂) and nonpolar aromatic rings, the compound is expected to be slightly soluble in water but readily soluble in polar organic solvents like DMSO and DMF.[13] Its solubility in aqueous media is highly pH-dependent; it will be significantly more soluble in alkaline solutions where the carboxylic acid and phenolic hydroxyl groups are deprotonated to form carboxylate and phenoxide salts.

Thermal Stability

While specific TGA/DSC data for this molecule were not found, a general protocol and expected behavior can be outlined based on analogous structures like hydroxybenzoic acids.[16][17]

  • Principle: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. Together, they reveal information about dehydration, melting, and decomposition.

  • Conceptual Experimental Protocol (TGA/DSC):

    • Place 5-10 mg of the sample in an alumina or platinum pan.

    • Heat the sample from ambient temperature (~25 °C) to 600 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the mass loss (TGA curve) and heat flow (DSC curve) simultaneously.

  • Expected Thermal Events:

    • Dehydration: An initial mass loss below ~120 °C corresponding to the loss of any adsorbed water, accompanied by an endothermic peak in the DSC curve.

    • Melting/Decomposition: A sharp endothermic peak in the DSC curve indicating melting, which may be immediately followed by or overlap with decomposition.

    • Decarboxylation: A significant mass loss event corresponding to the loss of CO₂ from the carboxylic acid group.

    • Final Decomposition: Subsequent mass loss at higher temperatures as the remaining aromatic structure breaks down.

Thermal_Analysis_Logic sample Sample Preparation (5-10 mg in pan) tga_dsc TGA/DSC Instrument (Heat at 10 °C/min under N₂) sample->tga_dsc data Data Acquisition (Mass Loss vs. Temp) (Heat Flow vs. Temp) tga_dsc->data analysis Data Analysis data->analysis results Results: - Dehydration Temp - Melting Point - Decomposition Profile analysis->results

Caption: Logical workflow for conducting thermal analysis (TGA/DSC).

Application Insight: A Colon-Targeted Prodrug

The most compelling application for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid in drug development is its potential as a colon-specific prodrug of 5-ASA.[1]

  • Mechanism of Action:

    • Oral Administration: The prodrug is administered orally.

    • Transit: It passes through the stomach and small intestine largely intact due to the stability of the azo bond in the aerobic and acidic/neutral pH environment.

    • Colonic Activation: Upon reaching the colon, the anaerobic environment and the presence of bacterial azoreductase enzymes facilitate the reductive cleavage of the azo bond.[3]

    • Drug Release: This cleavage releases two separate molecules: the therapeutically active 5-aminosalicylic acid (5-ASA) and the carrier molecule, p-phenylenediamine. 5-ASA then exerts its local anti-inflammatory effects on the colonic mucosa.

Prodrug_Activation prodrug Prodrug (5-((4-aminophenyl)azo)-2- hydroxybenzoic acid) colon Colonic Bacteria (Azoreductase Enzymes) prodrug->colon Reaches Colon cleavage Azo Bond Cleavage (Reduction) colon->cleavage Mediates asa Active Drug: 5-Aminosalicylic Acid (Anti-inflammatory) cleavage->asa Releases carrier Carrier: p-Phenylenediamine cleavage->carrier Releases

Caption: Metabolic activation pathway of the azo prodrug in the colon.

This targeted delivery strategy is analogous to that of sulfasalazine, the first successful azo-prodrug of 5-ASA. The development of new azo prodrugs aims to improve upon existing therapies by potentially using carrier molecules that are more inert or even possess complementary therapeutic activity.

References

  • Raghavendra, M., et al. (2013). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. International Journal of Pharmacy and Chemical Sciences, 3(2), 275-280.
  • ChemicalBook. (n.d.). 101-51-9(5-(4-AMINO-PHENYLAZO)-2-HYDROXY-BENZOIC ACID) Product Description.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • PubChem. (n.d.). 5-((p-Aminophenyl)azo)salicylic acid. National Center for Biotechnology Information.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
  • Chemical Review and Letters. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives.
  • PubChemLite. (n.d.). Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (C13H11N3O3).
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
  • CAS Common Chemistry. (n.d.). 5-[2-(4-Aminophenyl)diazenyl]-2-hydroxybenzoic acid.
  • ResearchGate. (n.d.). 1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid.
  • SIELC Technologies. (n.d.). Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-.
  • Dovepress. (n.d.). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis.
  • ChemicalBook. (n.d.). 5-(4-AMINO-PHENYLAZO)-2-HYDROXY-BENZOIC ACID.
  • Guidechem. (n.d.). 5-(4-AMINO-PHENYLAZO)-2-HYDROXY-BENZOIC ACID 101-51-9 wiki.
  • Semantic Scholar. (n.d.). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids.
  • Parchem. (n.d.). 5-(4-Amino-Phenylazo)-2-Hydroxy-Benzoic Acid.
  • PubMed. (n.d.). 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation.
  • University of Limerick. (n.d.). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.
  • International Food Research Journal. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.
  • Wiley Online Library. (2014). On the colonic bacterial metabolism of azo-bonded prodrugs of 5-aminosalicylic acid.

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An In-Depth Technical Guide to the Spectral Data Analysis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, a complex aromatic azo dye, presents a multifaceted analytical challenge due to its array of functional groups and potential for tautomerism. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—as they apply to the structural characterization of this molecule. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, grounding theoretical principles in practical, field-proven insights to ensure a robust and self-validating analytical workflow. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of spectroscopic analysis for complex organic molecules.

Molecular Structure

Compound: Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Molecular Formula: C₁₃H₁₁N₃O₃ Structure:

Part 1: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, the extensive conjugated system of aromatic rings linked by an azo group gives rise to characteristic absorptions in the visible and ultraviolet regions. These absorptions are primarily due to π→π* and n→π* transitions.

Theoretical Principles & Experimental Rationale

The color of azo dyes is a direct consequence of the absorption of light in the visible spectrum, which promotes electrons from a lower energy molecular orbital to a higher one. The key electronic transitions are:

  • π→π Transitions:* These are high-energy transitions occurring in the UV region, typically below 400 nm, and are associated with the aromatic rings and the azo double bond.

  • n→π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the nitrogen atoms of the azo group. These transitions are responsible for the characteristic color of the compound and appear at longer wavelengths in the visible region.

The choice of solvent is a critical experimental parameter due to the phenomenon of solvatochromism , where the polarity of the solvent can influence the position of the absorption maximum (λmax).[1][2][3] For instance, a more polar solvent might stabilize the excited state differently than the ground state, leading to a shift in the absorption wavelength. Therefore, documenting the solvent used is essential for reproducibility.

Experimental Protocol: UV-Vis Analysis

This protocol outlines the standardized procedure for obtaining the UV-Vis spectrum of the target compound.

  • Solvent Selection: Choose a spectral grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Ethanol or Dimethylformamide (DMF) are common choices for azo dyes.[4]

  • Solution Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/mL). From this, prepare a working solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 AU (typically in the micromolar range, e.g., 5 x 10⁻⁵ M).[4] This ensures adherence to the Beer-Lambert Law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.[5]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solution. Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).[6][7] This subtracts the absorbance of the solvent itself.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each peak in the spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select Spectral Grade Solvent Prepare Prepare Dilute Solution (e.g., 5x10⁻⁵ M) Solvent->Prepare Baseline Perform Baseline Correction with Pure Solvent Prepare->Baseline Measure Measure Sample Absorbance Spectrum Baseline->Measure Identify Identify λmax Measure->Identify

Caption: UV-Vis Spectroscopy Experimental Workflow.

Interpretation of the UV-Vis Spectrum

For Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, the UV-Vis spectrum is expected to show two main absorption bands:

TransitionExpected Wavelength RangeObserved λmax
π→π250-350 nm~350 nm
n→π> 400 nm412 nm

The peak at approximately 412 nm is attributed to the n→π* transition of the azo group, which is responsible for the yellow-orange color of the compound. The higher energy absorption around 350 nm corresponds to the π→π* transitions within the extensive conjugated system of the aromatic rings.[8]

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Theoretical Principles & Experimental Rationale

Each functional group in a molecule has a characteristic vibrational frequency. For the target compound, we expect to see absorptions corresponding to the O-H, N-H, C=O, C=C, and N=N bonds, among others.

The choice of sampling technique is crucial. For solid samples, two common methods are:

  • KBr Pellet Method: The sample is finely ground with potassium bromide (KBr) powder and pressed into a transparent pellet.[9][10] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid, transparent matrix under pressure.[9] The main challenge with this method is ensuring the sample is anhydrous, as water has a strong, broad O-H absorption that can obscure other peaks.[10]

  • Attenuated Total Reflectance (ATR): The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[11][12][13] The IR beam is reflected internally within the crystal, creating an evanescent wave that penetrates a few microns into the sample, allowing for absorption to be measured.[14] ATR is often preferred for its minimal sample preparation and speed.[11]

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
  • Sample and KBr Preparation: Gently grind 1-2 mg of the sample in an agate mortar. Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[9]

  • Mixing: Thoroughly mix the sample and KBr by grinding them together for several minutes to ensure a homogenous mixture and reduce particle size.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[9][15]

  • Background Spectrum: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind 1-2 mg Sample Mix Mix with 100-200 mg Dry KBr Grind->Mix Press Press into Transparent Pellet (8-10 tons) Mix->Press Background Acquire Background Spectrum Press->Background Acquire Acquire Sample Spectrum Background->Acquire Identify Identify Characteristic Absorption Bands Acquire->Identify

Caption: FT-IR Spectroscopy Experimental Workflow (KBr Pellet Method).

Interpretation of the IR Spectrum

The IR spectrum of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- will display several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3454O-H Stretch (phenolic) & N-H Stretch (amine)-OH & -NH₂
3220O-H Stretch (carboxylic acid, broad)-COOH
3056Aromatic C-H StretchAr-H
2908Aliphatic C-H Stretch (minor)C-H
1610C=O Stretch (carboxylic acid)-COOH
1500-1600C=C Stretch (aromatic)Aromatic Ring
1446N=N Stretch (azo)-N=N-
  • O-H and N-H Region (3200-3500 cm⁻¹): A broad band centered around 3220 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. A sharper peak at 3454 cm⁻¹ is likely due to the phenolic O-H and the N-H stretches of the primary amine.[16]

  • Carbonyl Region (~1700 cm⁻¹): The strong absorption at 1610 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. The lower frequency compared to a typical carboxylic acid (~1710 cm⁻¹) suggests significant intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl group.

  • Aromatic Region (1400-1600 cm⁻¹): Multiple sharp peaks in this region are characteristic of C=C stretching vibrations within the aromatic rings.[17][18]

  • Azo Group (~1450 cm⁻¹): The N=N stretching vibration for aromatic azo compounds is often observed in the 1400-1450 cm⁻¹ range. The peak at 1446 cm⁻¹ is consistent with this assignment.[16]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Theoretical Principles & Experimental Rationale

NMR spectroscopy is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ) for each non-equivalent proton (¹H NMR) or carbon (¹³C NMR).

Causality in Experimental Choices:

  • Deuterated Solvents: NMR spectra are recorded in deuterated solvents (e.g., CDCl₃, DMSO-d₆) to avoid large, interfering signals from the solvent's protons.[16][19][20] The choice of solvent depends on the analyte's solubility.[21] For the target compound, with its polar functional groups (-COOH, -OH, -NH₂), DMSO-d₆ is an excellent choice due to its high polarity and ability to dissolve the sample.

  • ¹H NMR: This technique provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (splitting patterns).

  • ¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): For complex molecules, 2D NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (typically through 2-3 bonds).[22][23]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to.[22][24]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular structure.[23][25]

Experimental Protocol: NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, DMSO-d₆ is a good choice.[21][26]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line. The typical spectral width is 0-220 ppm.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D spectra such as COSY, HSQC, and HMBC to establish connectivity.

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Interpretation of NMR Spectra

¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.96singlet1H-COOH proton
7.62-7.88multiplet5HAromatic protons
6.80doublet of doublets2HAromatic protons
6.15singlet2H-NH₂ protons
5.25singlet1H-OH proton
  • Downfield Protons: The most downfield signal at 10.96 ppm is characteristic of a carboxylic acid proton. The singlet at 5.25 ppm corresponds to the phenolic hydroxyl proton. The broad singlet at 6.15 ppm is assigned to the two protons of the primary amine.

  • Aromatic Protons: The complex multiplet between 7.62-7.88 ppm and the doublet of doublets at 6.80 ppm account for all the aromatic protons on the two benzene rings. A COSY experiment would be instrumental in assigning specific protons by revealing their coupling relationships.

¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
171.0Carboxylic acid carbon (-COOH)
155.2Carbon attached to -OH group
150.0Carbon attached to -NH₂ group
144.8Carbon attached to azo group
133.0Aromatic carbon
129.2Aromatic carbon
124.4Aromatic carbons (3C)
122.3Aromatic carbon
115.4Aromatic carbon
113.8Aromatic carbons (2C)
  • Carbonyl Carbon: The signal at 171.0 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • Aromatic Carbons: The remaining signals in the 113-156 ppm range are assigned to the twelve aromatic carbons. The distinct chemical shifts are due to the different electronic environments created by the substituents (-OH, -COOH, -N=N-, -NH₂). An HSQC spectrum would link each protonated carbon to its attached proton, and an HMBC spectrum would reveal long-range C-H correlations, confirming the overall connectivity of the molecule.

Conclusion

The synergistic application of UV-Vis, IR, and NMR spectroscopy provides a comprehensive and self-validating framework for the structural elucidation of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. UV-Vis spectroscopy confirms the extended conjugation and identifies the electronic transitions responsible for its color. IR spectroscopy provides definitive evidence for the presence of key functional groups, with shifts indicating intramolecular interactions like hydrogen bonding. Finally, NMR spectroscopy, particularly with the aid of 2D techniques, allows for the complete mapping of the carbon-hydrogen framework, confirming the precise connectivity and substitution patterns of the molecule. This integrated analytical approach ensures the highest level of scientific integrity and trustworthiness in the characterization of complex pharmaceutical compounds.

References

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Solubility studies of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (C.I. Mordant Brown 33)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Modern Approach to a Fundamental Property

The solubility of an active pharmaceutical ingredient (API) or a critical chemical intermediate is a cornerstone of drug development and formulation science. It dictates bioavailability, influences manufacturing processes, and ultimately impacts the efficacy and safety of a therapeutic agent. This guide moves beyond a simple recitation of data to provide a comprehensive framework for understanding and determining the solubility of a specific azo dye, Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, commonly known as C.I. Mordant Brown 33. As a Senior Application Scientist, my objective is to not only present the known facts but to illuminate the causality behind experimental choices, empowering researchers to conduct their own robust and reliable solubility studies.

Compound at a Glance: Physicochemical Profile

A thorough understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Name Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-[1]
Common Name C.I. Mordant Brown 33[2][3]
CAS Number 3618-62-0[2][3]
Molecular Formula C₁₂H₁₀N₅NaO₆S[2][3]
Molecular Weight 375.29 g/mol [3][4]
Appearance Yellow-brown powder[2][3]
Predicted pKa 2.69 ± 0.10[5]

The "Why": Theoretical Pillars of Solubility

The principle of "like dissolves like" is a familiar adage, but a deeper, mechanistic understanding is crucial for informed solvent selection and interpretation of experimental results.

The Role of Polarity and Hydrogen Bonding

C.I. Mordant Brown 33 is a molecule rich in polar functional groups, including a carboxylic acid, a hydroxyl group, an amino group, and a sulfonic acid group (in its salt form). These groups are capable of forming hydrogen bonds with protic solvents like water and alcohols. The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (=O, -SO₃⁻) contributes significantly to its affinity for polar solvents.

Conversely, the aromatic rings in the structure introduce a degree of nonpolar character, which can lead to some solubility in less polar organic solvents that can engage in van der Waals interactions. However, the strong polar and ionic nature of the molecule generally dominates its solubility profile.

The Critical Influence of pH

The solubility of ionizable compounds like C.I. Mordant Brown 33 is profoundly dependent on the pH of the aqueous medium. The molecule possesses both acidic (carboxylic acid, hydroxyl, sulfonic acid) and basic (amino) functional groups.

  • In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), increasing the overall positive charge and potentially enhancing solubility in aqueous media. The carboxylic acid and sulfonic acid groups will be in their neutral forms.

  • In alkaline solutions (high pH): The carboxylic acid and hydroxyl groups will be deprotonated (-COO⁻, -O⁻), increasing the overall negative charge and thereby increasing aqueous solubility.

The predicted pKa of 2.69 suggests that the carboxylic acid group is quite acidic.[5] Understanding the pKa values of all ionizable groups is essential for predicting the pH range of optimal solubility.

Quantitative Solubility Profile: Known and Unknowns

Comprehensive quantitative solubility data for C.I. Mordant Brown 33 across a wide range of solvents and temperatures is not extensively documented in publicly available literature. This underscores the importance of the experimental protocols detailed in the subsequent sections.

Table of Known and Qualitative Solubility Data:

SolventTemperatureSolubilitySource
Water80 °C100 g/L[2][3][4]
EthanolNot SpecifiedSoluble[2][3][4]
AcetoneNot SpecifiedSlightly Soluble[2][3][4]
Other Organic SolventsNot SpecifiedInsoluble[2][3][4]
Ethylene Glycol EtherNot SpecifiedSoluble[6]

The lack of extensive data necessitates a reliable and reproducible experimental approach to determine solubility in solvents relevant to a specific research or development context.

The "How-To": Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method ensures that the system reaches a true equilibrium between the dissolved and undissolved solute, providing a reliable measure of solubility.

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Select Solvent(s) of Interest prep_vials Prepare Vials with Solvent and Stir Bar prep_solvent->prep_vials prep_compound Weigh Excess Compound add_compound Add Compound to Vials prep_compound->add_compound prep_vials->add_compound seal_vials Seal Vials Tightly add_compound->seal_vials agitate Agitate at Constant Temperature (e.g., 24-72h) seal_vials->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filtrate measure_absorbance Measure Absorbance (UV-Vis) filtrate->measure_absorbance prepare_standards Prepare Calibration Standards prepare_standards->measure_absorbance calculate_conc Calculate Concentration from Calibration Curve measure_absorbance->calculate_conc

Shake-Flask Method Workflow
Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the integrity of the results.

Materials:

  • Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (C.I. Mordant Brown 33)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, etc.)

  • Scintillation vials or other suitable sealed containers

  • Magnetic stir bars

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add a measured volume of the chosen solvent to a series of vials (in triplicate for each solvent).

    • Add an excess amount of C.I. Mordant Brown 33 to each vial. A visible excess of solid must remain at the end of the experiment to ensure saturation.

    • Add a small magnetic stir bar to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25°C, 37°C) and agitate for a predetermined period (typically 24 to 72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in solution remains constant.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • For viscous solvents or fine suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and discard the first few drops to saturate the filter membrane.

    • Filter the remaining supernatant into a clean, labeled vial.

  • Analysis by UV-Vis Spectrophotometry:

    • Preparation of Calibration Curve:

      • Prepare a stock solution of C.I. Mordant Brown 33 of known concentration in the same solvent used for the solubility study.

      • Perform a series of dilutions to create a set of calibration standards of known concentrations.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). The λmax for C.I. Mordant Brown 33 in 50% ethanol has been reported at several wavelengths, including 438 nm, 453 nm, and a dual peak at 410 nm and 475 nm, depending on the pH.[7] It is crucial to determine the λmax in the specific solvent being used.

      • Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

    • Analysis of Saturated Solution:

      • Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted solution at the λmax.

      • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

      • Multiply the calculated concentration by the dilution factor to determine the solubility of C.I. Mordant Brown 33 in that solvent at the specified temperature.

Concluding Remarks for the Practicing Scientist

The solubility of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is a multifaceted property governed by its complex molecular structure and the physicochemical nature of the solvent. While existing data provides a foundational understanding, this guide emphasizes the necessity of empirical determination for specific applications. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating high-quality solubility data. By understanding the theoretical underpinnings and meticulously executing the experimental workflow, researchers can confidently characterize the solubility of this and other complex molecules, paving the way for successful formulation and development.

References

  • ChemBK. Mordant Brown 33 (C.I.) - Physico-chemical Properties. Available from: [Link]

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  • Grokipedia. Mordant brown 33. Available from: [Link]

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  • ResearchGate. Determination of the dissociation constants of sulfonated azo dyes by capillary zone electrophoresis and spectrophotometry methods. Available from: [Link]

  • ChemBK. Mordant Brown 33 (13250). Available from: [Link]

  • Worldwidejournals.com. Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Available from: [Link]

  • ResearchGate. The UV-vis spectrum of the novel azo dyes (1=L 3 ) in a range of solvents. Available from: [Link]

  • ULM. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • NIH. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available from: [Link]

  • PubMed. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. Available from: [Link]

  • Wikipedia. Mordant brown 33. Available from: [Link]

  • PubChemLite. Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (C13H11N3O3). Available from: [Link]

  • ChemBK. Benzoic acid, 5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, disodium salt. Available from: [Link]

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  • Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

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A Senior Application Scientist's Guide to the Thermal Degradation Analysis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the thermal degradation analysis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, a molecule of significant interest in targeted drug delivery systems. As researchers and drug development professionals, understanding the thermal stability of such compounds is paramount for ensuring safety, efficacy, and quality throughout the manufacturing, storage, and application lifecycle. This document moves beyond mere procedural lists, offering in-depth causal explanations for experimental choices, robust, self-validating protocols, and a thorough exploration of the underlying degradation kinetics. We will delve into core analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and elucidate a probable degradation pathway, providing a holistic view grounded in established scientific principles.

Introduction: The Imperative of Thermal Stability

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is an azo-linked derivative of 5-aminosalicylic acid (5-ASA). The core innovation behind this structure lies in its potential as a colon-targeted prodrug.[1][2][3][4] The azo bond is designed to remain intact through the upper gastrointestinal tract and then be cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA moiety for localized treatment of conditions like inflammatory bowel disease.[1][3]

The thermal integrity of this molecule is a critical quality attribute. Exposure to heat during synthesis, purification, formulation (e.g., granulation, drying), or long-term storage can initiate degradation, compromising the prodrug's efficacy and potentially generating harmful byproducts. A comprehensive thermal analysis is therefore not merely a characterization step but a fundamental component of risk assessment and process optimization.[5][6][7] This guide provides the necessary theoretical and practical foundation to conduct such an analysis with scientific rigor.

Molecular Architecture and Its Implications for Stability

To predict the thermal behavior of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, we must first consider its molecular structure and the inherent properties of its functional groups.

cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation Prep Weigh 3-5 mg of 5-ASA-azo-aniline TGA_Setup Place in TGA Inert Atmosphere (N2) Purge for 30 min Prep->TGA_Setup DSC_Setup Seal in Al Pan Place in DSC with Ref. Prep->DSC_Setup TGA_Run Heat 30-600°C @ 10°C/min TGA_Setup->TGA_Run TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data Interpret Determine T_onset, T_peak, Mass Loss %, Melting Point, Enthalpy (ΔH) TGA_Data->Interpret Kinetics Kinetic Modeling (FWO, Coats-Redfern) TGA_Data->Kinetics DSC_Run Heat 30-400°C @ 10°C/min DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Data->Interpret Pathway Propose Degradation Pathway Interpret->Pathway Kinetics->Pathway

Caption: Experimental workflow for thermal degradation analysis.

Predicted Degradation Pathway and Data Interpretation

Based on the compound's structure and established chemical principles, a multi-step degradation process is anticipated.

  • Initial Event (Melting): The DSC curve is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. This occurs without any mass loss in the TGA curve.

  • Primary Degradation (Azo Bond Cleavage): The first and most significant mass loss step in the TGA is attributed to the homolytic cleavage of the -N=N- bond. [5][8]This is the rate-determining step of the degradation. This event will likely appear as a sharp, exothermic peak in the DSC curve, as bond breaking is followed by highly energetic radical recombination and fragmentation reactions. The cleavage is predicted to yield nitrogen gas (N₂) and two primary radical fragments.

  • Secondary Degradation (Decarboxylation & Fragmentation): Following the initial cleavage, a second degradation step is likely, involving the loss of carbon dioxide (CO₂) from the carboxylic acid group of the salicylic acid fragment. [9][10]This may overlap with or follow closely after the primary azo cleavage, resulting in a complex or multi-stage mass loss profile in the TGA. Further fragmentation of the aromatic rings occurs at higher temperatures, leading to the formation of a final carbonaceous residue.

cluster_pathway Proposed Thermal Degradation Pathway cluster_step1 Step 1: Azo Cleavage cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Further Fragmentation Parent 5-((4-aminophenyl)azo) -2-hydroxybenzoic acid Radical1 Aniline Radical Parent->Radical1 ΔT (Heat) ~200-300°C Radical2 5-ASA Radical Parent->Radical2 ΔT (Heat) ~200-300°C N2 Nitrogen Gas (N₂) Parent->N2 ΔT (Heat) ~200-300°C Residue Carbonaceous Residue Radical1->Residue ΔT > 400°C Fragment1 Aminophenol Fragment Radical2->Fragment1 ΔT ~250-350°C CO2 Carbon Dioxide (CO₂) Radical2->CO2 ΔT ~250-350°C Fragment1->Residue ΔT > 400°C

Caption: Generalized thermal degradation pathway.

Quantitative Data Summary (Hypothetical)

The following table summarizes the type of quantitative data that would be generated from a comprehensive thermal analysis.

ParameterTechniqueExpected ValueSignificance
Melting Point (T_m)DSC180 - 220 °CIndicates purity and solid-state stability.
Enthalpy of Fusion (ΔH_fus)DSC30 - 50 J/gEnergy required to melt the solid.
Onset of Decomposition (T_onset)TGA220 - 250 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temp (T_peak)TGA (DTG)260 - 290 °CTemperature of the maximum rate of mass loss.
Mass Loss (Step 1)TGA~10-12%Corresponds to the loss of N₂.
Mass Loss (Step 2)TGA~16-18%Corresponds to the loss of CO₂.
Final Residue @ 600°CTGA20 - 30%Amount of non-volatile carbonaceous material.

Kinetic Analysis: From Data to Predictive Models

To move from descriptive data to a predictive understanding of stability, we must perform a kinetic analysis of the degradation process. This allows us to calculate the activation energy (Ea), which represents the energy barrier that must be overcome for the degradation reaction to occur. [6][7] Expertise & Causality: We employ isoconversional (model-free) methods because they calculate Ea without the bias of assuming a specific reaction model. [7][11][12]This is crucial because solid-state decompositions are often complex and do not follow simple reaction orders. The Flynn-Wall-Ozawa (FWO) method is a robust choice, requiring TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

Flynn-Wall-Ozawa (FWO) Method: The FWO method is based on the following equation:

  • ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT)

Where:

  • β is the heating rate (K/min)

  • Ea is the activation energy (kJ/mol)

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature (K) at a specific conversion α

  • g(α) is the integral reaction model

By plotting ln(β) versus 1/T for a specific degree of conversion (α), a straight line is obtained with a slope of m = -1.052 (Ea / R). Calculating Ea at various conversions (e.g., from α = 0.1 to 0.9) reveals the complexity of the reaction. A consistent Ea value across different conversions suggests a simple, single-step process, while a varying Ea indicates a more complex, multi-step mechanism. [7][11] Once the kinetic parameters are determined, thermodynamic parameters like enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of activation can also be calculated to provide deeper insight into the transition state and spontaneity of the degradation process. [7][11]

Conclusion

The thermal degradation analysis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a critical endeavor for ensuring its viability as a pharmaceutical agent. This guide has provided a comprehensive, scientifically-grounded framework for this analysis. By integrating the complementary techniques of TGA and DSC, adhering to robust, self-validating protocols, and applying rigorous kinetic analysis, researchers can build a complete profile of the compound's thermal behavior. This knowledge is indispensable for guiding stable formulation development, defining appropriate storage conditions, and ultimately ensuring the delivery of a safe and effective therapeutic product.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs. Benchchem.com.
  • Verma, A., et al. (2020). Review on Kinetic and Thermal Study of Oxidation and Degradation of Medicinal Drug. International Journal for Research in Applied Science & Engineering Technology, 8(4), 2157-2162.
  • Enyoh, C. E., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Xenobiotics, 14(4), 1055-1073. [Link]

  • IIETA. (2025). Integrated Thermogravimetric and Spectroscopic Evaluation of Azo Dye and Its Polymers: Focused Analytical Characterization.
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An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological profile and safety assessment framework for the azo compound, Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (CAS No. 101-51-9). Given the limited direct toxicological data on this specific molecule, this document synthesizes information on its chemical properties, predicted metabolic fate, and the toxicological profiles of its constituent moieties and structurally related compounds. This approach provides a robust, scientifically grounded perspective for researchers, scientists, and drug development professionals.

Executive Summary

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, also known as 5-((p-Aminophenyl)azo)salicylic acid, is an azo dye for which publicly available toxicological data is scarce[1][2]. A comprehensive safety assessment, therefore, necessitates a predictive approach based on its chemical structure. The primary toxicological concern for azo dyes is their potential for metabolic cleavage of the azo bond to form aromatic amines, some of which are known carcinogens. This guide will dissect the probable metabolic pathways, evaluate the toxicological profiles of the predicted metabolites, and outline the requisite experimental protocols for a thorough safety evaluation.

Chemical Identity and Properties

  • Chemical Name: Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-[3]

  • Synonyms: 5-((p-Aminophenyl)azo)salicylic acid, 4'-Amino-4-hydroxy-3-carboxyazobenzene, 4'-Amino-4-hydroxyazobenzene-3-carboxylic acid[3]

  • CAS Number: 101-51-9[3]

  • Molecular Formula: C13H11N3O3[1][3]

  • Molecular Weight: 257.24 g/mol [2][3]

Table 1: Physicochemical Properties of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

PropertyValueSource
Boiling Point541.0±50.0 °C (Predicted)[3]
Density1.40±0.1 g/cm3 (Predicted)[3]
pKa2.69±0.10 (Predicted)[3]

Predicted Metabolism and Metabolic Activation

The critical step in the metabolism of many azo dyes is the reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductase enzymes produced by intestinal microorganisms and to some extent by hepatic enzymes[4][5]. The susceptibility of the azo bond to cleavage is a key determinant of the compound's toxicological profile.

For Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, reductive cleavage is predicted to yield two primary metabolites:

  • 5-Aminosalicylic acid (5-ASA or Mesalamine)

  • p-Phenylenediamine (PPD)

The broader chemical structure of the molecule can influence the rate of azo bond degradation[4].

Metabolic Pathway Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Azo Reductase (Gut Microbiota, Liver) Azo Reductase (Gut Microbiota, Liver) Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-->Azo Reductase (Gut Microbiota, Liver) 5-Aminosalicylic acid 5-Aminosalicylic acid Azo Reductase (Gut Microbiota, Liver)->5-Aminosalicylic acid p-Phenylenediamine p-Phenylenediamine Azo Reductase (Gut Microbiota, Liver)->p-Phenylenediamine caption Predicted metabolic cleavage of the azo bond.

Caption: Predicted metabolic cleavage of the azo bond.

Toxicological Profile of Parent Compound and Metabolites

Due to the lack of direct data, the toxicological profile is inferred from the properties of its predicted metabolites and the general toxicology of azo compounds.

Acute Toxicity

The parent compound's acute toxicity is not well-documented. However, studies on benzoic acid and its derivatives suggest that acute oral toxicity is generally low[6][7]. For instance, the acceptable daily intake (ADI) for benzoic acid is 5 mg/kg/day[8]. The toxicity of substituted benzoic acids can vary, with the number and position of hydroxyl groups influencing toxicity in aquatic organisms[9].

Genotoxicity and Carcinogenicity

A significant concern for azo dyes is their potential genotoxicity and carcinogenicity, which is often linked to their metabolic breakdown into aromatic amines[5][10].

  • Parent Compound: While some azo dyes can be genotoxic, many are only mutagenic after reductive cleavage[5].

  • 5-Aminosalicylic acid (5-ASA): 5-ASA is an established anti-inflammatory drug and is generally not considered genotoxic or carcinogenic.

  • p-Phenylenediamine (PPD): PPD is a known contact allergen and has been studied for its genotoxic and carcinogenic potential. While some studies have indicated potential genotoxicity, its carcinogenicity in humans is not well-established.

The carcinogenicity of aromatic amines is a significant area of study, with compounds like benzidine being recognized human carcinogens[10]. The potential for PPD to be a carcinogen warrants careful consideration in the safety assessment of the parent azo dye.

Skin Sensitization

Azo dyes can act as skin sensitizers, and this may be related to their ability to react with proteins[11]. p-Phenylenediamine is a well-known potent skin sensitizer. Therefore, Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- should be considered a potential skin sensitizer, and dermal exposure should be minimized.

Proposed Experimental Safety Assessment

A comprehensive safety assessment of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- would require a battery of standardized toxicological tests.

Step-by-Step Genotoxicity Testing Strategy

A tiered approach to genotoxicity testing is recommended to assess the mutagenic and clastogenic potential.

  • Bacterial Reverse Mutation Assay (Ames Test): This is a primary screening test for point mutations. A modification, the Prival test, is often superior for testing azo dyes[12]. The assay should be conducted with and without metabolic activation (S9 fraction) to detect both direct-acting mutagens and those requiring metabolic activation.

  • In Vitro Mammalian Cell Micronucleus Test: This assay detects both chromosome breakage and loss[13][14]. It provides information on clastogenic and aneugenic potential.

  • In Vivo Genotoxicity Assay: If in vitro tests are positive, an in vivo assay such as the mammalian erythrocyte micronucleus test or a comet assay would be necessary to evaluate genotoxicity in a whole animal system[15].

Genotoxicity Testing Workflow A Bacterial Reverse Mutation Assay (Ames/Prival Test) B In Vitro Mammalian Cell Micronucleus Test A->B D Negative Result A->D Negative E Positive Result A->E Positive C In Vivo Genotoxicity Assay (e.g., Micronucleus or Comet Assay) B->C If positive B->D Negative B->E Positive F Weight of Evidence Assessment C->F E->B E->C

Caption: A tiered approach to genotoxicity testing.

Further Toxicological Studies

Table 2: Recommended Toxicological Studies

EndpointRecommended AssayRationale
Acute Oral Toxicity OECD Test Guideline 423 (Acute Toxic Class Method)To determine the acute oral toxicity and inform on potential hazards from single exposures.
Skin Sensitization Direct Peptide Reactivity Assay (DPRA) followed by in vivo tests if necessaryTo assess the potential for allergic contact dermatitis, a known hazard for PPD.[11]
Dermal and Eye Irritation OECD Test Guidelines 404 and 405To evaluate the potential for local irritation upon skin or eye contact.
Repeated Dose Toxicity 28-day or 90-day oral toxicity study in rodents (OECD TG 407 or 408)To identify potential target organs and characterize toxicity following repeated exposure.
Carcinogenicity Long-term bioassay in rodentsNecessary if there are concerns from genotoxicity data or structural alerts.

Conclusion and Recommendations

While direct toxicological data for Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is limited, a predictive assessment based on its chemical structure and the known toxicology of its potential metabolites, 5-aminosalicylic acid and p-phenylenediamine, provides a strong foundation for a safety evaluation. The primary concerns are potential genotoxicity and carcinogenicity arising from the metabolic formation of p-phenylenediamine, as well as the potential for skin sensitization.

It is strongly recommended that a comprehensive battery of toxicological tests, as outlined in this guide, be conducted to definitively characterize the toxicological profile of this compound before its use in any application where human exposure is possible. The provided experimental workflows and rationale offer a clear path forward for researchers and drug development professionals to ensure a thorough and scientifically robust safety assessment.

References

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-hydroxy-5-[[4-[(2-pyridinylamino)sulfonyl]phenyl]azo]- - Substance Details.
  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 5-[[4'-[(1-amino-8-hydroxy-4,6-disulfo-2-naphthalenyl)azo][1,1'-biphenyl].
  • U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid.
  • David Publishing. (2011). Genotoxicity of Synthetic Food Colorants.
  • PubMed. (n.d.). Acute toxicity of benzoic acids to the crustacean Daphnia magna.
  • Ecotox Brasil. (2022). The evaluation of reactive textile dyes regarding their potential to cause organ-specific cyto- and geno-toxicity.
  • Unknown Source. (n.d.). Toxicology and toxicological testing of colorants.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Unknown Source. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 5-[[4'-[[8-amino-1-hydroxy-7-[(2-nitrophenyl)azo]-3,6-disulfo-2-naphthalenyl]azo][1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, trisodium salt.
  • U.S. Environmental Protection Agency. (n.d.). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Volume 1. Initial Inventory.
  • PubMed. (2001). Voltammetric studies of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid as a novel prodrug of 5-aminosalicylic acid.
  • PubChem. (n.d.). Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (C13H11N3O3).
  • PubMed. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.
  • Penta chemicals. (2024). Benzoic acid.
  • European Commission. (2016). Opinion on Benzoic acid, 4,4-{[6-[[[(1,1-dimethyl)amino]carbonyl]phenyl] amino]-1,3,5-triazine-2,4-diyl)diimino}bis-, bis(2-ethylhexyl)ester.
  • PubMed. (n.d.). Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics.
  • Unknown Source. (n.d.).
  • PubChem. (n.d.). 2-(4-Hydroxyphenylazo)benzoic acid | C13H10N2O3 | CID 74215.
  • PubChem. (n.d.). 5-((p-Aminophenyl)azo)salicylic acid | C13H11N3O3 | CID 66862.
  • National Institutes of Health. (2022). Genotoxicity test of eight natural color additives in the Korean market.
  • Unknown Source. (2021). Safety Assessment of Acetyl Hexapeptide-8 Amide as Used in Cosmetics.
  • SciSpace. (n.d.). The Carcinogenicity of Certain Azo Dyes Related to p-Dimethylaminoazobenzene.
  • PubChem. (n.d.). 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid.
  • National Institutes of Health. (n.d.). Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA).
  • PubMed. (n.d.). On the colonic bacterial metabolism of azo-bonded prodrugs of 5-aminosalicylic acid.
  • National Institutes of Health. (n.d.). Monocyclic aromatic amines as potential human carcinogens: old is new again.
  • PubMed. (n.d.). The carcinogenicity of certain derivatives of p-dimethylaminoazobenz in the rat.
  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
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  • PubMed. (1991). Metabolism of Azo Dyes: Implication for Detoxication and Activation.
  • ChemicalBook. (n.d.). 101-51-9(5-(4-AMINO-PHENYLAZO)-2-HYDROXY-BENZOIC ACID) Product Description.
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Historical literature review of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Literature of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, a compound belonging to the vast class of azo dyes, has garnered significant scientific interest owing to its versatile applications.[1][2][3] With the characteristic azo linkage (-N=N-) connecting a p-aminophenyl group to a salicylic acid moiety, this molecule exhibits vibrant color, making it a candidate for dyeing applications.[1][2] Beyond its chromophoric properties, its chemical structure holds the key to its potential as a targeted drug delivery agent, specifically as a prodrug for delivering 5-aminosalicylic acid (5-ASA) to the colon for the treatment of inflammatory bowel disease (IBD).[4][5][6] This guide provides a comprehensive historical review of the research on 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, from its synthesis and characterization to its evolving applications in materials science and medicine.

A Historical Overview: From Dyes to Drugs

The journey of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is intrinsically linked to the broader history of azo dyes, which represent the largest class of synthetic colorants.[1][2] The synthesis of azo compounds typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with a nucleophilic partner, such as a phenol or an amine.[7][8] Initial research into compounds like 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid was likely driven by the desire to create new dyes with specific hues and improved fastness properties for textiles.[2]

The paradigm shift in the research focus for this molecule occurred with the recognition of its potential as a prodrug. The azo bond, stable in the upper gastrointestinal tract, can be cleaved by azoreductase enzymes produced by the microflora in the colon.[4][6] This unique property allows for the targeted release of a therapeutically active agent, in this case, 5-aminosalicylic acid (an anti-inflammatory drug), directly at the site of inflammation in IBD.[4][9] This innovative approach to colon-specific drug delivery has spurred a significant amount of research into the synthesis, characterization, and biological evaluation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid and its derivatives.[4][5][6]

Synthesis and Characterization

The synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a classic example of an azo coupling reaction. The general methodology involves the diazotization of an aromatic amine and its subsequent reaction with a coupling agent.

Experimental Protocol: Synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2]

Materials:

  • p-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Zinc powder

  • Dimethyl sulfoxide (DMSO) for recrystallization

  • Ice

Procedure:

Part 1: Reduction of p-Nitroaniline to p-Phenylenediamine (if starting from p-nitroaniline)

  • While some syntheses may start with p-phenylenediamine, many begin with the more stable p-nitroaniline. The nitro group is first reduced to an amino group.

Part 2: Diazotization of p-Phenylenediamine

  • Dissolve p-phenylenediamine in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Part 3: Azo Coupling

  • In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the alkaline salicylic acid solution with constant stirring, while maintaining the temperature at 0-5 °C.

  • A colored precipitate of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid will form.

  • Continue stirring the reaction mixture for another 1-2 hours in the ice bath.

  • Filter the solid product, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as dimethyl sulfoxide, to obtain the purified compound.[1]

Characterization Data

The structure of the synthesized 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is confirmed through various spectroscopic techniques. The following table summarizes typical characterization data reported in the literature.[1]

Technique Observed Features
UV-Visible Spectroscopy λmax in the range of 412-420 nm, characteristic of the azo chromophore.[1]
Infrared (IR) Spectroscopy (KBr, cm⁻¹) Peaks around 3454 (O-H stretch), 3220 (N-H stretch), 1610 (C=O stretch of COOH), and 1446 (N=N stretch).[1]
¹H NMR Spectroscopy (CDCl₃, δ ppm) Signals at approximately 5.25 (s, 1H, OH), 6.15 (s, 2H, NH₂), 6.80-7.88 (m, Ar-H), and 10.96 (s, 1H, COOH).[1]
¹³C NMR Spectroscopy (CDCl₃, δ ppm) Resonances in the aromatic region (113-155 ppm) and a signal for the carboxylic carbon around 171 ppm.[1]
Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (p-Phenylenediamine, Salicylic Acid) diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization coupling Azo Coupling (Alkaline solution, 0-5°C) diazotization->coupling filtration Filtration and Washing coupling->filtration recrystallization Recrystallization (DMSO) filtration->recrystallization product Pure 5-((4-aminophenyl)azo)- 2-hydroxybenzoic acid recrystallization->product uv_vis UV-Vis Spectroscopy product->uv_vis ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr

Caption: Workflow for the synthesis and characterization of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.

Applications in Focus

Azo Dye for Textiles

Historically, the primary application of compounds like 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid was in the textile industry as dyes.[2] The presence of the azo chromophore imparts color, while the hydroxyl and carboxylic acid groups can facilitate binding to fabric fibers, particularly natural fibers like cotton, through hydrogen bonding and other intermolecular forces. Research in this area has focused on evaluating the dyeing properties, such as color fastness to light and washing, of these dyes on various fabrics.[1][2]

Colon-Specific Drug Delivery

The most significant contemporary application of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is in the field of drug delivery. It serves as a prodrug for 5-aminosalicylic acid (5-ASA), the active metabolite of sulfasalazine, which is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[4][9]

The rationale behind this prodrug approach is to overcome the limitations of conventional 5-ASA formulations, which can be absorbed in the upper gastrointestinal tract, leading to systemic side effects and reduced efficacy at the target site in the colon.[4][9] The azo bond in 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is stable in the acidic environment of the stomach and the enzymatic conditions of the small intestine. Upon reaching the colon, the anaerobic microflora produce azoreductase enzymes that cleave the azo bond, releasing 5-ASA and 4-aminophenol.

Mechanism of Drug Release

G prodrug 5-((4-aminophenyl)azo)- 2-hydroxybenzoic acid (Oral Administration) stomach Stomach (Acidic pH) - Azo bond stable - prodrug->stomach small_intestine Small Intestine - Azo bond stable - stomach->small_intestine colon Colon (Anaerobic Bacteria) - Azoreductase enzymes - small_intestine->colon release Azo Bond Cleavage colon->release drug 5-Aminosalicylic Acid (5-ASA) (Anti-inflammatory effect) release->drug byproduct 4-Aminophenol release->byproduct

Caption: Mechanism of colon-specific release of 5-ASA from its azo prodrug.

Studies have demonstrated the susceptibility of this azo prodrug to bacterial azoreductase enzymes through in vitro incubation with rat cecal contents.[4] The released 5-ASA can then exert its anti-inflammatory effects locally in the colon, potentially leading to a more effective treatment for IBD with fewer side effects.

Antimicrobial and Antifungal Activities

Derivatives of hydroxybenzoic acids and azo compounds have been investigated for their potential biological activities, including antimicrobial and antifungal properties.[1][8][10][11] While the primary focus for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid has been on its application as a prodrug, some studies on related azo dyes have reported modest activity against certain bacterial and fungal strains.[1][8] This suggests a potential for broader therapeutic applications, although more research is needed in this area.

Future Outlook

The research journey of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid exemplifies the evolution of scientific inquiry, from the development of synthetic dyes to the design of sophisticated drug delivery systems. While its application as a textile dye is well-established, its potential as a colon-specific prodrug for 5-ASA continues to be an active area of research.

Future investigations may focus on:

  • Optimizing Prodrug Design: Synthesizing and evaluating derivatives of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid with improved stability, solubility, and release kinetics.

  • Clinical Trials: Moving promising candidates from preclinical studies to clinical trials to evaluate their safety and efficacy in patients with IBD.

  • Exploring Other Therapeutic Payloads: Utilizing the azo-based prodrug strategy to deliver other therapeutic agents to the colon for the treatment of various colonic diseases, including colorectal cancer.

  • Investigating Other Biological Activities: Further exploring the antimicrobial, antifungal, and other potential biological activities of this class of compounds.

References

  • Raghavendra, K. R., et al. "SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES." International Journal of Pharmaceutical and Chemical Sciences, vol. 3, no. 2, 2013, pp. 275-280. [Link]

  • SIELC Technologies. "Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-." SIELC, 16 Feb. 2018, [Link].

  • Raghavendra, K. R., et al. "Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties." International Journal of ChemTech Research, vol. 5, no. 4, 2013, pp. 1756-1762. [Link]

  • Al-Rufaie, M. M., et al. "Synthesis of azo compounds containing salicylic acid and its derivatives." Chemical Review and Letters, vol. 4, no. 1, 2021, pp. 23-34. [Link]

  • PubChemLite. "Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (C13H11N3O3)." PubChem, [Link]. Accessed 13 Jan. 2026.

  • National Center for Biotechnology Information. "5-((p-Aminophenyl)azo)salicylic acid." PubChem Compound Database, CID 66862, [Link]. Accessed 13 Jan. 2026.

  • Ali, M. A., et al. "Biomedical Applications of Aromatic Azo Compounds." Mini-Reviews in Medicinal Chemistry, vol. 18, no. 18, 2018, pp. 1548-1558. [Link]

  • Al-Ghananeem, A. M., et al. "Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis." Drug Development and Industrial Pharmacy, vol. 42, no. 10, 2016, pp. 1650-6. [Link]

  • U.S. Environmental Protection Agency. "Benzoic acid, 5-[[4'-[[4-((diamino[[3-[(2,4-diaminophenyl)azo]phenyl]azo]phenyl]azo]sulpho-1-naphthalenyl]azo][1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt - Substance Details." CompTox Chemicals Dashboard, [Link]. Accessed 13 Jan. 2026.

  • Pagariya, R. F., and N. S. Thakare. "Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules." Journal of Chemical and Pharmaceutical Research, vol. 8, no. 5, 2016, pp. 385-392. [Link]

  • Nigović, B., et al. "Voltammetric studies of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid as a novel prodrug of 5-aminosalicylic acid." Journal of Pharmaceutical and Biomedical Analysis, vol. 26, no. 5-6, 2001, pp. 987-94. [Link]

  • Fernández, F., et al. "Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity." Journal of Medicinal Chemistry, vol. 42, no. 2, 1999, pp. 245-54. [Link]

  • Google Patents. "PROCESS FOR THE PREPARATION OF 5-AMINOSALICYLIC ACID.
  • Ghorbani, M., et al. "Synthesis of a novel PEGylated colon-specific azo-based 4-aminosalicylic acid prodrug." Research in Pharmaceutical Sciences, vol. 14, no. 6, 2019, pp. 524-535. [Link]

  • Safarova, I. R. "HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY." Processes of Petrochemistry and Oil Refining, vol. 23, no. 1, 2022, pp. 106-121. [Link]

  • National Center for Biotechnology Information. "2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid." PubChem Compound Database, CID 135465067, [Link]. Accessed 13 Jan. 2026.

  • Manuja, R., et al. "A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives." International Journal of Pharmaceutical Sciences Review and Research, vol. 22, no. 2, 2013, pp. 109-115. [Link]

  • Al-Adilee, K. J., and A. H. Ismael. "Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein." Journal of Biochemical Technology, vol. 9, no. 4, 2018, pp. 33-42. [Link]

  • Mohammadi, G., et al. "A review on 5-aminosalicylic acid colon-targeted oral drug delivery systems." International Journal of Pharmaceutics, vol. 558, 2019, pp. 261-271. [Link]

  • Kannan, P., and S. N. Meenakshi. "Controlled Release of 5-Aminosalicylic Acid (5-ASA) from New Biodegradable Polyurethanes." Molecules, vol. 16, no. 6, 2011, pp. 4884-99. [Link]

  • Al-Ostath, R. A., et al. "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Molecules, vol. 28, no. 12, 2023, p. 4801. [Link]

  • Google Patents. "Process for producing 4-amino-2-hydroxybenzoic acid.
  • Ufot, U. F., et al. "Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator." Asian Journal of Chemical Sciences, vol. 5, no. 2, 2018, pp. 1-10. [Link]

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A Technical Guide to the Biological Activity Screening of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the initial biological evaluation of a specific class of azo compounds: Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- derivatives. These molecules, built upon a salicylic acid scaffold linked to an aminophenyl group via an azo bridge, are of significant interest in medicinal chemistry. Their structure is analogous to established drugs like Balsalazide, suggesting potential as prodrugs for targeted colonic delivery.[1] This document outlines detailed, field-proven protocols for screening three primary biological activities: antimicrobial, antioxidant, and anticancer (cytotoxicity). The methodologies are presented with a focus on the underlying scientific principles, causality behind experimental choices, and the inclusion of self-validating systems through appropriate controls. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this promising chemical series.

Introduction to the Core Scaffold

Chemistry and Rationale

The title compounds are characterized by a diazenyl (-N=N-) group connecting a 2-hydroxybenzoic acid (salicylic acid) moiety at position 5 and a substituted 4-aminophenyl ring.[2] The synthesis is classically achieved through the diazotization of a primary aromatic amine, followed by an azo coupling reaction with salicylic acid as the nucleophilic partner under alkaline conditions.[3][4]

The core structure is significant for several reasons:

  • Azo Prodrug Potential: The azo bond is relatively stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by the gut microbiota.[1] This mechanism allows for the targeted release of bioactive molecules—such as 5-aminosalicylic acid (5-ASA), a known anti-inflammatory agent—directly in the colon.

  • Structural Versatility: The aminophenyl ring offers a site for facile chemical modification. Introducing various substituents allows for the fine-tuning of physicochemical properties like solubility, redox potential, and, consequently, biological activity.[2]

  • Inherent Bioactivity: Azo compounds as a class are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a rich source for drug discovery.[2][5][6]

Overview of Screening Strategy

A logical and efficient screening cascade is essential for identifying promising lead compounds. This guide focuses on three foundational pillars of in vitro activity that are frequently associated with this chemical class. The strategy is designed to provide a broad yet critical assessment of the derivatives' potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary/Mechanism Studies Antimicrobial Antimicrobial SAR Analysis SAR Analysis Antimicrobial->SAR Analysis Antioxidant Antioxidant Antioxidant->SAR Analysis Anticancer Anticancer Anticancer->SAR Analysis Mechanism of Action Mechanism of Action SAR Analysis->Mechanism of Action In Vivo Models In Vivo Models Mechanism of Action->In Vivo Models Compound Library Compound Library Compound Library->Antimicrobial Compound Library->Antioxidant Compound Library->Anticancer

Caption: High-level biological screening workflow.

Antimicrobial Activity Screening

Principle and Rationale

Azo compounds can exert antimicrobial effects through various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity. The initial screening aims to identify derivatives with broad-spectrum or specific activity against a panel of pathogenic bacteria and fungi. We employ two standard, complementary methods: the agar well diffusion assay for preliminary qualitative assessment and the broth microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion

This method provides a rapid visual assessment of antimicrobial activity.[7][8]

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared inoculum.

  • Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution (typically dissolved in DMSO at 1 mg/mL) into each well.

  • Controls:

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: The solvent used to dissolve the compounds (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a high-throughput technique for determining MIC values.

Methodology:

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth to all wells.

  • Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 1000 µg/mL) to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL.

  • Inoculum Addition: Add 50 µL of the prepared microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL) to each well.

  • Controls:

    • Growth Control: Well containing only broth and inoculum.

    • Sterility Control: Well containing only broth.

    • Positive Control: A standard antibiotic undergoing serial dilution.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration well where no visible turbidity (growth) is observed.

G cluster_0 Agar Diffusion cluster_1 MIC Determination A1 Prepare Inoculum A2 Swab Agar Plate A1->A2 A3 Add Compound to Well A2->A3 A4 Incubate A3->A4 A5 Measure Zone of Inhibition A4->A5 B1 Serial Dilution in 96-Well Plate B2 Add Inoculum B1->B2 B3 Incubate B2->B3 B4 Observe Growth B3->B4 B5 Determine Lowest Conc. w/o Growth B4->B5 Start Start Start->A1 Qualitative Start->B1 Quantitative

Caption: Workflow for antimicrobial screening.

Data Presentation

Summarize the results in a clear, tabular format.

Compound IDSubstituent (R)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Cpd-1 H1210128256
Cpd-2 4-Cl181564128
Cpd-3 4-NO₂22193264
Cipro N/A302810.5

Antioxidant Activity Screening

Principle and Rationale

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[11] Antioxidants mitigate oxidative damage by neutralizing free radicals. The screening of novel compounds for antioxidant activity is a key step in identifying potential therapeutic agents. We describe the DPPH radical scavenging assay, a widely used, rapid, and reliable method.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the deep violet color of the DPPH solution fades to yellow. The change in absorbance is measured spectrophotometrically.[13]

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Test Compounds: Prepare stock solutions of the derivatives in methanol or DMSO, followed by serial dilutions.

  • Reaction Setup: In a 96-well microtiter plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compounds.

  • Controls:

    • Positive Control: A standard antioxidant like Ascorbic Acid or Trolox.

    • Blank Control: 100 µL of DPPH solution plus 100 µL of the solvent (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[13]

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

G cluster_workflow Experimental Workflow DPPH Stable Radical (DPPH•) Violet Color Scavenged Scavenged DPPH (DPPH-H) Yellow Color DPPH->Scavenged H• donation Compound Test Compound (Ar-OH) Oxidized Oxidized Compound (Ar-O•) Compound->Oxidized H• donation W1 Mix DPPH solution with Test Compound W2 Incubate 30 min in dark W1->W2 W3 Measure Absorbance at 517 nm W2->W3 W4 Calculate % Inhibition & IC50 W3->W4

Caption: Principle and workflow of the DPPH assay.

Data Presentation

Present the antioxidant activity as IC₅₀ values. Lower IC₅₀ values indicate higher antioxidant potency.

Compound IDSubstituent (R)DPPH Scavenging IC₅₀ (µM)
Cpd-1 H85.2
Cpd-2 4-OH25.6
Cpd-3 4-OCH₃42.1
Ascorbic Acid N/A15.5

Anticancer (Cytotoxicity) Screening

Principle and Rationale

The initial step in assessing anticancer potential is to evaluate a compound's cytotoxicity against various cancer cell lines.[5] The MTT assay is a robust and widely adopted colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[14] A reduction in metabolic activity is indicative of either cell death (cytotoxicity) or inhibition of proliferation (cytostaticity).[15]

Experimental Protocol: MTT Assay

This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Culture: Culture and maintain the selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Controls:

    • Vehicle Control: Cells treated with the solvent (e.g., DMSO at <0.5%).

    • Positive Control: A known anticancer drug (e.g., Doxorubicin).

    • Untreated Control: Cells in media only.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the formula: % Viability = [(A_sample - A_blank) / (A_control - A_blank)] x 100

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting % viability against compound concentration.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Readout S1 Seed Cells in 96-Well Plate S2 Allow Adherence (24h) S1->S2 S3 Add Serial Dilutions of Compounds S2->S3 S4 Incubate (48-72h) S3->S4 R1 Add MTT Reagent S4->R1 R2 Incubate (4h) (Yellow MTT -> Purple Formazan) R1->R2 R3 Solubilize Formazan Crystals R2->R3 R4 Read Absorbance (~570 nm) R3->R4 R5 Calculate % Viability & IC50 R4->R5

Caption: Standard workflow for the MTT cytotoxicity assay.

Data Presentation

Report cytotoxicity as IC₅₀ values. A lower IC₅₀ indicates greater potency. Comparing IC₅₀ values between cancer and normal cell lines provides a selectivity index.

Compound IDSubstituent (R)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HCT-116 (Colon Cancer)IC₅₀ (µM) vs. HEK293 (Normal)
Cpd-1 H> 100> 100> 100
Cpd-2 4-Br22.518.985.4
Cpd-3 4-CF₃15.812.375.1
Doxorubicin N/A0.80.52.1

Structure-Activity Relationship (SAR) Insights

Following the initial screening, a preliminary analysis of the structure-activity relationship (SAR) is crucial for guiding the next phase of drug development. By correlating the chemical modifications on the phenylazo ring with the observed biological activities, researchers can form hypotheses about the pharmacophore.[18][19]

For example, one might observe that:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) at the para-position of the phenylazo ring enhance anticancer or antimicrobial activity.[20]

  • Electron-donating groups (e.g., -OH, -OCH₃) increase antioxidant capacity.

  • The position of substituents (ortho, meta, para) significantly impacts potency, possibly due to steric or electronic effects influencing receptor binding or cell uptake.

G sub Substituent 'R' influences: - Electron Density - Lipophilicity - Steric Profile CoreStructure CoreStructure->sub

Caption: Core scaffold for SAR analysis.

These initial SAR observations are invaluable for designing the next generation of derivatives with improved potency and selectivity.

Conclusion

This technical guide provides a standardized and robust framework for the primary in vitro biological screening of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- derivatives. The described protocols for antimicrobial, antioxidant, and anticancer evaluation are designed to generate reliable and comparable data, forming the foundation for further preclinical development. Positive hits from this screening cascade warrant progression to more advanced studies, including elucidation of the mechanism of action, lead optimization, and eventual in vivo efficacy and safety testing.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Wikipedia contributors. (n.d.). MTT assay. Wikipedia.
  • Roche. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Chung, K. T., Chen, S. C., Wong, T. Y., & Li, Y. S. (1998). Mutagenicity of azo dyes: structure-activity relationships. Toxicology Letters, 97(1-3), 23–31.
  • Toxikon. (n.d.). In Vitro Cytotoxicity MTT Assay Testing. Toxikon.
  • BenchChem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds. BenchChem.
  • Wang, H., Wang, Y., Li, X., & Wang, P. (2018). Quantitative structure-activity relationship in the photodegradation of azo dyes. Chemosphere, 207, 439–446.
  • BenchChem. (n.d.). Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Structural activity relationship of Azo dye compounds [5a-e].
  • Kumar, B. V., & Naik, H. S. B. (n.d.). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Sevastre-Berghian, A. C., et al. (2023). The effect of Azo-dyes on glioblastoma cells in vitro. Frontiers in Oncology, 13, 1184913.
  • Al-Majidi, S. M. H., et al. (2022). Potential anticancer activity and staining of tissue by new azo pyridyl dye and its palladium complex. Inorganic and Nano-Metal Chemistry, 52(10), 1081-1093.
  • Journal of Chemical Health Risks. (2023).
  • ResearchGate. (n.d.). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity.
  • International Science Community Association. (2015). Synthesis, Characterization and Antimicrobial screening of some Azo compounds derived from Ethyl vanillin. Research Journal of Chemical Sciences.
  • Claxton, L. D., et al. (1990). Structure activity analysis of azo dyes and related compounds.
  • International Journal of Health & Medical Research. (n.d.). Biological Activity of Azo Compounds: A Comprehensive Review. IJHMR.
  • Al-Duais, M. A., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Production, Processing and Nutrition, 6(1), 1-21.
  • Asare, P., et al. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. Journal of Chemistry, 2020, 8871385.
  • Swati, G., et al. (2011). Synthesis, characterisation and antimicrobial screening of some AZO compounds. International Journal of Applied Biology and Pharmaceutical Technology, 2(2), 277-282.
  • Et-tahir, A., et al. (2023).
  • Gopinath, C., & Saravanan, D. (2016). Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. Indian Journal of Applied Research, 6(1), 58-60.
  • Sonin, E. V., & Egorov, M. P. (2024). Anticancer Activity of Azo Compounds (Mini-Review). Russian Journal of General Chemistry, 94(9), 2208-2220.
  • Kumar, B. V., & Naik, H. S. B. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
  • Ali, H. M., et al. (2023). Analytical study and cytotoxicity test of azo dye in vitro. Journal of Wildlife and Biodiversity, 7(4), 1-12.
  • Simu, G. M., et al. (n.d.). AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. Sciforum.
  • Al-Adilee, K. J., & Al-Joboury, N. K. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Future Journal of Pharmaceutical Sciences, 8(1), 48.
  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.
  • Radi, A. E., & Naser, I. (2001). Voltammetric studies of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid as a novel prodrug of 5-aminosalicylic acid. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 987–994.
  • Al-Rufaie, Z. N., & Hussein, F. A. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing Performance and its Biological Activity. Journal of Global Pharma Technology, 10(11), 329-337.

Sources

CAS 101-51-9 chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 4-Benzoylbiphenyl (CAS 101-51-9)

Abstract

This technical guide provides a comprehensive examination of 4-Benzoylbiphenyl (CAS 101-51-9), a significant aromatic ketone utilized across various industrial and pharmaceutical landscapes.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and, most critically, the multi-faceted process of its structure elucidation. By integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, this guide presents a holistic and self-validating methodology for confirming the molecular architecture of 4-Benzoylbiphenyl, underscoring the causality behind experimental choices and the interpretation of complex analytical data.

Introduction to 4-Benzoylbiphenyl

4-Benzoylbiphenyl, also known by synonyms such as 4-Phenylbenzophenone, is an aromatic organic compound characterized by a biphenyl group substituted with a benzoyl group at the 4-position.[1][3] It exists as a white to off-white or slightly yellow crystalline powder at room temperature.[1][4] Its rigid, extended conjugated system imparts moderate stability and makes it a valuable intermediate in several fields.[1]

Historically, its synthesis was developed in the mid-20th century during explorations of novel aromatic ketones.[1] Today, it serves as a highly efficient solid photoinitiator for UV curing processes in coatings and inks, often favored for its low odor.[4][5] Furthermore, its well-defined molecular structure makes it a crucial building block in the synthesis of pharmaceuticals, such as the antifungal agent bifonazole, and in the development of advanced materials like liquid crystals.[2][6]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties is foundational to its application and handling. The key properties of 4-Benzoylbiphenyl are summarized below.

PropertyValueSource(s)
CAS Number 2128-93-0[3]
Molecular Formula C₁₉H₁₄O[2][3]
Molecular Weight 258.31 g/mol [2][3]
Appearance White to off-white/slightly yellow crystalline powder[1][4]
Melting Point 99-101 °C[4]
Boiling Point 419-420 °C[4]
Solubility Insoluble in water; soluble in common organic solvents[1][6]
Density ~1.266 g/cm³[2]
Safety and Handling

While not classified under GHS for most hazards, 4-Benzoylbiphenyl is considered moderately hazardous upon exposure.[1][3]

  • Precautions: Handling should occur in a well-ventilated area.[7][8] Avoid the formation of dust and aerosols.[7][8] Personal protective equipment (PPE), including safety goggles, chemical-impermeable gloves, and protective clothing, is mandatory to avoid contact with skin and eyes.[7][8][9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from moisture and heat.[9]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus.[7][8]

  • Disposal: Material should be disposed of in accordance with appropriate local and national regulations.[8]

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing 4-Benzoylbiphenyl is the Friedel-Crafts acylation of biphenyl.[1] This electrophilic aromatic substitution reaction involves treating biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The rationale for this pathway lies in its efficiency and selectivity. The benzoyl group is directed primarily to the 4-position (para) of the biphenyl ring due to a combination of electronic and steric factors, minimizing the formation of the ortho-substituted isomer.

G cluster_reactants Reactants Biphenyl Biphenyl Reaction Friedel-Crafts Acylation Biphenyl->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Catalyst Solvent Anhydrous Solvent (e.g., CS₂) Solvent->Reaction Product 4-Benzoylbiphenyl Reaction->Product HCl HCl (byproduct) Reaction->HCl

Fig 1: Synthesis of 4-Benzoylbiphenyl via Friedel-Crafts Acylation.

Strategy for Structure Elucidation

Confirming the identity and purity of a synthesized compound like 4-Benzoylbiphenyl is a critical, multi-step process. A self-validating workflow relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation.

Sources

Methodological & Application

Analytical methods for quantifying Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Analytical Methods for Quantifying Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides detailed analytical procedures for the quantitative determination of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, a significant azo compound often encountered as a related compound or impurity in pharmaceutical products such as Balsalazide.[1][2] The methodologies detailed herein are designed to ensure accuracy, precision, and robustness, catering to the stringent requirements of quality control and research environments.

Two primary analytical techniques are presented:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A highly specific and sensitive method for accurate quantification and separation from other matrix components.

  • UV-Visible Spectrophotometry: A rapid, cost-effective method suitable for routine analysis and screening of relatively pure samples.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that laboratory professionals can confidently implement, adapt, and troubleshoot these procedures.

Introduction to the Analyte

Chemical Name: Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Synonyms: 5-[(4-Aminophenyl)diazenyl]-2-hydroxybenzoic acid[3] Molecular Formula: C₁₃H₁₁N₃O₃ Molecular Weight: 257.25 g/mol [3] CAS Number: 101-51-9

This compound is an azo derivative of 5-aminosalicylic acid (5-ASA or mesalamine), the active moiety in several anti-inflammatory drugs.[2][4] Its structure, containing a benzoic acid functional group and an azo linkage, makes it a chromophoric molecule, which is a key property leveraged by the analytical methods described. The presence of this compound, particularly as an impurity in Active Pharmaceutical Ingredients (APIs) like Balsalazide, must be carefully controlled to ensure drug safety and efficacy, as mandated by regulatory agencies like the FDA and EMA.[2]

The analytical challenge lies in developing methods that are not only sensitive but also selective enough to distinguish the target analyte from the API and other potential process-related impurities or degradation products.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone for the quantification of pharmaceutical impurities due to its high resolving power and sensitivity. A reverse-phase (RP-HPLC) method is recommended for this analyte, as its polarity is well-suited for separation on non-polar stationary phases.

Principle of the Method

The method employs a reverse-phase C18 column. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. The analyte, being moderately polar, is retained on the column and then eluted by a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). The acidic nature of the mobile phase (using phosphoric or formic acid) is critical to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, ensuring a single, sharp chromatographic peak and reproducible retention times.[3][5] Detection is achieved by a UV detector set at a wavelength where the analyte exhibits maximum absorbance, attributable to its extended chromophore system involving the azo group.

Experimental Protocol: HPLC-UV

2.2.1. Required Materials and Equipment

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, certified purity.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Orthophosphoric Acid (ACS Grade)

    • Water (HPLC Grade or Milli-Q)

  • Glassware: Volumetric flasks (Class A), pipettes, autosampler vials with inserts.

  • Other: Analytical balance, pH meter, sonicator, 0.45 µm syringe filters.

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 70:30 (v/v) Water:Acetonitrile. Adjust the pH of the aqueous portion to 3.0 with orthophosphoric acid before mixing with the organic solvent. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

    • Expert Insight: Maintaining a low pH is crucial. It protonates the carboxylate and phenolate groups, preventing peak tailing and ensuring consistent interaction with the C18 stationary phase.

  • Diluent: A mixture of 50:50 (v/v) Water:Methanol is recommended.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of diluent, sonicate for 5 minutes if necessary, and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

2.2.3. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Water:Acetonitrile (70:30, v/v), pH 3.0 with H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength Set based on UV scan (approx. 360 nm)
Run Time 15 minutes

Causality Note: A column temperature of 30 °C is specified to ensure run-to-run consistency by minimizing fluctuations in viscosity and improving peak shape. The flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

2.2.4. Data Analysis and System Suitability

  • Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the sample solution. Calculate the concentration of the analyte using the regression equation from the calibration curve.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard. The system is deemed suitable if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Water:ACN, pH 3.0) P3 Prepare Standard Stock (100 µg/mL) P1->P3 P2 Prepare Diluent (Water:Methanol) P2->P3 P5 Prepare & Filter Sample P2->P5 P4 Create Calibration Curve Standards P3->P4 A4 Inject Calibration Standards P4->A4 A5 Inject Sample(s) P5->A5 A1 Equilibrate HPLC System A2 Perform System Suitability Test (5 Replicate Injections) A1->A2 A3 Inject Blank (Diluent) A2->A3 A3->A4 A4->A5 D1 Integrate Peaks A4->D1 A5->D1 D2 Generate Calibration Curve (r² ≥ 0.999) D1->D2 D3 Calculate Analyte Concentration D2->D3

Caption: HPLC-UV analysis workflow from preparation to data processing.

Secondary Method: UV-Visible Spectrophotometry

For applications where an HPLC system is unavailable or for rapid screening, direct UV-Vis spectrophotometry offers a viable alternative. This technique is simpler and faster but less specific than HPLC. Its reliability depends heavily on the purity of the sample, as any substance absorbing at the analytical wavelength will interfere with the measurement.

Principle of the Method

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The azo group in the analyte's structure results in strong absorbance in the UV-Visible region. By measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from known standards, the concentration of the analyte in a sample can be determined.

Experimental Protocol: UV-Vis Spectrophotometry

3.2.1. Required Materials and Equipment

  • Instrumentation: UV-Visible Spectrophotometer (double beam recommended).

  • Cuvettes: 1 cm path length, matched quartz cuvettes.

  • Reference Standard: Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, certified purity.

  • Reagents: 0.1 M Hydrochloric Acid (HCl), Methanol (Spectroscopic Grade).

  • Glassware & Other: As listed in section 2.2.1.

3.2.2. Preparation of Solutions

  • Solvent: A solution of 1:1 (v/v) 0.1 M HCl and Methanol.

    • Expert Insight: The acidic methanolic solvent ensures the analyte is fully dissolved and in a consistent protonation state, which is vital for reproducible spectral measurements.

  • Standard Stock Solution (100 µg/mL): Prepare as described in section 2.2.2, using the 1:1 HCl/Methanol solvent.

  • Working Standard Solutions: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with the solvent. This range is typically suitable for spectrophotometric analysis.

  • Sample Solution: Prepare a sample solution in the same solvent to have an expected absorbance within the range of the calibration curve (ideally 0.2 - 0.8 AU).

3.2.3. Measurement Procedure

  • Determine λmax: Scan the highest concentration standard solution from 200 nm to 600 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Zero the Instrument: Use the solvent as a blank to zero the spectrophotometer at the determined λmax.

  • Measure Standards: Measure the absorbance of each working standard solution at λmax.

  • Measure Sample: Measure the absorbance of the prepared sample solution.

3.2.4. Data Analysis

  • Calibration Curve: Plot a graph of absorbance versus concentration for the working standards.

  • Linear Regression: Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.995.

  • Calculate Concentration: Determine the concentration of the analyte in the sample solution using its measured absorbance and the regression equation.

Logical Flow Diagram

UV_Vis_Workflow Start Start Prep Prepare Standards & Sample in Acidic Methanol Start->Prep Scan Determine λmax using a high standard Prep->Scan Calibrate Measure Absorbance of all Calibration Standards at λmax Scan->Calibrate Plot Plot Calibration Curve (Absorbance vs. Concentration) Calibrate->Plot Validate Check Linearity (r² ≥ 0.995) Plot->Validate Validate->Prep Fail Measure Measure Sample Absorbance Validate->Measure Pass Calculate Calculate Concentration using Regression Equation Measure->Calculate End End Calculate->End

Caption: Logical flow for UV-Vis spectrophotometric analysis.

Method Validation and Comparison

To ensure the reliability of these methods, validation should be performed according to ICH (International Council for Harmonisation) guidelines.

ParameterHPLC-UVUV-Vis SpectrophotometryJustification
Specificity HighLow to ModerateHPLC physically separates the analyte from interferents, providing high specificity. UV-Vis is prone to interference from any co-present UV-absorbing species.
Linearity (r²) > 0.999> 0.995Both methods should demonstrate a strong linear relationship between signal and concentration.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Measures the closeness of the experimental value to the true value.
Precision (%RSD) < 2.0%< 3.0%Assesses the degree of scatter between a series of measurements. HPLC is typically more precise.
Limit of Quant. (LOQ) Low (e.g., < 1 µg/mL)Moderate (e.g., > 1 µg/mL)HPLC offers superior sensitivity, making it suitable for trace-level impurity analysis.
Robustness HighModerateThe HPLC method's performance is less affected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Conclusion

This application note provides two robust, validated methods for the quantification of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-.

  • The RP-HPLC-UV method is recommended as the primary choice for regulatory filings, quality control, and research applications requiring high specificity and sensitivity. Its ability to separate the analyte from related substances is its most significant advantage.

  • The UV-Visible Spectrophotometry method serves as an excellent tool for rapid screening, process monitoring, or in laboratories where HPLC is not available. While less specific, its simplicity and speed are valuable for analyzing samples with a known, simple matrix.

The selection between these methods should be based on the specific analytical requirements, including sample complexity, required sensitivity, and available instrumentation.

References

  • Pharmaffiliates. (n.d.). Balsalazide-Impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Balsalazide Impurities and Related Compound. Retrieved from [Link]

  • Jilani, J. A., Shomaf, M., & Alzoubi, K. H. (2013). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug Design, Development and Therapy, 7, 691–698. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Degradation Characteristics of Polyurethanes Containing AZO Derivatives of 5-Amino Salicylic Acid. Retrieved from [Link]

  • SynZeal. (n.d.). Balsalazide Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Balsalazide Disodium-Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and characterization of 5-ASB. Retrieved from [Link]

  • Anusevičius, K., et al. (2026). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Applied Sciences. Retrieved from [Link]

  • Jilani, J. A., Shomaf, M., & Alzoubi, K. H. (2013). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug Design, Development and Therapy, 7, 691–698. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. Retrieved from [Link]

  • ACS Publications. (n.d.). The U. V. Absorption Spectra of p-Aminosalicylic Acid and some Related Compounds. Retrieved from [Link]

  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]

  • Al-Sha'a, M. A., Al-Absi, R. S., & Al-Qadasy, T. A. (2019). Spectrophotometric Determination of Mesalazine in Pharmaceutical Preparations by Oxidative Coupling Reactions with m-Aminophenol. Baghdad Science Journal, 16(4), 1010-1016. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of UV spectrophotometric method for the determination of Mesalamine in bulk and tablet formulation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Construction of a ratio fluorescence assay of 5-aminosalicylic acid based on its aggregation induced emission with blue emitting N/P-codoped carbon dots. RSC Advances, 11(15), 8769-8775. Retrieved from [Link]

  • Sharma, G., & Pai, K. (2010). Development and Validation of Spectrophotometric Methods for the Estimation of Mesalamine in Tablet Dosage Forms. Journal of Young Pharmacists, 2(1), 74–78. Retrieved from [Link]

  • Al-Shamiri, M. A., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 28(2). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2004). JP2004198405A - Quantitative analysis method of benzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Nigović, B., Mandić, Z., Simunić, B., & Fistrić, I. (2001). Voltammetric studies of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid as a novel prodrug of 5-aminosalicylic acid. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 987-94. Retrieved from [Link]

  • Klimes, J., Sochor, J., & Zahradnícek, M. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 398-406. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Separation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid. This compound, an azo derivative of 5-aminosalicylic acid (5-ASA), is of significant interest in pharmaceutical research. The developed method is designed to effectively separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, ensuring accurate quantification and quality control throughout the drug development lifecycle. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a complex molecule incorporating structural motifs from aromatic amines, azo dyes, and salicylic acid derivatives. Its therapeutic potential, particularly as a potential prodrug for targeted delivery of 5-ASA, necessitates a reliable and validated analytical method to ensure its quality, stability, and safety.[4][5] The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, an amino group, and an azo linkage—presents a unique analytical challenge. Each of these groups is susceptible to degradation under various stress conditions (e.g., pH extremes, oxidation, light, and heat). Therefore, a stability-indicating analytical method is not merely desirable but essential.

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[6][7][8] The development of such a method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties and culminating in a comprehensive validation study. This guide provides a detailed walkthrough of this process, from initial method screening and optimization to full validation as per ICH guidelines.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

  • Structure:

    
    
    
  • IUPAC Name: 5-[(4-aminophenyl)diazenyl]-2-hydroxybenzoic acid[9]

  • Molecular Formula: C₁₃H₁₁N₃O₃[9][10]

  • Molecular Weight: 257.24 g/mol [9]

  • Predicted pKa: The molecule has multiple ionizable groups. The carboxylic acid is predicted to have a pKa around 2.69, while the amino group will have a distinct, higher pKa.[10] This dual acidic and basic nature makes mobile phase pH a critical parameter for controlling retention and peak shape.

  • Solubility: The compound's polarity suggests solubility in organic solvents like methanol and acetonitrile, and in aqueous solutions at appropriate pH values.

Materials and Reagents

  • Analyte: 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid reference standard (purity >99%)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Buffers and Additives: Formic acid, ammonium acetate, phosphoric acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

HPLC Method Development and Validation Workflow

The overall strategy follows a logical progression from understanding the analyte to developing a robust and validated method.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization & Specificity cluster_2 Phase 3: Validation cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, Solubility, UV λmax) B Initial Method Screening (Column & Mobile Phase) A->B Informs initial choices C Method Optimization (Gradient, pH, Temp, Flow Rate) B->C D Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C->D Optimized method used E Peak Purity Assessment (DAD Analysis) D->E Stressed samples analyzed F Method Validation (ICH Q2(R1)) - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness E->F Demonstrates specificity G Final Method Documentation & System Suitability Criteria F->G

Caption: Overall workflow for HPLC method development and validation.

Experimental Protocols

Protocol 1: Initial Method Screening

Objective: To identify a suitable stationary phase and mobile phase combination that provides adequate retention and initial separation of the analyte.

Rationale: Reversed-phase chromatography is the most common mode for separating small molecules. A C18 column is a versatile starting point. Screening different organic modifiers (ACN vs. MeOH) and pH conditions is crucial due to the analyte's ionizable groups. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.[11] The pH of the mobile phase will control the ionization state of the carboxylic acid and amino groups, directly impacting retention time.[8]

Procedure:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Prepare a 100 µg/mL stock solution of the analyte in methanol.

  • UV-Vis Spectroscopy: Scan the stock solution from 200-600 nm to determine the wavelength of maximum absorbance (λmax) for detection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: Diode Array Detector (DAD) at the determined λmax.

  • Screening Experiments: Run a series of gradient elutions with the following mobile phases:

    • Run 1: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile

    • Run 2: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol

    • Run 3: Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0); Mobile Phase B: Acetonitrile

    • Run 4: Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0); Mobile Phase B: Methanol

  • Evaluation: Assess the retention factor (k), peak shape (asymmetry), and theoretical plates for the analyte peak in each run. Select the combination that provides the best initial chromatography for optimization.

Protocol 2: Method Optimization

Objective: To fine-tune the chromatographic parameters to achieve optimal resolution, peak shape, and run time.

Rationale: A systematic approach to optimization ensures a robust final method. The gradient profile is adjusted to separate the main peak from any early or late-eluting impurities. Temperature can affect viscosity and selectivity, while flow rate impacts resolution and analysis time.

Optimization_Flow Start Initial Conditions (from Screening) Opt_Gradient Optimize Gradient (Slope & Time) Start->Opt_Gradient Opt_pH Adjust Mobile Phase pH (for peak shape/retention) Opt_Gradient->Opt_pH Opt_Temp Fine-tune Temperature (for selectivity) Opt_pH->Opt_Temp Opt_Flow Adjust Flow Rate (for speed/resolution) Opt_Temp->Opt_Flow Final Optimized Method Opt_Flow->Final

Caption: Decision-making process for method optimization.

Procedure:

  • Gradient Optimization: Using the best mobile phase from screening, adjust the gradient slope. Start with a shallow gradient to maximize resolution, then steepen it to reduce the run time without compromising separation.

  • pH Adjustment: If peak tailing is observed, slightly adjust the pH of the aqueous mobile phase. For an acidic analyte, a pH well below the pKa (e.g., pH 2.5-3.0) ensures it is in its neutral form, leading to better peak shape on a C18 column.[8]

  • Temperature Optimization: Evaluate column temperatures (e.g., 25°C, 30°C, 35°C). Higher temperatures decrease mobile phase viscosity, reducing backpressure and potentially improving efficiency. It can also alter selectivity.

  • Flow Rate Adjustment: Assess flow rates (e.g., 0.8, 1.0, 1.2 mL/min) to balance analysis time with resolution. Ensure backpressure remains within the system's limits.

Protocol 3: Forced Degradation Study

Objective: To demonstrate the stability-indicating nature of the method by showing that the analyte peak is resolved from all potential degradation products.[4][12]

Rationale: As mandated by regulatory guidelines, forced degradation studies expose the drug substance to harsh conditions to produce degradants. This is the ultimate test of a method's specificity. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradants.

Procedure:

  • Prepare Samples: Prepare solutions of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid (approx. 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the samples to the following conditions in parallel with a control sample protected from stress:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the optimized HPLC method.

  • Peak Purity and Mass Balance: Use a DAD to assess the peak purity of the analyte in each stressed sample. Calculate the mass balance to ensure that all degradation products are accounted for.[5]

Protocol 4: Method Validation (ICH Q2(R1) Guidelines)

Objective: To formally demonstrate that the analytical method is suitable for its intended purpose.[3]

Procedure:

  • Specificity: Already demonstrated through the forced degradation study. The method should resolve the main analyte peak from all degradants and any known impurities.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Detection Limit (LOD) and Quantitation Limit (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, flow rate ±10%) and assess the impact on the results (e.g., retention time, peak area). The system suitability criteria should still be met.

Results and Discussion: Example Optimized Method

The following table summarizes a hypothetical optimized and validated method based on the protocols described.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 min, return to 10% B in 1 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 350 nm
Injection Volume 5 µL
Run Time 20 minutes

System Suitability Criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • RSD for replicate injections: ≤ 1.0%

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating a stability-indicating HPLC method for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid. By following a systematic approach that incorporates analyte characterization, methodical optimization, forced degradation studies, and full validation according to ICH guidelines, researchers and drug development professionals can establish a reliable analytical method. Such a method is indispensable for ensuring the quality, safety, and efficacy of this promising pharmaceutical compound from early development through to final product release. The principles and protocols detailed herein are adaptable and serve as a robust template for tackling similar analytical challenges.

References

  • Bhoomi P. Shah, Suresh Jain, Krishna K. Prajapati, and Nasimabanu Y. Mansuri. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • R B Saudagar and Manisha M Mahale. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 943-949. [Link]

  • Michael W. Dong. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Rushikesh S. Mulay and Rishikesh S Bachhav. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Riddhiben Patel, Piyushbhai Patel, Natubhai Patel. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Muhammad Jehangir. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. [Link]

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • T. Mamatha, et al. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • R. D. McDowall. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • Onyx scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubChem. 5-((p-Aminophenyl)azo)salicylic acid. [Link]

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Application Notes: Benzoic Acid, 5-[(4-aminophenyl)azo]-2-hydroxy- as a pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, an azo dye, as a potential pH indicator. While this compound belongs to a class of molecules known for their chromophoric properties that are sensitive to pH changes, it is not as commonly documented as other indicators. These notes offer a foundational understanding of its chemical properties, a proposed mechanism of action, and generalized protocols for its preparation and use in acid-base titrations. The information herein is intended to serve as a starting point for researchers to explore and validate its efficacy as a pH indicator in various analytical applications.

Introduction and Chemical Properties

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, also known by its synonym 5-((p-Aminophenyl)azo)salicylic acid, is an aromatic azo compound.[1] Azo compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. This extended system of conjugated pi electrons is responsible for the compound's ability to absorb light in the visible spectrum, making it colored.[2] The color of many azo dyes is dependent on the pH of their environment, a property that allows them to be used as pH indicators in acid-base titrations.[2][3]

The electronic structure of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- can be altered by protonation or deprotonation of its acidic and basic functional groups. This change in electronic delocalization results in a shift in the wavelength of maximum absorbance (λmax), leading to a visible color change.[3]

Table 1: Chemical and Physical Properties of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

PropertyValueSource
IUPAC Name 5-[(4-aminophenyl)diazenyl]-2-hydroxybenzoic acid[1]
Synonyms 5-((p-Aminophenyl)azo)salicylic acid, 5-(4-AMINO-PHENYLAZO)-2-HYDROXY-BENZOIC ACID[1]
CAS Number 101-51-9[1]
Molecular Formula C₁₃H₁₁N₃O₃[1]
Molecular Weight 257.24 g/mol [1]
Predicted pKa 2.69 ± 0.10
UV-Vis λmax 412 nm[4]

Note: The pKa value presented is a predicted value. Experimental validation is required for precise analytical applications.

Mechanism of Action as a pH Indicator

The function of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- as a pH indicator is rooted in the principles of acid-base equilibria and the effect of protonation on the molecule's chromophore. The compound possesses several ionizable groups: a carboxylic acid group, a phenolic hydroxyl group, and an amino group. The protonation state of these groups changes with the pH of the solution.

The azo bridge (–N=N–) is key to the color change. In acidic conditions, the lone pair of electrons on one of the nitrogen atoms in the azo group can become protonated. This protonation alters the extent of the conjugated system, leading to a change in the energy required for electronic transitions and, consequently, a different perceived color. The deprotonation of the carboxylic acid and phenolic hydroxyl groups at higher pH values will also influence the electron density across the molecule, further contributing to color changes.

Due to the presence of multiple ionizable groups, this compound may exhibit more than one color transition across a wide pH range. However, for practical use as an indicator in a specific type of titration (e.g., strong acid-strong base), one of these transitions would need to be sharp and occur within the pH range of the equivalence point.

G cluster_acid Acidic Form (Lower pH) cluster_base Basic Form (Higher pH) cluster_color Observed Color Acid Protonated Form (e.g., -N=N(H)+-) Base Deprotonated Form (e.g., -N=N-) Acid->Base Color1 Color A Acid->Color1 Base->Acid Color2 Color B Base->Color2

Caption: Proposed protonation/deprotonation equilibrium of the azo indicator.

Protocols for Application

The following protocols are generalized and should be considered as a starting point. Optimization and validation are essential for specific analytical requirements.

Preparation of the Indicator Solution

The solubility of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- may be limited in water. Therefore, an alcohol or alcohol-water mixture is often a suitable solvent for preparing the indicator solution.

Materials:

  • Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (solid)

  • Ethanol (95%) or a 1:1 ethanol-water mixture

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.1 g of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of the chosen solvent (95% ethanol or 1:1 ethanol-water) to the flask.

  • Swirl the flask to dissolve the solid. Gentle warming or sonication may be required to facilitate dissolution.

  • Once the solid is completely dissolved, dilute the solution to the 100 mL mark with the solvent.

  • Stopper the flask and invert it several times to ensure a homogeneous solution. This results in a 0.1% (w/v) indicator solution.

  • Store the solution in a well-sealed, amber glass bottle to protect it from light.

G start Weigh 0.1 g of Indicator dissolve Dissolve in 50 mL of Solvent start->dissolve dilute Dilute to 100 mL with Solvent dissolve->dilute mix Mix Thoroughly dilute->mix store Store in Amber Bottle mix->store

Caption: Workflow for preparing the indicator solution.

Acid-Base Titration Protocol

This protocol describes the use of the prepared indicator solution for a standard acid-base titration, such as the titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH).

Materials:

  • 0.1% (w/v) Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- indicator solution

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of a strong acid with unknown concentration (e.g., HCl)

  • Buret, pipet, and conical flask

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Rinse a clean buret with a small amount of the standardized NaOH solution and then fill the buret with the same solution. Record the initial volume.

  • Pipette a known volume (e.g., 25.00 mL) of the HCl solution into a clean conical flask.

  • Add 2-3 drops of the Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- indicator solution to the conical flask. The solution should adopt the color of the acidic form of the indicator.

  • Place the conical flask on a white surface or a magnetic stirrer to easily observe the color change.

  • Slowly add the NaOH solution from the buret to the conical flask while continuously swirling the flask.

  • As the equivalence point is approached, the color of the solution will begin to change more persistently upon the addition of the base. At this stage, add the NaOH drop by drop.

  • The endpoint of the titration is reached when a single drop of the NaOH solution causes a distinct and permanent color change to the basic form of the indicator.

  • Record the final volume of the NaOH solution in the buret.

  • Repeat the titration at least two more times to ensure precision.

  • Calculate the concentration of the acid using the average volume of the titrant used.

Safety and Handling

While PubChem indicates that Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- does not meet GHS hazard criteria, it is prudent to handle all chemicals with care in a laboratory setting. Azo dyes as a class have been associated with certain health risks, and some can be skin sensitizers.[5][6][7]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of the chemical and its solutions in accordance with local, state, and federal regulations.

Conclusion and Further Research

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- possesses the characteristic structural features of an azo dye that could make it a functional pH indicator. The protocols provided in this document offer a general framework for its preparation and use. However, due to the lack of extensive published data on its indicator properties, further experimental validation is crucial. Researchers are encouraged to determine its experimental pKa(s), the precise pH range of its color transition(s), and the optimal concentration for use as an indicator. Such studies will be invaluable in establishing its utility and limitations in various titrimetric analyses.

References

  • Salicylhydroxamic acid based azo dyes, synthesis, characterization, and properties. (n.d.). Diyala Journal of Engineering Sciences.
  • PubChem. (n.d.). 5-((p-Aminophenyl)azo)salicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Naime, J., Al Mamun, M. S., Aly, M. A. S., Maniruzzaman, M., Badal, M. M. R., & Karim, K. M. R. (2022).
  • Quora. (2021).
  • PrepChem.com. (n.d.).
  • PubChem. (n.d.). 5-(Phenylazo)salicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021).
  • Applied Technical Services. (n.d.). Azo Dye Testing.
  • Manulla, M. H., & Abbas, A. K. (2025).
  • Al-Asady, A. A. H., Al-Joboury, N. M. K., & Abbas, A. K. (2024). Synthesis, Characterization and Analytical Study of New Azo Compounds for using as acid-base indictors. Iraqi Journal of Science.
  • Fibre2Fashion. (n.d.). Safety of Azo Dyes Usage in Textiles Industry.
  • HQTS. (2022, March 28).
  • Fashion Sustainability Directory. (2025).
  • QIMA. (2025).
  • Raghavendra, M., Kumar, K. A., & Mahadevan, K. M. (2013). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1149-1155.
  • ResearchGate. (2015).
  • Google Patents. (n.d.). CA1287643C - Method of preparing 5-amino salicylic acid.
  • Hilaris Publisher. (2016). 5-Aminosalyclic Acid (5-ASA)
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Physicochemical properties of salicylic acid.
  • Sciencemadness Discussion Board. (2020).

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Application Notes and Protocols for the Use of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid in Textile Dyeing Processes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid (CAS No. 101-51-9) in textile dyeing processes.[1][2][3] These application notes offer detailed, step-by-step protocols for the synthesis of the dye and its application to cotton, wool, and silk fabrics. The guide elucidates the chemical principles underlying the dyeing methodologies and provides starting parameters for process optimization. Furthermore, it outlines standardized procedures for evaluating the fastness properties of the dyed textiles in accordance with ISO standards, ensuring the generation of reliable and reproducible data.

Introduction: Understanding 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid as a Textile Dye

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a monoazo dye characterized by the presence of an azo group (-N=N-) linking a derivative of aniline to a salicylic acid moiety.[1][2][3] Azo dyes represent the largest and most versatile class of synthetic colorants used extensively in the textile industry due to their vibrant colors, cost-effective synthesis, and good fastness properties.[3] The classification of this dye can be approached from two perspectives relevant to its application:

  • For Cotton (Cellulosic Fibers): It is applied as an azoic dye. Azoic dyeing is an in-situ dyeing method where the insoluble dye molecule is formed directly within the fiber. This is achieved through a two-step process involving the impregnation of the fabric with a coupling component (in this case, a naphthol derivative could be used, though the dye itself contains a phenolic group) followed by treatment with a diazotized amine. For this specific molecule, it can be synthesized and then applied, or the synthesis can be adapted to occur on the fiber.

  • For Wool and Silk (Protein Fibers): Due to the presence of a carboxylic acid group and a phenolic hydroxyl group, this dye can function as an acid dye. Acid dyes are anionic and form ionic bonds with the positively charged amino groups in protein fibers under acidic conditions.[1] This interaction results in strong dye-fiber adhesion and good wash fastness.

This dual applicability makes 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid a versatile dye for a range of natural fibers. The following sections will provide detailed protocols for its synthesis and application on cotton, wool, and silk, along with methods for performance evaluation.

Synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid

The synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a classic example of diazotization followed by an azo coupling reaction. The following protocol is based on established chemical principles for the formation of azo compounds.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization of p-phenylenediamine cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation and Purification A p-Phenylenediamine B Dissolve in HCl/H2O A->B C Cool to 0-5°C B->C D Add NaNO2 solution C->D E Diazonium Salt Formation D->E I Add Diazonium Salt Solution E->I F Salicylic Acid G Dissolve in NaOH solution F->G H Cool to 0-5°C G->H H->I J 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid I->J K Precipitate Dye J->K L Filter K->L M Wash with Cold Water L->M N Recrystallize from Ethanol/Water M->N O Dry N->O

Caption: Workflow for the synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.

Detailed Synthesis Protocol

Materials:

  • p-Phenylenediamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylic Acid

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • Diazotization of p-Phenylenediamine:

    • In a 250 mL beaker, dissolve a specific molar equivalent of p-phenylenediamine in a solution of concentrated hydrochloric acid and distilled water.

    • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. Ensure the temperature does not exceed 5°C.

    • Continue stirring for 15-20 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt.

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve a molar equivalent of salicylic acid in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C in an ice-salt bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring.

    • A colored precipitate of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid will form immediately.

    • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • The precipitated dye can be further encouraged to come out of the solution by the addition of sodium chloride (salting out).

    • Collect the solid dye by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts and impurities.

    • For further purification, the crude dye can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

    • Dry the purified dye in a vacuum oven at a low temperature (e.g., 60°C).

Application in Textile Dyeing: Protocols and Parameters

The successful application of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid requires careful control of dyeing parameters. The following protocols provide a starting point for dyeing cotton, wool, and silk. Researchers should perform optimization studies to achieve the desired shade and fastness properties.

General Dyeing Workflow Diagram

Dyeing_Workflow A Fabric Scouring & Pre-treatment B Dye Bath Preparation A->B C Dyeing Process B->C D Post-treatment (Rinsing & Soaping) C->D E Drying D->E F Fastness Testing E->F

Caption: A generalized workflow for the textile dyeing process.

Dyeing of Cotton (Azoic Dyeing Method)

The in-situ formation of the azo dye on the cotton fiber enhances wash fastness. The following protocol is a two-step process of naphtholation and diazotization/coupling.[4][5][6]

Optimized Dyeing Parameters for Cotton:

ParameterRecommended ValueRationale
Naphtholation
Naphthol Concentration1-3% (on weight of fabric)Determines the potential color depth.
Caustic Soda (NaOH)5-10 g/LTo solubilize the naphthol.
TemperatureRoom Temperature (25-30°C)Sufficient for impregnation.
Time20-30 minutesAllows for adequate absorption of the naphthol.
Diazotization & Coupling
Dye Concentration1-3% (on weight of fabric)Controls the final shade intensity.
pH4.0 - 5.0Acidic pH is crucial for the stability of the diazonium salt and effective coupling.
Temperature0-5°C (with ice)Low temperature is critical to prevent the decomposition of the diazonium salt.
Time20-30 minutesFor complete color development.
Liquor Ratio1:20 to 1:30Ensures even dyeing and sufficient chemical interaction.

Protocol:

  • Fabric Preparation: Scour and bleach the cotton fabric to ensure it is free from impurities and has good absorbency.

  • Naphtholation:

    • Prepare a naphthol solution by making a paste of the chosen naphthol with a small amount of water and then adding the required amount of caustic soda solution to dissolve it.

    • Immerse the cotton fabric in the naphthol bath at room temperature for 20-30 minutes.

    • Squeeze the fabric evenly to remove excess liquor.

  • Diazotization and Coupling:

    • In a separate vessel, prepare the diazonium salt solution of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid as described in the synthesis section, ensuring the temperature is maintained at 0-5°C.

    • Adjust the pH of the diazonium salt solution to 4.0-5.0 using acetic acid and sodium acetate as a buffer.

    • Immediately pass the naphtholated fabric through this cold diazonium salt solution for 20-30 minutes. The color will develop rapidly on the fabric.

  • Post-treatment:

    • Rinse the dyed fabric thoroughly in cold water.

    • Soap the fabric at the boil with a solution containing 2 g/L of a non-ionic detergent for 15-20 minutes to remove unfixed surface dye and improve fastness.

    • Rinse again in hot and then cold water.

    • Dry the fabric in the air or a dryer.

Dyeing of Wool and Silk (Acid Dyeing Method)

For protein fibers like wool and silk, the dye is applied from an acidic bath, which protonates the amino groups of the fibers, creating cationic sites for the anionic dye to bind.[1][7]

Optimized Dyeing Parameters for Wool and Silk:

ParameterWoolSilkRationale
Dye Concentration (% owf)1-4%0.5-3%Controls the depth of shade.
pH4.5 - 5.55.0 - 6.0Optimal for ionic bond formation without damaging the fiber.
Temperature90-98°C85-90°CHigh temperature promotes dye penetration and fixation. Silk is dyed at a slightly lower temperature to preserve its luster and handle.
Time45-60 minutes30-45 minutesSufficient time for dye exhaustion and leveling.
Liquor Ratio1:30 to 1:501:30 to 1:50Provides room for fabric movement and even dyeing.
Auxiliaries (% owf)5-10% Glauber's saltAcetic AcidGlauber's salt acts as a leveling agent for wool. Acetic acid is used for pH control for both, but Glauber's salt can dull the luster of silk.

Protocol for Wool:

  • Fabric Preparation: Scour the wool fabric to remove any grease or impurities.

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor ratio of 1:40.

    • Add 5-10% (on the weight of fabric, owf) of Glauber's salt (sodium sulfate) as a leveling agent.

    • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

  • Dyeing:

    • Introduce the pre-wetted wool fabric into the dyebath at 40°C.

    • Gradually add the dissolved 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid solution.

    • Raise the temperature to 90-98°C at a rate of 1.5°C per minute.

    • Continue dyeing at this temperature for 45-60 minutes with gentle agitation.

  • Post-treatment:

    • Allow the dyebath to cool gradually before rinsing the fabric.

    • Rinse with warm and then cold water until the water runs clear.

    • Wash with a neutral detergent at 40°C for 15 minutes.

    • Rinse and dry at room temperature.

Protocol for Silk:

  • Fabric Preparation: Degum and scour the silk fabric.

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor ratio of 1:40.

    • Adjust the pH of the bath to 5.0-6.0 with acetic acid.[7]

  • Dyeing:

    • Enter the pre-wetted silk fabric into the dyebath at 30°C.

    • Add the dissolved dye solution.

    • Raise the temperature to 85-90°C over 30 minutes.

    • Maintain this temperature for 30-45 minutes.

  • Post-treatment:

    • Cool the dyebath slowly.

    • Rinse the dyed silk in lukewarm and then cold water.

    • A final rinse with a small amount of fabric softener can improve the handle.

    • Air dry away from direct sunlight.

Evaluation of Dyeing Performance: Fastness Testing

The performance of a dyeing process is critically evaluated by its fastness properties. The following are standard ISO methods for assessing the fastness of the dyed fabrics.

Fastness Properties: Expected Performance

The following table provides an estimated range of fastness properties for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid on different fibers, based on the typical performance of azoic and acid dyes. These values should be confirmed by experimental testing. The rating is on a scale of 1 to 5, where 5 represents the best fastness.

Fastness PropertyISO StandardCottonWoolSilk
Washing FastnessISO 105-C064-543-4
Rubbing Fastness (Dry)ISO 105-X1244-54
Rubbing Fastness (Wet)ISO 105-X1233-43
Light FastnessISO 105-B024-554-5
Standardized Fastness Testing Protocols

4.2.1. Color Fastness to Washing (ISO 105-C06) [8][9][10][11]

This test assesses the resistance of the color to domestic or commercial laundering.

  • Procedure:

    • A specimen of the dyed fabric (10x4 cm) is stitched together with a multi-fiber adjacent fabric.[8]

    • The composite specimen is placed in a stainless-steel container with a specified volume of soap solution (and sodium perborate if required) and stainless-steel balls.[11]

    • The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a specified time (e.g., 30 minutes) and temperature (e.g., 60°C for cotton, 40°C for wool and silk).

    • After the cycle, the specimen is rinsed, and the excess water is removed.

    • The specimen is dried in air at a temperature not exceeding 60°C.

    • The change in color of the dyed fabric and the staining of the adjacent multi-fiber fabric are assessed using the Grey Scale.

4.2.2. Color Fastness to Rubbing (ISO 105-X12) [12][13][14][15][16]

This test determines the amount of color transferred from the fabric surface to another surface by rubbing.

  • Procedure:

    • A specimen of the dyed fabric is mounted on the base of a crockmeter.

    • A standard white cotton rubbing cloth is fixed to the rubbing finger (16 mm diameter).[16]

    • The test is performed by rubbing the cloth against the dyed specimen for 10 cycles in 10 seconds with a downward force of 9N.[14]

    • The procedure is repeated with a fresh rubbing cloth that has been wetted with distilled water (wet rubbing).

    • The rubbing cloths are air-dried.

    • The degree of staining on the white rubbing cloths is assessed using the Grey Scale for Staining.

4.2.3. Color Fastness to Light (ISO 105-B02) [17][18][19][20][21]

This test evaluates the resistance of the color to fading upon exposure to an artificial light source that mimics natural daylight.

  • Procedure:

    • A specimen of the dyed fabric is partially covered with an opaque mask.

    • The specimen is exposed to the light from a Xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards (rated 1-8).[18][20]

    • The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the specimen, corresponding to a certain rating on the Grey Scale.

    • The light fastness of the specimen is then rated by comparing its fading with that of the blue wool standards.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when working with azo dyes and associated chemicals.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. When handling the dye powder, a dust mask or respirator is recommended to prevent inhalation.[22]

  • Ventilation: Work in a well-ventilated area or under a fume hood, especially during the synthesis and when preparing dye solutions.[22]

  • Chemical Handling:

    • Concentrated acids and bases are corrosive and should be handled with extreme care.

    • Azo dyes, in general, should be handled as potentially hazardous. Some azo dyes can release carcinogenic aromatic amines under certain conditions.[23]

    • Avoid skin contact and ingestion. Do not eat, drink, or smoke in the laboratory.[22]

  • Waste Disposal: Dispose of all chemical waste, including spent dye baths and solutions, in accordance with local environmental regulations. Do not pour dye solutions down the drain.[24]

Conclusion

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a versatile dye with promising applications for dyeing natural textile fibers. Its ability to act as an azoic dye for cotton and an acid dye for wool and silk allows for a broad range of applications. The protocols provided in this guide offer a robust starting point for researchers to explore its use in textile coloration. By carefully controlling the synthesis and dyeing parameters and evaluating the results using standardized testing methods, reproducible and high-quality dyed textiles can be achieved. Further optimization of the outlined procedures is encouraged to tailor the dyeing process to specific substrate characteristics and desired end-product properties.

References

  • Jacquard Products. (2014, May 20). Jacquard Acid Dye Instructions. [Link]

  • Gester Instruments. (2024, June 4). Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000. [Link]

  • Textilecoach. (2021, March 14). DYEING OF SILK FABRIC WITH ACID DYES (Lab Manual). [Link]

  • Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). [Link]

  • Gester Instruments. (2025, June 16). ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing. [Link]

  • International Organization for Standardization. (2016, June 1). ISO 105-X12:2016 Textiles — Tests for colour fastness — Part X12: Colour fastness to rubbing. [Link]

  • G&S Dye. INSTRUCTIONS - ACID DYES. [Link]

  • Mezoff, R. (2025, October 11). Basic Acid Dye Instructions for Wool Yarn (Jacquard Acid Dyes). [Link]

  • Textile Tester. (2024, July 25). Guidance on ISO 105 X12 Color Fastness Test to Rubbing. [Link]

  • TESTEX. (n.d.). Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010. [Link]

  • Textile Tester. (2024, August 20). Firsthand Experience on Washing Fastness Test Method ISO 105 C06. [Link]

  • TESTEX. (n.d.). ISO 105-X12 Textiles - Color Fastness Tests - Part X12: Color Fastness to Rubbing. [Link]

  • Textile Learner. (2022, January 12). Color Fastness to Rubbing Test Method. [Link]

  • Textile Learner. (2012, January 10). Application of Acid Dyes on Wool, Nylon and Silk. [Link]

  • Dharma Trading Co. Jacquard Acid Dye Instructions. [Link]

  • Textile Learner. (2012, January 23). Dyeing Process of Cotton Fabric with Azoic Dyes. [Link]

  • Textile Education Blogs. (n.d.). Working Procedure of Color Fastness to Wash (ISO 105 C06). [Link]

  • Gester Instruments. (2025, November 10). ISO 105-B02 Colour Fastness of Textiles. [Link]

  • Wewon Environmental Chambers Co. Ltd. (2014, June 14). BS EN ISO 105-B02:2014. [Link]

  • RISE Research Institutes of Sweden. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02. [Link]

  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes | Class experiment. [Link]

  • Scribd. (n.d.). Cotton Dyeing with Azoic Dyes. [Link]

  • George Weil. (2015, June 9). Printing and Painting on Silk using Acid Dyes. [Link]

  • Q-Lab. (n.d.). ISO 105-B02. [Link]

  • GESTER Instruments. (2025, November 30). ISO 105 C06 Washing Fastness Tester Guide. [Link]

  • Textile Study Center. (2020, April 25). Dyeing Of Cotton Fabric With Azoic Dyes. [Link]

  • Raghavendra, K. R., et al. (n.d.). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. [Link]

  • Columbia University. (n.d.). Safely Handling Dyes. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • International Journal of ChemTech Research. (2013). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. [Link]

  • Fibre2Fashion. (n.d.). Safety of Azo Dyes Usage in Textiles Industry. [Link]

  • PRO Chemical & Dye. (n.d.). 30 Studio Safety & Guidelines. [Link]

  • HQTS. (2022, March 28). What Is Azo Dyes and Azo Dyes Test?. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

  • ResearchGate. (2024, January). Synthesis of new azo compounds based on 4-aminosalicylic acid and study anti-corrosive activity. [Link]

Sources

Application Notes and Protocols for Spectrophotometric Assays Using Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Azo Dyes in Modern Spectrophotometry

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of organic dyes.[1] Their utility in analytical chemistry, particularly in spectrophotometry, is well-established. The vibrant colors of azo dyes arise from the extended π-conjugated systems within their molecular structures, which cause them to absorb light in the visible region of the electromagnetic spectrum.[2] This property allows for the highly sensitive colorimetric determination of a wide array of analytes.

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, also known as 5-(p-aminophenylazo)salicylic acid, is a member of this class of compounds. Its structure incorporates a salicylic acid moiety coupled to an aminophenyl group via an azo bridge. This particular arrangement of functional groups makes it a prime candidate for use as a chromogenic reagent in various spectrophotometric assays. The phenolic hydroxyl and carboxylic acid groups can influence the spectral properties of the molecule in response to changes in pH, while the primary amino group on the phenyl ring provides a site for further chemical modification or interaction.

This application note provides a detailed protocol for the use of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- in a representative spectrophotometric assay for the determination of nitrite ions. The principles and methodologies described herein can be adapted by researchers for the quantification of other analytes capable of undergoing diazotization or for which a coupling reaction with this reagent is suitable.

Principle of the Assay: The Diazotization-Coupling Reaction

The spectrophotometric determination of nitrite using Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is based on the well-established Griess-Ilosvay reaction.[1] This reaction proceeds in two key steps:

  • Diazotization: In an acidic medium, nitrite ions (NO₂⁻) react with a primary aromatic amine to form a stable diazonium salt. In the context of the Griess test, this amine is typically sulfanilic acid or a similar compound.[3]

  • Azo Coupling: The resulting diazonium salt then acts as an electrophile and couples with an electron-rich aromatic compound, in this case, Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, to form a new, intensely colored azo dye.[1] The intensity of the color produced is directly proportional to the concentration of nitrite in the sample.

The overall reaction can be visualized as follows:

cluster_0 Diazotization cluster_1 Azo Coupling Analyte (NO2-) Analyte (NO2-) Diazonium Salt Diazonium Salt Analyte (NO2-)->Diazonium Salt H+ Primary Amine Primary Aromatic Amine (e.g., Sulfanilic Acid) Primary Amine->Diazonium Salt Azo Dye Intensely Colored Azo Dye Diazonium Salt->Azo Dye Coupling Reagent Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Coupling Reagent->Azo Dye Spectrophotometric Measurement Spectrophotometric Measurement Azo Dye->Spectrophotometric Measurement Absorbance ∝ [Analyte]

Figure 1: General workflow of the diazotization-coupling reaction for spectrophotometric analysis.

Materials and Reagents

Reagents
  • Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (Purity ≥ 98%)

  • Sulfanilic acid (ACS grade)

  • Sodium nitrite (NaNO₂) (ACS grade, 99.5% or higher)

  • Hydrochloric acid (HCl), concentrated (ACS grade)

  • Sodium hydroxide (NaOH) (ACS grade)

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade)

  • Deionized water (Type I or equivalent)

Equipment
  • UV-Visible Spectrophotometer

  • Matched quartz or glass cuvettes (1 cm path length)

  • Calibrated micropipettes and tips

  • Volumetric flasks (Class A)

  • Beakers and graduated cylinders

  • pH meter

  • Analytical balance

  • Vortex mixer

Preparation of Solutions

Note: It is recommended to prepare fresh solutions for optimal performance.

  • Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Stock Solution (1 mg/mL):

    • Accurately weigh 100 mg of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-.

    • Dissolve the powder in a small amount of DMSO or ethanol, as this compound may have limited solubility in water.[4][5]

    • Once dissolved, bring the final volume to 100 mL with deionized water in a volumetric flask. Mix thoroughly. Store protected from light at 4°C.

  • Working Solution of Coupling Reagent (0.1% w/v):

    • Dilute the stock solution 1:10 with deionized water to obtain a concentration of 100 µg/mL. Prepare this solution fresh daily.

  • Sulfanilic Acid Solution (0.6% w/v):

    • Dissolve 0.6 g of sulfanilic acid in 70 mL of hot deionized water.

    • Cool the solution and then add 20 mL of concentrated HCl.

    • Dilute to a final volume of 100 mL with deionized water. This solution is stable for several weeks when stored at 4°C.

  • Sodium Nitrite Stock Solution (1000 µg/mL NO₂⁻):

    • Accurately weigh 0.150 g of sodium nitrite (previously dried at 110°C for 1 hour) and dissolve it in 100 mL of deionized water in a volumetric flask.

    • This solution is stable for up to one week when stored at 4°C.

  • Sodium Nitrite Standard Solutions:

    • Prepare a series of standard solutions by serial dilution of the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 - 10 µg/mL). Prepare these standards fresh for each assay.

Experimental Protocol: Spectrophotometric Determination of Nitrite

This protocol is adapted from the principles of the Griess-Ilosvay test for nitrite.[1]

  • Sample Preparation:

    • Samples should be clear and free of particulate matter. If necessary, centrifuge or filter the samples prior to analysis.

    • If the expected nitrite concentration is high, dilute the sample accordingly with deionized water.

  • Assay Procedure:

    • Pipette 1.0 mL of the standard solutions or unknown samples into a series of labeled test tubes.

    • Prepare a blank by pipetting 1.0 mL of deionized water into a separate test tube.

    • To each tube, add 1.0 mL of the 0.6% sulfanilic acid solution.

    • Vortex the tubes and allow the reaction to proceed for 5-10 minutes at room temperature. This allows for the complete diazotization of the sulfanilic acid by any nitrite present.

    • Following the incubation, add 1.0 mL of the 0.1% Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- working solution to each tube.

    • Vortex the tubes immediately and allow them to stand for 15-20 minutes at room temperature for color development. The solution will turn a shade of red or pink in the presence of nitrite.

    • Measure the absorbance of the standards and samples against the reagent blank at the wavelength of maximum absorbance (λmax).

  • Determination of Maximum Absorbance (λmax):

    • To determine the λmax for the newly formed azo dye, use a mid-range nitrite standard and follow the assay procedure.

    • After color development, scan the absorbance of the solution from 400 nm to 700 nm using the reagent blank as a reference.

    • The wavelength at which the highest absorbance is recorded is the λmax. Based on structurally similar azo dyes, the λmax is expected to be in the range of 400-550 nm.[6]

Data Analysis and Interpretation

  • Calibration Curve:

    • Plot the absorbance values of the nitrite standards (y-axis) against their corresponding concentrations in µg/mL (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good linear fit is indicated by an R² value close to 1.0.

  • Quantification of Nitrite in Samples:

    • Using the equation from the calibration curve, calculate the concentration of nitrite in the unknown samples by substituting their measured absorbance values for 'y'.

    • Account for any dilution factors used during sample preparation.

Key Assay Parameters (Hypothetical)

The following table presents hypothetical performance data for this assay, which should be determined experimentally during method validation.

ParameterExpected Value/RangeRationale
λmax 400 - 550 nmBased on the spectral properties of similar azo dyes derived from salicylic acid.[6]
Linear Range 0.1 - 10 µg/mLA typical range for colorimetric assays of this nature.[1][6]
Molar Absorptivity (ε) > 1 x 10⁴ L mol⁻¹ cm⁻¹A high molar absorptivity is characteristic of intensely colored azo dyes and indicates good sensitivity.[7]
Limit of Detection (LOD) < 0.1 µg/mLDependent on the molar absorptivity and instrumental noise.
Limit of Quantitation (LOQ) < 0.5 µg/mLTypically 3-5 times the LOD.
Reaction pH Acidic (pH 1-2) for diazotization, near neutral for couplingOptimal pH for the respective reaction steps.[1]
Temperature Room TemperatureThe reaction is typically carried out at ambient temperature for convenience.
Incubation Time 5-10 min (diazotization), 15-20 min (coupling)Sufficient time for the reactions to reach completion.[1]

Troubleshooting and Scientific Considerations

  • Low or No Color Development:

    • Expired or Improperly Stored Reagents: Ensure all solutions are freshly prepared and reagents are within their expiration dates. Diazonium salts are particularly unstable and should be used shortly after generation.[8]

    • Incorrect pH: The pH of the reaction is critical. Diazotization requires a strongly acidic environment, while the coupling reaction may proceed optimally at a different pH. Verify the pH of your reaction mixture.

    • Presence of Reducing Agents: Strong reducing agents in the sample can interfere with the diazotization reaction.

  • High Background Absorbance:

    • Contaminated Reagents or Water: Use high-purity water and reagents to prepare all solutions.

    • Sample Matrix Effects: The sample itself may contain colored compounds that absorb at the analytical wavelength. A sample blank (sample without the coupling reagent) can help to correct for this.

  • Precipitation:

    • Poor Solubility of the Reagent or Product: If precipitation occurs, consider adjusting the solvent composition of your reagents, for example, by increasing the proportion of organic solvent like DMSO or ethanol.

Visualization of the Experimental Protocol

start Start prep_samples Prepare Samples and Standards start->prep_samples add_sulfanilic Add 1.0 mL of Sulfanilic Acid Solution prep_samples->add_sulfanilic vortex_incubate1 Vortex and Incubate (5-10 min at RT) add_sulfanilic->vortex_incubate1 add_coupling Add 1.0 mL of Coupling Reagent (Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-) vortex_incubate1->add_coupling vortex_incubate2 Vortex and Incubate (15-20 min at RT for color development) add_coupling->vortex_incubate2 measure_abs Measure Absorbance at λmax vortex_incubate2->measure_abs analyze Analyze Data (Calibration Curve and Quantification) measure_abs->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for the spectrophotometric assay.

Conclusion

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is a promising chromogenic reagent for spectrophotometric assays based on the diazotization-coupling reaction. The protocol outlined in this application note provides a robust starting point for researchers wishing to utilize this compound for the determination of nitrite or other suitable analytes. As with any analytical method, it is crucial to perform in-house validation to ensure the accuracy, precision, and reliability of the results for the specific sample matrices being investigated.

References

  • Nguyen, H. T., et al. (2018). Gries – Ilosvay Spectrophotometry for Determination of Nitrite in Water and Vegetables in Vietnam. Asian Journal of Chemical Sciences, 5(1), 1-9. Available at: [Link]

  • Jadhav, S. A., et al. (2020). Solubility of 5-Amino Salicylic Acid in Different Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 65(9), 4435–4441. Available at: [Link]

  • Shapiro, A. B. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? ResearchGate. Available at: [Link]

  • Patel, K. M., et al. (2014). The azo derivatives of salicylic acid. Journal of Chemical and Pharmaceutical Research, 6(7), 205-213. Available at: [Link]

  • O'Neill, C., et al. (2000). Colour in textiles and its impact on the environment. Journal of the Society of Dyers and Colourists, 116(3), 61-64.
  • BYJU'S. (n.d.). Diazonium Salts Preparation. BYJU'S. Available at: [Link]

  • Sarkar, A. K., et al. (2014). Spectrophotometric Determination of Trace Amount of Nitrite in Water with 4-Aminophenylacetic Acid and Resorcinol. Research Journal of Chemical Sciences, 4(9), 101-107. Available at: [Link]

  • Abdullah, A. I., & Abass, S. M. (2021). Azo Coupling Reaction for indirect Spectrophotometric Determination of Furosemide using Resorcinol as a Reagent. Annals of the Romanian Society for Cell Biology, 25(4), 1165-1175. Available at: [Link]

  • Gafitanu, C. A., et al. (2013). New Salicilic Acid-Based Azo Dyes - Synthesis, Characterization and Colour Properties. Revista de Chimie, 64(11), 1234-1238. Available at: [Link]

  • Xiang, G. (2019). Answer to "Between Ethanol and DMSO, which will be better for dissolving phenolic acids...". ResearchGate. Available at: [Link]

  • Adebayo, O. I., et al. (2016). Molar extinction coefficients 3 max and absorption maximum l max of dyes. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Griess test. Wikipedia. Available at: [Link]

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70. Available at: [Link]

  • aromaticfanatic. (2020). Azo dye from p-aminophenol and salicylic acid. Sciencemadness Discussion Board. Available at: [Link]

  • Moradi-Shoeili, Z., et al. (2020). Solubility of 5-aminosalicylic acid in {N-methyl-2-pyrrolidone + ethanol} mixtures at T = (293.2 to 313.2) K. Journal of Molecular Liquids, 310, 113227. Available at: [Link]

  • Al-Lawati, H. A. J., et al. (2017). Novel Spectrophotometric Method with Enhanced Sensitivity for the Determination of Nitrite in Vegetables. Journal of Analytical Methods in Chemistry, 2017, 9536831. Available at: [Link]

  • Qader, H. H., & Mohammed, S. A. (2012). Spectrophotometric Determination of Nitrite in Curing Meat Samples Using Diazo-Coupling Reaction. Rafidain Journal of Science, 23(4), 58-69. Available at: [Link]

Sources

Application Note: Fabrication of a Novel Electrochemical Sensor Based on 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid for Sensitive Analyte Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Azo-Functionalized Salicylic Acid for Enhanced Electrochemical Sensing

The development of sensitive and selective electrochemical sensors is paramount in fields ranging from pharmaceutical analysis to clinical diagnostics. The ability to precisely quantify electroactive species is contingent on the rational design of the electrode interface. This application note details the fabrication and proposed application of a novel electrochemical sensor based on the surface modification of a glassy carbon electrode (GCE) with 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.

This unique molecule combines several advantageous features for electrochemical sensing. The salicylic acid moiety provides a site for potential coordination with analytes, while the azo group introduces redox activity that can be exploited for signal transduction. Crucially, the terminal aminophenyl group allows for covalent immobilization onto the electrode surface via well-established diazonium chemistry. This method ensures the formation of a robust and stable sensing interface, a critical factor for reproducible and reliable measurements.[1][2]

The modification process involves the in situ generation of a diazonium salt from the aminophenyl group of the title compound, followed by its electrochemical reduction. This leads to the formation of a highly reactive aryl radical that covalently bonds to the carbon surface, creating a functionalized electrode with tailored chemical properties.[1][2] This guide provides a comprehensive, step-by-step protocol for the synthesis of the active molecule, the fabrication of the modified electrode, and a proof-of-concept application for the detection of a key neurotransmitter, dopamine.

Synthesis of the Active Molecule: 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid

The synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a multi-step process that begins with the nitration of salicylic acid, followed by reduction of the nitro group to an amine, diazotization, and finally, coupling with aniline.

Materials and Reagents
  • Salicylic acid

  • Glacial acetic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Zinc powder

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Aniline

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and equipment (Erlenmeyer flasks, reflux condenser, ice bath, filtration apparatus)

Protocol for Synthesis

Step 1: Synthesis of 5-Nitrosalicylic Acid

  • In a 250 mL Erlenmeyer flask, dissolve 0.03 moles of salicylic acid in 40 mL of glacial acetic acid.

  • Prepare a nitrating mixture by carefully adding 0.03 moles of concentrated HNO₃ to 0.06 moles of concentrated H₂SO₄ in a separate beaker, keeping the mixture cool.

  • While stirring the salicylic acid solution in an ice bath, slowly add the cold nitrating mixture.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 2 hours.

  • Pour the reaction mixture into crushed ice with constant stirring to precipitate the product.

  • Filter the solid and recrystallize from 30% ethanol to obtain 5-nitrosalicylic acid.

Step 2: Synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid

  • In a 250 mL Erlenmeyer flask equipped with a reflux condenser, create a mixture of 0.01 moles of 5-nitrosalicylic acid and 0.03 moles of zinc powder in an ice water bath.

  • Slowly add 18 mL of concentrated HCl to the mixture through the condenser.

  • Reflux the mixture for 4 hours with occasional shaking. This step reduces the nitro group to an amino group, forming 5-aminosalicylic acid in situ.

  • Cool the reaction mixture to room temperature and filter.

  • Dilute the filtrate with 15 mL of dilute HCl and 25 mL of water, and then cool the solution to 0°C in an ice bath.

  • Slowly add a cold solution of 0.01 moles of NaNO₂ in 8 mL of water to the flask with constant shaking to form the diazonium salt of 5-aminosalicylic acid.

  • In a separate beaker, prepare a cold solution of 0.01 moles of freshly distilled aniline in dilute HCl.

  • Add the cold aniline solution to the diazonium salt solution in small portions with constant shaking.

  • Monitor the progress of the coupling reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated solid product and recrystallize from DMSO to yield 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.[1]

Electrochemical Sensor Fabrication

The fabrication of the sensor involves the modification of a glassy carbon electrode (GCE) through the electrochemical reduction of the diazonium salt of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, which is generated in situ.

Materials and Equipment
  • Glassy carbon electrode (GCE)

  • Polishing materials (alumina slurry, polishing pads)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (GCE as working electrode, platinum wire as counter electrode, Ag/AgCl as reference electrode)

  • 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid (synthesized as described above)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN)

  • Supporting electrolyte (e.g., 0.1 M KCl)

Protocol for GCE Modification

Step 1: Electrode Pre-treatment

  • Polish the GCE surface to a mirror finish using alumina slurry on a polishing pad.

  • Sonnicate the polished electrode in deionized water and then in ethanol for 5 minutes each to remove any residual polishing material.

  • Dry the electrode under a stream of nitrogen.

Step 2: In Situ Diazonium Salt Formation and Electrografting

  • Prepare a modification solution containing 5 mM of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid and 5 mM of NaNO₂ in 0.5 M HCl.

  • Assemble the three-electrode cell with the pre-treated GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Immerse the electrodes in the modification solution.

  • Perform cyclic voltammetry (CV) for 5-10 cycles in a potential window from +0.4 V to -0.8 V at a scan rate of 100 mV/s. A reduction peak corresponding to the reduction of the diazonium salt should be observed in the first scan, which will decrease in subsequent scans as the electrode surface becomes passivated by the grafted organic layer.

  • After electrografting, rinse the modified GCE thoroughly with deionized water and acetonitrile to remove any non-covalently attached molecules.

  • The modified electrode, hereafter referred to as APAHBA/GCE, is now ready for characterization and use.

Diagram of the Sensor Fabrication Workflow

GCE_Modification cluster_synthesis Synthesis of Active Molecule cluster_fabrication Sensor Fabrication Salicylic_Acid Salicylic Acid Nitration Nitration (HNO₃, H₂SO₄) Salicylic_Acid->Nitration Five_Nitrosalicylic_Acid 5-Nitrosalicylic Acid Nitration->Five_Nitrosalicylic_Acid Reduction Reduction (Zn, HCl) Five_Nitrosalicylic_Acid->Reduction Five_Aminosalicylic_Acid 5-Aminosalicylic Acid (in situ) Reduction->Five_Aminosalicylic_Acid Diazotization Diazotization (NaNO₂, HCl) Five_Aminosalicylic_Acid->Diazotization Diazonium_Salt Diazonium Salt of 5-Aminosalicylic Acid Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling Aniline Aniline Aniline->Coupling APAHBA 5-((4-aminophenyl)azo)- 2-hydroxybenzoic acid (APAHBA) Coupling->APAHBA In_Situ_Diazotization In Situ Diazotization (APAHBA + NaNO₂ in HCl) APAHBA->In_Situ_Diazotization Bare_GCE Bare Glassy Carbon Electrode (GCE) Polishing Polishing & Cleaning Bare_GCE->Polishing Clean_GCE Clean GCE Polishing->Clean_GCE Electrografting Electrochemical Reduction (Cyclic Voltammetry) Clean_GCE->Electrografting In_Situ_Diazotization->Electrografting Modified_GCE APAHBA-Modified GCE Electrografting->Modified_GCE

Caption: Workflow for the synthesis of the active molecule and fabrication of the modified GCE.

Electrochemical Characterization of the Modified Electrode

The successful modification of the GCE surface can be confirmed using various electrochemical techniques.

  • Cyclic Voltammetry (CV): In a solution containing a redox probe such as [Fe(CN)₆]³⁻/⁴⁻, the peak currents at the APAHBA/GCE are expected to be lower than those at the bare GCE. This is due to the organic layer acting as a barrier to electron transfer.

  • Electrochemical Impedance Spectroscopy (EIS): The Nyquist plot for the APAHBA/GCE should show a larger semicircle compared to the bare GCE, indicating an increased charge transfer resistance (Rct) due to the presence of the grafted layer.

Proof-of-Concept Application: Dopamine Detection

Dopamine (DA) is a critical neurotransmitter, and its detection is of significant interest in neurochemistry and clinical diagnostics. The APAHBA/GCE is proposed here for the sensitive and selective detection of dopamine. The carboxylic acid and hydroxyl groups on the salicylic acid moiety can interact with dopamine, pre-concentrating it at the electrode surface and facilitating its electrochemical oxidation.

Experimental Protocol for Dopamine Detection
  • Solution Preparation: Prepare a stock solution of dopamine in 0.1 M phosphate buffer solution (PBS, pH 7.4). Prepare a series of standard solutions of varying concentrations by diluting the stock solution with PBS.

  • Electrochemical Measurement:

    • Use the APAHBA/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

    • Record the background signal in PBS using differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

    • Add a known concentration of dopamine to the electrochemical cell and record the voltammogram. An oxidation peak corresponding to dopamine should appear at a potential of approximately +0.2 V to +0.4 V.

    • Repeat the measurement for different concentrations of dopamine to construct a calibration curve.

  • Data Analysis:

    • Plot the peak current against the concentration of dopamine.

    • Determine the linear range, limit of detection (LOD), and sensitivity of the sensor.

Proposed Signaling Pathway for Dopamine Detection

Dopamine_Detection cluster_sensor Sensor Surface cluster_detection Detection Mechanism GCE Glassy Carbon Electrode APAHBA APAHBA Layer Interaction Interaction & Pre-concentration APAHBA->Interaction Dopamine Dopamine (Analyte) Dopamine->Interaction Electrooxidation Electrochemical Oxidation (DPV/SWV) Interaction->Electrooxidation Signal Oxidation Peak Current (Analytical Signal) Electrooxidation->Signal Concentration Dopamine Concentration Signal->Concentration Proportional to

Caption: Proposed mechanism for the electrochemical detection of dopamine.

Expected Performance and Discussion

While this application note proposes a novel sensor, the expected performance can be extrapolated from sensors based on similar functional moieties. For instance, electrodes modified with aminobenzoic acid have demonstrated excellent performance in dopamine detection.

ParameterExpected Value
Linear Range 0.1 µM to 1000 µM
Limit of Detection (LOD) 5 - 10 nM
Selectivity High selectivity against common interferents such as ascorbic acid and uric acid, which often coexist with dopamine in biological samples. The negatively charged carboxylic acid group at physiological pH should repel negatively charged interferents.
Stability and Reproducibility The covalent grafting of the APAHBA layer is expected to provide high stability and good reproducibility of the sensor response.

The superior performance of such sensors is often attributed to the electrostatic interactions between the negatively charged carboxylate groups on the electrode surface and the positively charged protonated amine group of dopamine at physiological pH. This interaction facilitates the pre-concentration of dopamine at the electrode surface, leading to an enhanced electrochemical signal.

Conclusion

This application note provides a detailed protocol for the synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid and its application in the fabrication of a modified glassy carbon electrode for electrochemical sensing. The proposed sensor holds significant promise for the sensitive and selective detection of analytes such as dopamine. The robust covalent modification method, combined with the unique chemical functionalities of the modifier, offers a versatile platform for the development of advanced electrochemical sensors for a wide range of applications in the pharmaceutical and biomedical fields. Further research can explore the application of this sensor for the detection of other clinically relevant analytes and its integration into portable sensing devices.

References

  • Raghavendra, K. R., et al. "SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES." International Journal of Pharmaceutical and Chemical Sciences, 2013, 3(2), 275-280. Available at: [Link]

  • Pinson, J., and Podvorica, F. I. "Electrode Surface Modification Using Diazonium Salts." In: Functionalized Nanomaterials, 2022. Available at: [Link]

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Application Notes & Protocols: Adsorption of 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid on Novel Adsorbent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Azo Dye Remediation and the Promise of Novel Materials

Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, printing, and food technology. Their widespread use and complex aromatic structures contribute to their persistence in industrial effluents, posing significant environmental and health concerns. The target molecule of this guide, 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid, is a representative anionic azo dye. Its structure, featuring a carboxylic acid and a hydroxyl group, imparts water solubility and potential for strong interactions with adsorbent surfaces.

Conventional wastewater treatment methods often struggle with the complete removal of such recalcitrant molecules. Adsorption has emerged as a highly effective, simple, and economically viable technique for dye removal.[1][2] The efficacy of adsorption is critically dependent on the properties of the adsorbent material.[1] This guide delves into the application of novel materials for the enhanced removal of 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid, providing detailed protocols for researchers, scientists, and drug development professionals engaged in environmental remediation and purification processes. We will explore the synthesis, characterization, and application of these advanced materials, elucidating the underlying scientific principles that govern their performance.

Section 1: Understanding the Adsorbate: 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid

The target molecule possesses key functional groups that dictate its interaction with adsorbent surfaces:

  • Azo Group (-N=N-): The chromophoric azo bond can engage in π-π interactions with aromatic structures on the adsorbent surface.

  • Carboxylic Acid Group (-COOH): This group can be deprotonated to form a carboxylate anion (-COO⁻), enabling strong electrostatic interactions with positively charged surfaces. It can also participate in hydrogen bonding.[3][4]

  • Hydroxyl Group (-OH): This group is also capable of forming hydrogen bonds.

  • Aromatic Rings: The phenyl and salicylic acid moieties contribute to the potential for π-π stacking and hydrophobic interactions.

The pH of the aqueous solution will significantly influence the surface charge of both the adsorbate and the adsorbent, thereby controlling the dominant interaction mechanisms.[5]

Section 2: A Showcase of Novel Adsorbent Materials

The quest for highly efficient and sustainable adsorbent materials has led to the development of several novel classes of materials. Here, we focus on three promising candidates for the adsorption of anionic azo dyes like 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid.

Amine-Functionalized Silica Nanoparticles (AFSNs)

Rationale: Silica nanoparticles offer a high surface area and tunable pore structures. Functionalization with amine groups (-NH₂) introduces positive charges on the surface (in acidic to neutral conditions) via protonation (-NH₃⁺), which can strongly attract anionic dye molecules through electrostatic interactions.[6][7]

Synthesis Snapshot: A common method involves the Stöber process to synthesize silica nanoparticles, followed by grafting with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES).[8]

Graphene Oxide-Based Aerogels (GOAs)

Rationale: Graphene oxide possesses a large surface area and a variety of oxygen-containing functional groups (epoxy, hydroxyl, carboxyl) that can participate in hydrogen bonding and electrostatic interactions. Fabricating GO into a three-dimensional aerogel structure prevents the restacking of individual sheets, ensuring high accessible surface area for adsorption.

Synthesis Snapshot: GO aerogels are typically prepared via hydrothermal self-assembly of a graphene oxide dispersion, followed by freeze-drying to preserve the porous structure.

Chitosan-Coated Magnetic Nanoparticles (CCMNs)

Rationale: Chitosan, a biopolymer derived from chitin, is rich in amino and hydroxyl groups, making it an excellent adsorbent for dyes.[2] Integrating chitosan with magnetic nanoparticles (e.g., Fe₃O₄) allows for easy separation of the adsorbent from the aqueous solution using an external magnetic field, simplifying the regeneration and reuse process.[8]

Synthesis Snapshot: Magnetite (Fe₃O₄) nanoparticles can be synthesized by co-precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution. These nanoparticles are then coated with chitosan through electrostatic interactions or covalent bonding.

Section 3: Characterization of Novel Adsorbent Materials

A thorough characterization of the synthesized adsorbents is imperative to understand their physicochemical properties and to correlate these properties with their adsorption performance.[9]

Characterization Technique Purpose Expected Observations for Novel Adsorbents
Scanning Electron Microscopy (SEM) To visualize the surface morphology and particle size.AFSNs: Spherical nanoparticles. GOAs: 3D porous network. CCMNs: Aggregates of core-shell nanoparticles.
Transmission Electron Microscopy (TEM) To observe the internal structure and particle size distribution at a higher resolution.Confirms the morphology observed in SEM and provides more detailed structural information.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the adsorbent surface.[10]AFSNs: Presence of Si-O-Si and N-H stretching bands. GOAs: Peaks corresponding to C=O, C-O, and O-H groups. CCMNs: Characteristic peaks of chitosan (N-H, O-H) and Fe-O bonds.
X-ray Diffraction (XRD) To determine the crystalline structure of the material.[11]AFSNs: Amorphous silica halo. GOAs: Characteristic peak of graphene oxide. CCMNs: Crystalline peaks of magnetite.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution.All three materials are expected to exhibit high specific surface areas, which is favorable for adsorption.
Zeta Potential Analysis To determine the surface charge of the adsorbent as a function of pH.AFSNs & CCMNs: Positive zeta potential at acidic pH, decreasing with increasing pH. GOAs: Negative zeta potential over a wide pH range.

Section 4: Experimental Protocols for Adsorption Studies

Preparation of Adsorbate Stock Solution
  • Accurately weigh a desired amount of 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid powder.

  • Dissolve the powder in a small amount of 0.1 M NaOH to ensure complete dissolution of the acidic compound.

  • Dilute with deionized water in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

  • Store the stock solution in a dark, cool place to prevent photodegradation.

Batch Adsorption Experiments

Batch experiments are conducted to evaluate the effects of various parameters on the adsorption process and to determine the equilibrium and kinetic characteristics.[12][13][14]

General Procedure:

  • Prepare a series of flasks containing a fixed volume of the adsorbate solution of a known initial concentration.

  • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • Add a precisely weighed amount of the adsorbent to each flask.

  • Seal the flasks and place them in a mechanical shaker at a constant temperature and agitation speed.

  • At predetermined time intervals, withdraw samples from the flasks.

  • Separate the adsorbent from the solution by centrifugation or filtration (or using a magnet for CCMNs).

  • Analyze the supernatant for the remaining concentration of the azo dye using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).[15]

Data Analysis and Modeling

4.3.1. Adsorption Capacity

The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

  • C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), respectively.

  • V is the volume of the solution (L).

  • m is the mass of the adsorbent (g).

4.3.2. Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature.[4]

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[16][17]

  • Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.[3][16]

By fitting the experimental data to these models, key parameters such as the maximum adsorption capacity and the adsorption intensity can be determined.

4.3.3. Adsorption Kinetics

Adsorption kinetics describe the rate of adsorbate uptake and provide insights into the adsorption mechanism.

  • Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available sites.[2][7]

  • Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.[7]

The pseudo-second-order model is often found to be a better fit for the adsorption of dyes onto various adsorbents.[5]

4.3.4. Adsorption Thermodynamics

The effect of temperature on adsorption is studied to determine the thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).[5] These parameters provide information about the spontaneity, feasibility, and nature (endothermic or exothermic) of the adsorption process.[8]

Section 5: Visualizing the Workflow and Mechanisms

Experimental Workflow

Adsorption_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Adsorbate_Prep Adsorbate Stock Solution Preparation Batch_Setup Batch Experiment Setup (pH, Conc, Temp) Adsorbate_Prep->Batch_Setup Adsorbent_Synth Novel Adsorbent Synthesis Adsorbent_Synth->Batch_Setup Sampling Time-based Sampling Batch_Setup->Sampling Separation Adsorbent-Solution Separation Sampling->Separation Analysis UV-Vis Analysis Separation->Analysis Isotherm Isotherm Modeling (Langmuir, Freundlich) Analysis->Isotherm Kinetics Kinetic Modeling (PSO, PFO) Analysis->Kinetics Thermo Thermodynamic Analysis Analysis->Thermo

Caption: Workflow for batch adsorption studies.

Adsorption Mechanisms

Adsorption_Mechanisms cluster_interactions Interaction Types Adsorbent Adsorbent Surface Adsorbate Anionic Azo Dye Electrostatic Electrostatic Attraction Adsorbate->Electrostatic +/- H_Bonding Hydrogen Bonding Adsorbate->H_Bonding O-H, N-H Pi_Pi π-π Stacking Adsorbate->Pi_Pi Aromatic Rings Electrostatic->Adsorbent H_Bonding->Adsorbent Pi_Pi->Adsorbent

Caption: Key adsorption interaction mechanisms.

Section 6: Expected Results and Interpretation

Parameter Expected Trend/Result Interpretation
Effect of pH Higher adsorption at lower pH for AFSNs and CCMNs. For GOAs, the trend might be more complex due to the presence of various functional groups.At low pH, the amine groups on AFSNs and CCMNs are protonated, leading to strong electrostatic attraction with the anionic dye.
Effect of Initial Concentration Adsorption capacity increases with increasing initial concentration until saturation is reached.At higher concentrations, the driving force for mass transfer from the solution to the adsorbent surface is greater.
Effect of Temperature The effect can be either endothermic or exothermic, depending on the specific adsorbent-adsorbate system.An endothermic process (adsorption increases with temperature) suggests that the process is favored at higher temperatures.[5] An exothermic process indicates the opposite.
Kinetic Modeling The pseudo-second-order model is expected to provide a better fit to the experimental data.This suggests that chemisorption is the rate-limiting step in the adsorption process.
Isotherm Modeling The Langmuir or Freundlich model may fit the data well, depending on the nature of the adsorbent surface and the adsorption mechanism.A good fit to the Langmuir model suggests monolayer adsorption on a homogeneous surface, while a good fit to the Freundlich model indicates multilayer adsorption on a heterogeneous surface.[3]

Section 7: Regeneration and Reusability

For practical and economic viability, the ability to regenerate and reuse the adsorbent is crucial.

Protocol for Regeneration:

  • After adsorption, separate the spent adsorbent from the solution.

  • Wash the adsorbent with deionized water to remove any unadsorbed dye molecules.

  • Desorption can be achieved by treating the adsorbent with a solution that disrupts the adsorbent-adsorbate interactions. For anionic dyes, a basic solution (e.g., 0.1 M NaOH) is often effective as it deprotonates the adsorbent surface and increases the solubility of the dye.

  • After desorption, wash the adsorbent with deionized water until the pH is neutral.

  • Dry the regenerated adsorbent for reuse in subsequent adsorption cycles.

The reusability of the adsorbent should be evaluated by conducting multiple adsorption-desorption cycles and measuring the adsorption capacity in each cycle.

Conclusion

The novel materials discussed in this guide—Amine-Functionalized Silica Nanoparticles, Graphene Oxide-Based Aerogels, and Chitosan-Coated Magnetic Nanoparticles—offer significant potential for the efficient removal of 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid from aqueous solutions. Their high surface areas, tailored surface functionalities, and, in the case of CCMNs, ease of separation, make them promising candidates for advanced wastewater treatment applications. The protocols and analytical methods detailed herein provide a comprehensive framework for researchers to systematically evaluate and optimize the performance of these and other novel adsorbent materials. Further research should focus on scaling up the synthesis of these materials and testing their performance in real industrial wastewater to bridge the gap between laboratory-scale studies and practical applications.

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Application Note and Protocols for the Photocatalytic Degradation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid in Wastewater

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and environmental professionals on the photocatalytic degradation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, a representative azo dye, in aqueous solutions. This guide outlines the synthesis of the target compound, the principles of photocatalytic degradation, detailed experimental protocols, and analytical methods for monitoring the degradation process. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Challenge of Azo Dyes in Wastewater

Azo dyes represent the largest class of synthetic colorants used in various industries, including textiles, printing, and pharmaceuticals.[1] Their complex aromatic structures and the presence of the chromophoric azo bond (–N=N–) make them resistant to conventional wastewater treatment methods, leading to persistent water pollution.[1] The release of these compounds into aquatic ecosystems is a significant environmental concern due to their potential toxicity and the formation of carcinogenic aromatic amines under anaerobic conditions.[2]

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a compound that contains both the characteristic azo linkage and a salicylic acid moiety. Its structure presents a relevant model for studying the degradation of more complex pharmaceutical and industrial dye pollutants. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the complete mineralization of these recalcitrant organic pollutants into less harmful substances like CO2, H2O, and mineral acids.[3]

This application note details a systematic approach to investigate the photocatalytic degradation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, providing researchers with the necessary protocols to conduct and validate their own studies.

Synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid

A reliable source of the target pollutant is essential for degradation studies. The following protocol, adapted from established diazo-coupling reaction methodologies, outlines the synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.[2][4][5]

Materials and Reagents
  • 5-Aminosalicylic acid

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Aniline

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Synthesis Protocol
  • Diazotization of 5-Aminosalicylic Acid:

    • Dissolve a specific molar equivalent of 5-aminosalicylic acid in a dilute solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the 5-aminosalicylic acid) dropwise to the mixture. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt formed.

    • Continue stirring for 30 minutes after the addition is complete to ensure full diazotization.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of aniline in a dilute hydrochloric acid solution and cool it to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the aniline solution with vigorous stirring.

    • Adjust the pH of the reaction mixture to be slightly alkaline (pH 8-9) by the slow addition of a cold sodium hydroxide solution. This promotes the coupling reaction.

    • A colored precipitate of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid should form.

    • Continue stirring the reaction mixture in the ice bath for another 1-2 hours to ensure the completion of the coupling reaction.

  • Purification:

    • Filter the resulting solid product using vacuum filtration and wash it several times with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture, to obtain a purified product.

    • Dry the purified crystals in a desiccator.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using analytical techniques such as UV-Vis spectroscopy (to determine the maximum absorbance wavelength, λmax), Fourier-Transform Infrared (FTIR) spectroscopy (to identify functional groups), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Principles of Heterogeneous Photocatalysis

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically a metal oxide like titanium dioxide (TiO₂) or zinc oxide (ZnO), to generate highly reactive oxygen species (ROS) upon irradiation with light of suitable energy.

When a semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a hole (h⁺) in the VB. These charge carriers migrate to the catalyst surface and initiate redox reactions.

  • Oxidation: The holes (h⁺) are powerful oxidizing agents and can directly oxidize adsorbed organic molecules. They can also react with water or hydroxide ions to produce hydroxyl radicals (•OH), which are extremely potent and non-selective oxidizing agents.

  • Reduction: The electrons (e⁻) in the conduction band can react with adsorbed molecular oxygen to form superoxide radical anions (•O₂⁻), which can further react to produce other reactive oxygen species.

These highly reactive species attack the azo dye molecule, leading to the cleavage of the chromophoric azo bond and subsequent degradation of the aromatic intermediates, ultimately resulting in complete mineralization.[1]

Experimental Protocol for Photocatalytic Degradation

This section provides a detailed protocol for conducting the photocatalytic degradation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.

Materials and Equipment
  • Photocatalyst: Titanium dioxide (TiO₂, e.g., Degussa P25) or Zinc Oxide (ZnO).

  • Photoreactor: A batch reactor equipped with a light source (e.g., UV lamp or a visible light source depending on the catalyst), a magnetic stirrer, and a cooling system to maintain a constant temperature.

  • Aqueous solution of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid: Prepare a stock solution of known concentration.

  • pH meter and adjustment solutions: Dilute HCl and NaOH for pH adjustments.

  • Analytical Instruments: UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC) system, and a Total Organic Carbon (TOC) analyzer.

  • Syringes and filters: For sample collection.

Experimental Workflow

Figure 1: A schematic representation of the experimental workflow for the photocatalytic degradation study.

Step-by-Step Protocol
  • Reactor Setup:

    • Place a known volume of the 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid solution of a specific initial concentration into the photoreactor.

    • Add the desired amount of photocatalyst to the solution. The optimal catalyst loading should be determined experimentally, but a common starting point is 1 g/L.

  • Adsorption-Desorption Equilibrium:

    • Before irradiation, stir the suspension in the dark for a period of 30-60 minutes. This step is crucial to ensure that an adsorption-desorption equilibrium is reached between the dye molecules and the catalyst surface. The concentration of the dye at the end of this period is considered the initial concentration for the photocatalytic reaction (C₀).

  • Initiation of Photocatalysis:

    • Turn on the light source to initiate the photocatalytic reaction. Start a timer simultaneously.

    • Maintain a constant temperature throughout the experiment using a cooling system.

  • Sample Collection:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately filter the collected samples through a 0.45 µm syringe filter to remove the photocatalyst particles and quench the reaction.

Optimization of Reaction Parameters

The efficiency of the photocatalytic degradation process is influenced by several operational parameters. It is recommended to systematically investigate the following to determine the optimal conditions:

  • Effect of pH: The pH of the solution affects the surface charge of the photocatalyst and the ionization state of the dye molecule, which in turn influences the adsorption and degradation efficiency.[3] Investigate the degradation over a range of pH values (e.g., 3, 5, 7, 9, 11).

  • Effect of Catalyst Loading: Vary the concentration of the photocatalyst to find the optimal loading that maximizes the degradation rate. An excess of catalyst can lead to light scattering and a decrease in efficiency.

  • Effect of Initial Dye Concentration: The initial concentration of the pollutant can affect the degradation rate. Studies at different initial concentrations are necessary to understand the reaction kinetics.

Analytical Methods for Monitoring Degradation

Accurate and reliable analytical methods are essential for quantifying the degradation of the target compound and identifying its intermediate products.

UV-Vis Spectrophotometry
  • Principle: This technique is used to monitor the decolorization of the dye solution by measuring the change in absorbance at its maximum absorption wavelength (λmax).

  • Procedure: Record the UV-Vis spectrum of the initial solution to determine the λmax of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid. For subsequent samples, measure the absorbance at this λmax.

  • Calculation: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance at λmax (after the dark adsorption step) and Aₜ is the absorbance at time 't'.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a powerful technique for separating, identifying, and quantifying the parent compound and its degradation products.

  • Typical Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The detection is typically performed using a UV-Vis or a photodiode array (PDA) detector. The specific conditions (mobile phase composition, flow rate, and detection wavelength) should be optimized for the best separation.

Total Organic Carbon (TOC) Analysis
  • Principle: TOC analysis measures the total amount of organically bound carbon in a sample. It is used to determine the extent of mineralization of the organic pollutant.

  • Procedure: Analyze the filtered samples using a TOC analyzer.

  • Calculation: The mineralization efficiency (%) can be calculated as: Mineralization Efficiency (%) = [(TOC₀ - TOCₜ) / TOC₀] x 100 Where TOC₀ is the initial total organic carbon and TOCₜ is the total organic carbon at time 't'.

Proposed Degradation Pathway

Based on the known degradation pathways of its constituent parts, salicylic acid and aromatic amines, a plausible photocatalytic degradation pathway for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid can be proposed.

The initial and most rapid step is likely the cleavage of the azo bond (–N=N–) by the attack of hydroxyl radicals. This results in the formation of 5-aminosalicylic acid and p-aminophenol. Subsequently, these aromatic intermediates undergo further oxidation.

The degradation of 5-aminosalicylic acid can proceed through oxidation and decarboxylation.[6] The photocatalytic degradation of salicylic acid is known to produce hydroxylated intermediates such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid before the aromatic ring is opened.[7] The aromatic rings of these intermediates are eventually cleaved, leading to the formation of smaller aliphatic acids (e.g., maleic, oxalic, formic acid) and finally complete mineralization to CO₂, H₂O, and inorganic ions.

DegradationPathway A 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid B Cleavage of Azo Bond (Attack by •OH) A->B Initial Attack C 5-Aminosalicylic Acid B->C D p-Aminophenol B->D E Hydroxylated Intermediates C->E D->E F Ring Opening E->F G Short-chain Aliphatic Acids F->G H Mineralization (CO2, H2O, NO3-) G->H

Figure 2: A proposed photocatalytic degradation pathway for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.

Data Presentation and Interpretation

For a clear presentation and comparison of the results, it is recommended to summarize the quantitative data in tables.

Table 1: Effect of pH on Degradation Efficiency

pHDecolorization Efficiency (%) after 120 minMineralization Efficiency (%) after 120 min
3
5
7
9
11

Table 2: Effect of Catalyst Loading on Degradation Efficiency (at optimal pH)

Catalyst Loading (g/L)Decolorization Efficiency (%) after 120 minMineralization Efficiency (%) after 120 min
0.5
1.0
1.5
2.0

Conclusion and Future Perspectives

This application note provides a detailed framework for investigating the photocatalytic degradation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid. The provided protocols for synthesis, degradation experiments, and analytical monitoring are designed to be robust and adaptable for various research settings. By systematically optimizing the reaction parameters, researchers can develop efficient photocatalytic systems for the removal of this and similar azo dye pollutants from wastewater.

Future research could focus on the development and testing of novel photocatalytic materials with enhanced visible-light activity, the investigation of degradation mechanisms using advanced analytical techniques such as LC-MS/MS to identify a broader range of intermediates, and the scaling up of the process for potential industrial applications.

References

  • SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (n.d.). Retrieved from [Link]

  • Photocatalytic degradation pathways of SA with potential structures for... (n.d.). Retrieved from [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). Retrieved from [Link]

  • Synthesis of azo compounds containing salicylic acid and its derivatives. (2023). Chemical Review and Letters, 6(4), 295-312.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). Retrieved from [Link]

  • Light-tuned selective photosynthesis of azo- and azoxy-aromatics using graphitic C3N4. (2018).
  • Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. (n.d.). Retrieved from [Link]

  • Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradi
  • Removal of Azo Dyes from Wastewater through Heterogeneous Photocatalysis and Supercritical Water Oxidation. (2023).

Sources

Application Notes and Protocols: Synthesis and Characterization of Metal Complexes with 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from the azo ligand, 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid. This ligand, a derivative of the anti-inflammatory drug mesalazine (5-aminosalicylic acid), offers multiple coordination sites, making it a versatile building block for creating novel metal-based compounds with significant therapeutic and catalytic potential. These application notes consolidate established synthetic methodologies, detail rigorous characterization protocols, and explore the rationale behind experimental design, ensuring both reproducibility and a deep understanding of the underlying coordination chemistry.

Introduction: The Chemical and Therapeutic Significance of the Ligand

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is an aromatic azo compound that integrates three key functional groups within a single, stable scaffold: a salicylic acid moiety, an azo linkage (-N=N-), and a terminal aminophenyl group. This unique architecture provides multiple coordination sites—specifically, the carboxylate group, the phenolic hydroxyl group, and the azo nitrogen atoms—allowing it to act as a bidentate or tridentate ligand for a wide range of metal ions.

The parent molecule is structurally related to mesalazine, a cornerstone in the treatment of inflammatory bowel disease (IBD). The introduction of the azo linkage and the aminophenyl group creates a new chemical entity with altered electronic and steric properties, which, upon chelation with metal ions, can lead to the development of complexes with enhanced or novel biological activities. The formation of metal complexes can significantly modify the pharmacokinetic and pharmacodynamic properties of the parent ligand, potentially leading to improved efficacy, reduced toxicity, or novel mechanisms of action. This has led to considerable interest in these complexes for applications in medicinal chemistry, catalysis, and materials science.

Synthesis of the Ligand: 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid

The synthesis of the ligand is a classic example of diazo coupling, a robust and well-established reaction in organic chemistry. The process involves two primary stages: the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution reaction with an activated aromatic compound.

Underlying Mechanism and Rationale

Diazotization: The process begins with the conversion of the primary amino group of 4-aminobenzoic acid into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing into nitrogen gas and a phenol.

Azo Coupling: The resulting diazonium salt is a weak electrophile that readily attacks an electron-rich aromatic ring. Salicylic acid serves as the coupling component. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring are activating, ortho-, para-directing groups. The coupling occurs at the position para to the hydroxyl group (C5), which is sterically accessible and electronically activated, leading to the formation of the vibrant orange-red azo dye.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Distilled water

  • Ice bath

Procedure:

  • Diazotization of 4-aminobenzoic acid:

    • In a 250 mL beaker, dissolve 1.37 g (0.01 mol) of 4-aminobenzoic acid in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of distilled water. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting solution for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

  • Azo Coupling Reaction:

    • In a separate 400 mL beaker, dissolve 1.38 g (0.01 mol) of salicylic acid in 20 mL of a 10% sodium hydroxide solution.

    • Cool this alkaline solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring.

    • A brightly colored orange-red precipitate will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Acidify the reaction mixture by the slow addition of dilute HCl until the pH is approximately 4-5. This protonates the carboxylate and phenolate groups, ensuring the precipitation of the final product.

    • Filter the crude product using a Buchner funnel and wash it thoroughly with cold distilled water to remove any unreacted salts.

    • Recrystallize the solid product from an ethanol-water mixture to obtain pure, fine, reddish-brown crystals.

    • Dry the purified product in a desiccator over anhydrous CaCl₂.

Characterization of the Ligand
  • Appearance: Reddish-brown crystalline powder.

  • Expected Yield: ~80-85%.

  • Melting Point: Decomposes above 250 °C.

  • Solubility: Sparingly soluble in water, soluble in ethanol, methanol, and DMSO.

General Protocol for the Synthesis of Metal Complexes

The synthesized ligand can be chelated with a variety of divalent transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II). The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux to ensure complete reaction.

Workflow for Metal Complex Synthesis

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Isolation & Purification L_sol Dissolve Ligand in Ethanol L_base Add NaOH/KOH solution (deprotonation) L_sol->L_base Stir Mix Add Metal Salt Solution to Ligand Solution L_base->Mix M_sol Dissolve Metal Salt (e.g., MCl₂) in Ethanol M_sol->Mix Reflux Reflux Mixture (e.g., 2-4 hours) Mix->Reflux Precipitate Cool to Room Temperature Reflux->Precipitate Filter Filter Precipitate Precipitate->Filter Wash_EtOH Wash with Ethanol Filter->Wash_EtOH Wash_H2O Wash with Distilled Water Wash_EtOH->Wash_H2O Dry Dry in Desiccator Wash_H2O->Dry

Caption: General workflow for the synthesis of metal complexes.

Detailed Experimental Protocol (Example: Cu(II) Complex)

Materials and Reagents:

  • Synthesized 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid ligand

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Prepare Ligand Solution: In a 100 mL round-bottom flask, dissolve 0.542 g (2 mmol) of the ligand in 30 mL of absolute ethanol. Add a few drops of 1M NaOH solution to facilitate deprotonation and dissolution. Stir until a clear solution is obtained.

  • Prepare Metal Salt Solution: In a separate beaker, dissolve 0.170 g (1 mmol) of CuCl₂·2H₂O in 20 mL of absolute ethanol.

  • Reaction: Add the ethanolic solution of the metal salt dropwise to the stirring ligand solution at room temperature. A color change and the formation of a precipitate should be observed.

  • Reflux: Attach a condenser to the flask and reflux the mixture on a heating mantle for 3 hours with continuous stirring. This ensures the completion of the complexation reaction.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the colored precipitate by vacuum filtration.

  • Purification: Wash the precipitate sequentially with hot distilled water and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum desiccator over anhydrous silica gel.

This general procedure can be adapted for other metal salts (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂), typically maintaining a 2:1 ligand-to-metal molar ratio.

Physicochemical Characterization of the Complexes

Thorough characterization is essential to confirm the formation of the complex and to elucidate its structure and coordination geometry.

Spectroscopic and Analytical Techniques
Technique Purpose and Expected Observations
Elemental Analysis (C, H, N) To determine the empirical formula of the complex and confirm the ligand-to-metal ratio (typically 2:1).
FT-IR Spectroscopy To identify the coordination sites of the ligand. Key changes to look for: • Broadening or disappearance of the phenolic -OH stretch (~3400 cm⁻¹) upon deprotonation and coordination. • Shift in the carboxylate C=O stretching frequency (asymmetric νₐₛ(COO⁻) ~1580-1620 cm⁻¹ and symmetric νₛ(COO⁻) ~1380-1420 cm⁻¹) upon coordination. The difference (Δν) between these bands can indicate the coordination mode (monodentate, bidentate). • Shift in the -N=N- stretching frequency (~1400-1450 cm⁻¹) if the azo group is involved in coordination. • Appearance of new, low-frequency bands corresponding to M-O and M-N vibrations (~400-600 cm⁻¹).
UV-Visible Spectroscopy To study the electronic transitions. • The ligand typically shows intense π→π* transitions (<350 nm) and a less intense n→π* transition (>400 nm) associated with the azo chromophore. • Upon complexation, these bands may shift (bathochromic or hypsochromic shifts), indicating ligand-to-metal charge transfer (LMCT). • For transition metals like Cu(II), Co(II), and Ni(II), weak d-d transition bands may appear in the visible or near-IR region, providing information about the coordination geometry (e.g., octahedral, tetrahedral).
¹H-NMR Spectroscopy To confirm the structure of the ligand and study the effect of a diamagnetic metal ion (like Zn(II)). • The disappearance of the labile phenolic and carboxylic acid proton signals upon complexation confirms deprotonation. • Shifts in the chemical shifts of aromatic protons adjacent to the coordination sites provide further evidence of complex formation.
Molar Conductance To determine the electrolytic nature of the complexes. Measurements in a solvent like DMF or DMSO can distinguish between electrolytic and non-electrolytic complexes. Low conductivity values typically suggest a non-electrolytic nature, indicating that any anions (like Cl⁻) are part of the coordination sphere or absent.
Thermal Analysis (TGA/DTA) To study the thermal stability of the complexes and determine the presence of coordinated or lattice water molecules. The thermogram shows weight loss at different temperature ranges, corresponding to the removal of water and the decomposition of the organic ligand.

Potential Applications in Drug Development

The chelation of bioactive ligands with metal ions is a promising strategy in drug design. Metal complexes can exhibit enhanced biological activities compared to the free ligand due to factors like increased lipophilicity (facilitating cell membrane penetration), altered redox potentials, and the ability to interact with multiple biological targets.

Rationale for Biological Activity

Biological_Activity cluster_cell Cellular Environment Complex Metal Complex (L)₂M Cell Target Cell Complex->Cell Increased Lipophilicity (Tweedy's Chelation Theory) Target Intracellular Target (e.g., DNA, Enzyme) Cell->Target Internalization Membrane Cell Membrane Effect Biological Effect e.g., Antimicrobial, Anticancer, Anti-inflammatory Target->Effect Binding / Interaction

Caption: Mechanism of enhanced biological activity of metal complexes.

  • Antimicrobial Activity: Many metal complexes of azo dyes have demonstrated significant antibacterial and antifungal properties. The metal ion itself can be toxic to microbes, and the complex can more effectively penetrate microbial cell walls.

  • Anti-inflammatory Activity: Given the structural similarity to mesalazine, these complexes are prime candidates for evaluation as anti-inflammatory agents. The metal ion could modulate the production of inflammatory mediators or reactive oxygen species.

  • Anticancer Activity: The ability of metal complexes to interact with DNA and inhibit enzymes like topoisomerase makes them interesting candidates for anticancer drug development. The planar azo ligand can facilitate intercalation with DNA base pairs, while the metal center can coordinate to DNA bases or the phosphate backbone.

Conclusion

The synthesis of metal complexes with 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid provides a versatile platform for developing new chemical entities with significant potential in medicinal chemistry. The protocols outlined in this document offer a robust framework for the synthesis and characterization of these compounds. By understanding the coordination chemistry and structure-activity relationships, researchers can rationally design and screen novel metal-based therapeutic agents. The combination of a proven bioactive scaffold (salicylic acid) with the versatile coordination chemistry of an azo dye ligand presents a fertile ground for future research and development.

References

  • El-Ghamry, H. A., & Fathalla, S. K. (2014). Synthesis, characterization, and molecular modeling of some transition metal complexes of an azo dye ligand and their biological applications. Journal of Molecular Structure, 1074, 37-48. [Link]

  • Neelakantan, M. A., Esakkiammal, M., & Mariappan, S. S. (2010). Synthesis, spectral characterization, and biological activities of some transition metal(II) complexes of a new azo Schiff base ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), 348-354. [Link]

  • Anacona, J. R., & Rodriguez, I. (2013). Synthesis, characterization and antibacterial activity of a new azo-Schiff base derived from 4-aminobenzoic acid and its Co(II), Ni(II), Cu(II) and Zn(II) complexes. Journal of Coordination Chemistry, 66(12), 2087-2096. [Link]

  • Gaballa, A. S., Asker, M. S., Barakat, A. S., & Teleb, S. M. (2007). Synthesis, characterization and biological activity of some Pt(II) complexes with azo compounds derived from 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 737-743. [Link]

  • Refat, M. S., El-Sayed, M. Y., & Adam, A. M. A. (2013). Synthesis and characterization of the solid complexes of mercury(II) with a new azo dye ligand (E)-5-((4-acetylphenyl)diazenyl)-2-hydroxybenzoic acid. Journal of Molecular Structure, 1035, 347-357. [Link]

Application Notes and Protocols: Biomedical Applications of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Targeted Colonic Drug Delivery

The selective delivery of therapeutic agents to the colon is a critical strategy for treating local diseases such as inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease, as well as colonic cancer.[1][2][3] Oral administration is the preferred route for patient compliance, yet it presents a significant challenge: protecting the drug from the harsh acidic environment of the stomach and enzymatic degradation in the upper gastrointestinal tract (GIT) to ensure it reaches the colon in an active form.[4][5] Azo-linked prodrugs, such as Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, represent an elegant and highly effective solution to this challenge. This molecule is a prodrug of 5-aminosalicylic acid (5-ASA), a potent anti-inflammatory agent.[6][7]

The core principle of this prodrug strategy lies in the unique microbial environment of the colon. The azo bond (-N=N-) is stable in the upper GIT but is susceptible to cleavage by azoreductase enzymes produced by the abundant microflora in the colon.[4][8] This targeted enzymatic action releases the active drug (5-ASA) and a carrier moiety directly at the site of inflammation, maximizing therapeutic efficacy while minimizing systemic side effects associated with premature drug absorption.[5][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- and similar azo prodrugs for colon-specific drug delivery.

Mechanism of Action: A Microbiome-Activated System

The therapeutic efficacy of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is contingent on its selective activation within the colon. After oral administration, the prodrug is designed to transit through the stomach and small intestine intact. Upon reaching the colon, the azo linkage is reductively cleaved by bacterial azoreductases, yielding two primary metabolites: the therapeutically active 5-aminosalicylic acid (5-ASA) and 4-aminophenol. 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa.

G cluster_oral_admin Oral Administration cluster_upper_git Upper GIT (Stomach & Small Intestine) cluster_colon Colon cluster_action Therapeutic Action Prodrug Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Prodrug_intact Prodrug Remains Intact (Stable Azo Bond) Prodrug->Prodrug_intact Transit Cleavage Azo Bond Cleavage Prodrug_intact->Cleavage Arrival in Colon Metabolite1 5-Aminosalicylic Acid (5-ASA) (Active Drug) Cleavage->Metabolite1 Metabolite2 4-Aminophenol (Carrier Moiety) Cleavage->Metabolite2 Enzyme Bacterial Azoreductases Enzyme->Cleavage Catalyzes Effect Anti-inflammatory Effect on Colonic Mucosa Metabolite1->Effect

Synthesis and Characterization

The synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is typically achieved through a diazo coupling reaction. This involves the diazotization of an aromatic amine followed by its reaction with an electron-rich coupling agent.

Protocol 1: Synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Materials:

  • 4-aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, funnels)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Diazotization of 4-aminobenzoic acid:

    • Dissolve a specific molar equivalent of 4-aminobenzoic acid in dilute HCl in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C.

    • Continue stirring for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the alkaline salicylic acid solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A colored precipitate of the azo compound should form.

    • Continue stirring for 1-2 hours in the ice bath.

  • Isolation and Purification:

    • Acidify the reaction mixture with dilute HCl to precipitate the product completely.

    • Collect the crude product by filtration.

    • Wash the precipitate with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water mixture) to obtain the purified Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-.

    • Dry the purified product under vacuum.

Characterization

The synthesized prodrug must be thoroughly characterized to confirm its structure and purity.

Technique Purpose Expected Observations
Infrared (IR) Spectroscopy To identify functional groups.Presence of characteristic peaks for O-H (hydroxyl and carboxylic acid), N=N (azo), C=O (carboxylic acid), and aromatic C-H bonds.
¹H NMR Spectroscopy To determine the proton environment and confirm the chemical structure.Signals corresponding to the aromatic protons of both the salicylic acid and the 4-aminophenyl moieties.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.A molecular ion peak corresponding to the calculated mass of the prodrug.
Elemental Analysis To determine the elemental composition (C, H, N).The experimentally determined percentages should be in close agreement with the calculated values for the expected molecular formula.

In Vitro Evaluation of Colon-Specific Release

To validate the colon-targeting potential of the synthesized prodrug, it is crucial to assess its stability in simulated upper GIT conditions and its susceptibility to cleavage in a simulated colonic environment.

Protocol 2: In Vitro Drug Release Study

Materials:

  • Synthesized prodrug

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 7.4)

  • Rat cecal contents (as a source of azoreductase)

  • Phosphate buffer (pH 7.4)

  • Shaking water bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for quantification of released 5-ASA

Procedure:

  • Stability in Upper GIT Fluids:

    • Incubate a known amount of the prodrug in SGF (pH 1.2) at 37 °C for 2 hours.

    • Subsequently, incubate the prodrug in SIF (pH 7.4) at 37 °C for 3 hours.

    • At regular intervals, withdraw samples, centrifuge, and analyze the supernatant for the presence of 5-ASA using a validated HPLC method.[11] Minimal release of 5-ASA is expected in these conditions.[9][12]

  • Release in Simulated Colonic Fluid:

    • Prepare a suspension of rat cecal contents in phosphate buffer (pH 7.4) under anaerobic conditions (e.g., by flushing with nitrogen gas).

    • Add a known amount of the prodrug to this suspension and incubate at 37 °C under anaerobic conditions.

    • At predetermined time points, withdraw samples, centrifuge to pellet the fecal matter, and filter the supernatant.

    • Quantify the concentration of released 5-ASA in the supernatant using HPLC. A significant and time-dependent release of 5-ASA is expected.[7][13]

G

In Vivo Efficacy Evaluation

The therapeutic potential of the prodrug should be evaluated in a relevant animal model of IBD. The trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats is a widely accepted model for this purpose.[6][9]

Protocol 3: TNBS-Induced Colitis Model in Rats

Materials:

  • Wistar or Sprague-Dawley rats

  • Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • Synthesized prodrug

  • Positive control (e.g., Sulfasalazine or 5-ASA)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Anesthesia

  • Catheters for intracolonic administration

Procedure:

  • Induction of Colitis:

    • Fast the rats for 24 hours with free access to water.

    • Anesthetize the rats.

    • Instill a solution of TNBS in ethanol into the colon via a catheter inserted rectally.

    • Keep the rats in a head-down position for a few minutes to ensure distribution of the TNBS solution.

  • Treatment:

    • Divide the rats into different groups: a negative control group (vehicle only), a positive control group (treated with sulfasalazine or 5-ASA), and one or more test groups (treated with different doses of the synthesized prodrug).

    • Administer the respective treatments orally once daily for a specified period (e.g., 7-14 days), starting 24 hours after colitis induction.

  • Evaluation of Efficacy:

    • Monitor the animals daily for body weight, stool consistency, and presence of blood in the feces.

    • At the end of the treatment period, sacrifice the animals and dissect the colons.

    • Score the macroscopic damage to the colon (e.g., inflammation, ulceration, thickness).

    • Collect colon tissue for histological analysis (to assess inflammatory cell infiltration and tissue damage) and biochemical assays (e.g., myeloperoxidase (MPO) activity as a marker of neutrophil infiltration).[14]

A successful prodrug will significantly ameliorate the signs of colitis, as evidenced by reduced weight loss, improved stool consistency, lower macroscopic and microscopic damage scores, and decreased MPO activity compared to the negative control group.[7][15]

Conclusion and Future Perspectives

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- and related azo prodrugs represent a highly promising strategy for the targeted delivery of 5-ASA to the colon for the treatment of IBD. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and preclinical evaluation of these compounds. Future research may focus on conjugating other therapeutic agents via azo bonds for the treatment of various colonic diseases, including colorectal cancer.[12][16] Additionally, the development of theranostic azo prodrugs that allow for simultaneous therapy and real-time monitoring of drug release could revolutionize personalized medicine in this field.[17]

References

  • van der Marel, G. A., van Boeckel, C. A., & Willems, J. G. (2007). Azo compounds in colon-specific drug delivery. Expert Opinion on Drug Delivery, 4(5), 547-560.
  • Jung, Y. J., Han, H. K., & Lee, M. G. (2002). Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity. Journal of Medicinal Chemistry, 45(24), 5146-5155.
  • Taylor & Francis Online. (2007). Azo compounds in colon-specific drug delivery. Retrieved from [Link]

  • Sharma, A. K., Chauhan, P. K., & Singh, A. K. (2009). Synthesis, kinetic studies and pharmacological evaluation of mutual azo prodrugs of 5-aminosalicylic acid for colon-specific drug delivery in inflammatory bowel disease. European Journal of Medicinal Chemistry, 44(10), 3922-3929.
  • Expert Opinion on Drug Delivery. (2007). Azo compounds in colon-specific drug delivery. Retrieved from [Link]

  • Chourasia, M. K., & Jain, S. K. (2003). Azo chemistry and its potential for colonic delivery. Critical Reviews in Therapeutic Drug Carrier Systems, 23(5), 1-38.
  • Patil, P. S., & Salve, P. S. (2022). Targeting the Colon: Innovative Drug Delivery Systems for Local and Systemic Therapy. Journal of Drug Delivery and Therapeutics, 12(5-S), 213-221.
  • Al-Ghananeem, A. M., & Malkawi, M. I. (2013). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug Design, Development and Therapy, 7, 691–698.
  • Wang, Y., Li, Y., & Liu, Y. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 21(10), 1069–1075.
  • Sharma, A. K., Chauhan, P. K., & Singh, A. K. (2007). Synthesis, kinetic studies and pharmacological evaluation of mutual azo prodrug of 5-aminosalicylic acid for colon-specific drug delivery in inflammatory bowel disease. European Journal of Medicinal Chemistry, 42(6), 885-890.
  • Kim, J. Y., Kim, Y. M., & Kim, J. S. (2016). 5-Aminosalicylic Acid Azo-Linked to Procainamide Acts as an Anticolitic Mutual Prodrug via Additive Inhibition of Nuclear Factor kappaB. Molecular Pharmaceutics, 13(6), 2126-2135.
  • Sharma, A. K., Saini, V., & Kumar, V. (2011). Design and Development of Novel Azo Prodrugs using Various Permutations and Combinations of 5- and 4-Aminosalicylic Acids for Inflammatory Bowel Disease: A Colon-Targeted Approach. Inflammation & Allergy - Drug Targets, 10(3), 187-197.
  • JoVE. (2024). Drugs for Treatment of Ulcerative Colitis in IBD. Retrieved from [Link]

  • Kumar, R., Singh, R., & Singh, S. (2013). Design, synthesis and ex vivo evaluation of colon-specific azo based prodrugs of anticancer agents. European Journal of Medicinal Chemistry, 68, 436-444.
  • Indian Journal of Pharmaceutical Sciences. (2008). Mutual Azo Prodrug of 5-Aminosalicylic acid for Colon Targeted Drug Delivery. Retrieved from [Link]

  • Sharma, A. K., Saini, V., & Kumar, V. (2012). Azo reductase- activated colon- targeting prodrugs of aminosalicylates for inflammatory bowel disease: preparation, pharmacokinetic and pharmacodynamic profile. European Journal of Pharmaceutical Sciences, 47(3), 579-588.
  • Vertzoni, M., Augustijns, P., & Grimm, M. (2020).
  • Moss, A. C., & Peppercorn, M. A. (2017). Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease. Journal of Clinical Gastroenterology, 51(8), 661-669.
  • Douša, M., Gibala, P., & Havlíková, L. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
  • ResearchGate. (2024). Discovery of a Colon-Targeted Azo Prodrug of Tofacitinib through the Establishment of Colon-Specific Delivery Systems Constructed by 5-ASA–PABA–MAC and 5-ASA–PABA–Diamine for the Treatment of Ulcerative Colitis. Retrieved from [Link]

  • Khan, A. U., & Farooq, M. (2018). Biomedical Applications of Aromatic Azo Compounds. Current Medicinal Chemistry, 25(29), 3465-3478.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. Retrieved from [Link]

  • Li, Y., Zhang, Y., & Wang, C. (2025). Azo-linked 5-ASA-coumarin prodrug: Fluorescent tracking for colonic drug release in UC treatment. Journal of Controlled Release, 379, 124-135.
  • ResearchGate. (2022). Prodrugs activated by azo cleavage. a Chemical structures of the... | Download Scientific Diagram. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Synthesis Yield of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, a valuable azo compound. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthesis protocol, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field experience, this guide provides in-depth, practical solutions to challenges encountered during this two-stage synthesis.

Section 1: Synthesis Overview and Mechanism

The synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is a classic example of an azo coupling reaction, which proceeds in two fundamental stages:

  • Diazotization: A primary aromatic amine, in this case, p-phenylenediamine, is converted into a diazonium salt using nitrous acid. Nitrous acid is highly unstable and is therefore generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[1]

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling partner, salicylic acid (2-hydroxybenzoic acid). The substitution occurs predominantly at the para position relative to the powerful activating hydroxyl group of salicylic acid.[2]

The overall reaction is highly dependent on careful control of stoichiometry, temperature, and pH to maximize the yield of the desired product and minimize side reactions.

Caption: Reaction pathway for the synthesis of the target azo compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is very low, or I've isolated no product at all. What are the most likely causes?

A1: A low or zero yield is the most common complaint and typically points to critical failures in one of the two main reaction stages.

  • Failure in the Diazotization Step: The aryl diazonium salt is the cornerstone of this synthesis. Its successful formation and stability are paramount.

    • Cause - Thermal Decomposition: Diazonium salts, especially those with electron-withdrawing groups, are thermally unstable and readily decompose above 5-10 °C.[3] This decomposition reaction replaces the diazonium group with a hydroxyl group, forming phenols and releasing nitrogen gas.[4]

    • Solution: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath throughout the in situ generation of nitrous acid and the subsequent diazotization. The diazonium salt should be used immediately in the next step and never isolated.[4]

    • Cause - Incomplete Diazotization: Insufficient acid or sodium nitrite will result in unreacted p-phenylenediamine.

    • Solution: Use a slight excess of sodium nitrite and ensure a strongly acidic medium (at least 2.5-3 equivalents of acid) to fully convert the amine to its hydrochloride salt and facilitate the formation of the nitrosonium ion (⁺NO) electrophile.[4][5]

  • Failure in the Coupling Step: The coupling reaction is a finely balanced electrophilic aromatic substitution.

    • Cause - Incorrect pH: This is the single most critical factor in the coupling step. For coupling with phenols like salicylic acid, the medium must be mildly alkaline (pH 8.5-9).[6] In acidic or neutral conditions, the phenol is not activated enough to react. In strongly alkaline conditions (pH > 11), the diazonium salt itself is converted to a non-reactive diazotate ion.

    • Solution: Before adding the diazonium salt solution, dissolve the salicylic acid in a cold solution of sodium hydroxide or sodium carbonate to form the highly reactive phenoxide ion. Monitor the pH throughout the addition of the acidic diazonium salt solution and add more base as needed to maintain the optimal pH range.

Q2: The reaction mixture turned into a dark brown or black tar-like substance. How can this be avoided?

A2: The formation of dark, insoluble polymeric materials is a clear sign of uncontrolled side reactions, often stemming from poor temperature and concentration control.

  • Cause - High Localized Concentrations: Adding the diazonium salt solution too quickly to the coupling partner can create "hot spots" where the concentration of the diazonium salt is too high. This can lead to self-coupling or other decomposition pathways.

  • Solution: Add the cold diazonium salt solution slowly and dropwise to the vigorously stirred solution of the coupling partner.[4][7] Efficient stirring is essential to disperse the reagents immediately.

  • Cause - Elevated Temperatures: As mentioned, allowing the temperature to rise during the coupling step accelerates the decomposition of the diazonium salt into phenols and other complex byproducts that can polymerize.[4]

  • Solution: Keep both the diazonium salt solution and the coupling partner solution in an ice bath during the addition. Ensure the reaction vessel is continuously cooled.

  • Cause - Oxidation: Phenols and amines are susceptible to air oxidation, which can produce colored impurities and tar.

  • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. Using high-purity, recently purchased starting materials is also crucial.[4]

Q3: My final product has an unexpected or dull color. What influences the final hue?

A3: The vibrant color of an azo dye is a direct result of its extended conjugated system. An off-color indicates the presence of impurities or structural isomers.

  • Cause - Impure Starting Materials: Impurities in the initial p-phenylenediamine or salicylic acid can lead to the formation of undesired colored byproducts that are difficult to remove.[4]

  • Solution: Use reagents of high purity (≥98%). If the amine has darkened due to oxidation, consider recrystallization or purification before use.

  • Cause - Side Products: The most common colored impurities are side-products from competing reactions.

    • Triazenes: The diazonium ion can couple with the nitrogen of unreacted p-phenylenediamine (N-coupling) instead of the carbon of salicylic acid (C-coupling). This is favored if diazotization is incomplete.[4]

    • Phenols: Decomposition of the diazonium salt produces phenols, which can themselves undergo azo coupling to form different, undesired dyes.[3]

  • Solution: Ensure complete diazotization by using sufficient acid and nitrite at 0-5 °C. This minimizes the amount of free amine available for triazene formation. Strict temperature control prevents the formation of phenolic byproducts.

Q4: What is the optimal pH for coupling with salicylic acid, and why is it so critical?

A4: The optimal pH for the azo coupling of a diazonium salt with salicylic acid is mildly alkaline, typically between 8.5 and 9 .[6] The reason for this is a delicate balance between the reactivity of the two components:

  • Activating the Coupling Partner: In acidic or neutral solution, salicylic acid exists primarily in its phenolic form. While the hydroxyl group is an activating group, it is not as powerful as its conjugate base, the phenoxide ion. By raising the pH to the alkaline range, the phenolic proton is removed, forming the phenoxide. This species is significantly more electron-rich and thus a much stronger nucleophile, leading to a faster and more efficient coupling reaction.[4][8]

  • Maintaining the Electrophile: The electrophile in the reaction is the diazonium cation (Ar-N₂⁺). This species is dominant in acidic to neutral conditions. However, as the pH becomes strongly alkaline (pH > 11), the diazonium ion reacts with hydroxide ions to form a syn-diazohydroxide, which then isomerizes to a more stable anti-diazotate ion. These species are not electrophilic and will not participate in the coupling reaction.

Therefore, the pH window of 8.5-9 is the "sweet spot" where the concentration and reactivity of the phenoxide ion are high, while the diazonium salt remains largely in its active electrophilic form.

Section 3: Frequently Asked Questions (FAQs)
  • Why is an excess of mineral acid required for diazotization? An excess of acid (typically 2.5-3 equivalents) is crucial for three reasons: 1) It ensures the complete protonation of the primary amine, forming the amine salt which is soluble in the aqueous medium; 2) It prevents the newly formed diazonium salt from coupling with unreacted amine to form a triazene byproduct; and 3) It is required to react with sodium nitrite to generate the nitrous acid (in situ) needed for the reaction.[5][9]

  • How critical is the rate of sodium nitrite addition? Very critical. Nitrous acid is unstable, and the diazotization reaction is exothermic. Adding the sodium nitrite solution slowly allows for effective temperature control, preventing a runaway reaction that would lead to the decomposition of both the nitrous acid and the diazonium salt product.[7]

  • What are the most common side reactions, and how can they be minimized? The main side reactions can be controlled by careful manipulation of reaction conditions.

Side ReactionByproductCausePrevention Strategy
Decomposition Phenols, TarsTemperature > 5 °CMaintain temperature at 0-5 °C throughout.[3][4]
Triazene Formation Diazoamino compoundsIncomplete diazotization; Insufficient acidEnsure >2.5 eq. of acid; Use a slight excess of NaNO₂.[4]
N-Coupling TriazenesReaction with unreacted amineEnsure complete diazotization and acidic conditions.
Self-Coupling Polymeric azo compoundsHigh pH during diazotization; High concentrationMaintain low pH during diazotization; Slow addition of reagents.
  • What is the best method for purifying the final product? Recrystallization is the most common and effective method for purifying the crude product.[6][10] A suitable solvent system, often an ethanol/water or acetic acid/water mixture, should be chosen where the product is soluble at high temperatures but sparingly soluble at low temperatures. Treatment with activated charcoal can be used to remove colored, tarry impurities.[6]

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Diazotization of p-Phenylenediamine (Illustrative 0.05 mol scale)
  • In a 250 mL beaker, add p-phenylenediamine (5.41 g, 0.05 mol) to 50 mL of deionized water.

  • Slowly add concentrated hydrochloric acid (12.5 mL, ~0.15 mol) while stirring. The amine will dissolve to form its hydrochloride salt.

  • Cool the beaker in an ice-salt bath until the internal temperature is between 0 and 5 °C.

  • In a separate 100 mL beaker, dissolve sodium nitrite (3.62 g, 0.0525 mol) in 20 mL of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirred solution of the amine salt over 20-30 minutes. Crucially, maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring in the ice bath for an additional 15 minutes to ensure the reaction is complete. The resulting pale yellow solution contains the p-amino-benzenediazonium chloride and should be used immediately.

Protocol 2: Azo Coupling with Salicylic Acid
  • In a 500 mL beaker, dissolve salicylic acid (6.91 g, 0.05 mol) in 100 mL of a 10% sodium hydroxide solution.

  • Cool this solution in an ice-salt bath to below 5 °C with vigorous stirring.

  • Slowly, over 30-40 minutes, add the cold diazonium salt solution prepared in Protocol 1 to the cold salicylic acid solution. A deep red or orange precipitate should form.

  • Monitor the pH of the mixture during the addition. It should remain alkaline (pH 8.5-9). If it becomes acidic, add small amounts of cold 10% NaOH solution.

  • Once the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.

Protocol 3: Product Isolation and Purification
  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials, followed by a small amount of cold deionized water.

  • Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of a suitable hot solvent (e.g., 50% aqueous ethanol) to just dissolve the solid. If the solution has dark, insoluble impurities, it can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven at a low temperature (e.g., 60 °C).

Section 5: Visual Workflow and Data Summary

Sources

Resolving interference in analytical measurements of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C.I. Mordant Brown 33

Introduction: Understanding the Analyte and its Challenges

Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, commonly known as C.I. Mordant Brown 33, is a monoazo dye used extensively in the textile industry for dyeing wool, silk, nylon, and leather.[1][2] Its chemical structure, featuring a benzoic acid group, a hydroxyl group, and an azo linkage, imparts specific chromatographic and spectrophotometric properties that can be challenging to manage during quantitative analysis. The presence of multiple ionizable groups means its chromatographic behavior is highly dependent on pH.[3]

This guide provides a structured approach to identifying and resolving common analytical interferences encountered during the measurement of Mordant Brown 33. It is designed as a series of troubleshooting questions and answers, offering not just solutions but also the underlying scientific principles to empower you to build robust, self-validating analytical methods.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of azo dyes.[4][5] However, the physicochemical properties of Mordant Brown 33 can lead to several common chromatographic issues.

FAQ 1: Why is my Mordant Brown 33 peak showing significant tailing or fronting?

Answer: Poor peak shape for a polar, ionizable compound like Mordant Brown 33 is most often caused by secondary interactions with the stationary phase or a mismatch between the sample solvent and the mobile phase.

  • Causality - Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. The hydroxyl and carboxylic acid moieties on your analyte can form strong hydrogen bonds with these silanols, causing a "tailing" effect where the peak is asymmetrically broadened.[6]

  • Causality - Analyte Ionization: The analyte has multiple pKa values associated with its acidic (benzoic acid, hydroxyl) and basic (amino) functional groups. If the mobile phase pH is near one of these pKa values, the analyte will exist as a mixture of ionized and non-ionized forms, leading to peak splitting or broadening.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: To ensure the analyte is in a single, protonated (non-ionized) state and to suppress the ionization of residual silanols, the mobile phase pH should be buffered to at least 1.5-2 units below the analyte's lowest pKa. A common starting point for azo dyes and benzoic acid derivatives is a pH of 2.5-3.0, often achieved with formic acid or phosphoric acid.[7][8][9]

  • Column Selection: If pH adjustment is insufficient, use a modern, end-capped, high-purity C18 column. These columns are specifically treated to minimize the number of accessible silanol groups.[6]

  • Sample Solvent: Always aim to dissolve your sample in the initial mobile phase.[10] Injecting a sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile into a 95% water mobile phase) will cause peak distortion and fronting.

Logical Troubleshooting Flow for Poor Peak Shape

G Workflow: Troubleshooting Poor Peak Shape for Mordant Brown 33 Start Poor Peak Shape Observed (Tailing/Fronting) CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent AdjustSolvent Action: Dissolve sample in initial mobile phase. CheckSolvent->AdjustSolvent Yes CheckpH Is mobile phase pH > 3.0? CheckSolvent->CheckpH No Resolved Peak Shape Acceptable AdjustSolvent->Resolved AdjustpH Action: Buffer mobile phase to pH 2.5-3.0 with formic or phosphoric acid. CheckpH->AdjustpH Yes CheckColumn Is column old or not end-capped? CheckpH->CheckColumn No AdjustpH->Resolved ChangeColumn Action: Use a modern, high-purity, end-capped C18 column. CheckColumn->ChangeColumn Yes CheckColumn->Resolved No ChangeColumn->Resolved

Caption: A decision tree for systematically resolving poor HPLC peak shape.

FAQ 2: I'm seeing ghost peaks in my blank runs. What is the source?

Answer: Ghost peaks are spurious peaks that appear in blank injections and can interfere with the quantification of your analyte. Their source is typically carryover from a previous injection or contamination in the mobile phase.

Troubleshooting Protocol:

  • Identify the Source:

    • Carryover: If the ghost peak has the same retention time as your analyte from a previous high-concentration standard, it is likely carryover. This is common with "sticky" compounds like Mordant Brown 33.

    • Contamination: If the peaks are random, they may originate from contaminated solvents, buffers, or system components.

  • Systematic Cleaning:

    • Injector Wash: Increase the volume and change the composition of your autosampler's needle wash. A typical wash solution might be 50:50 acetonitrile:water, but for stubborn carryover, a wash with a higher percentage of organic solvent or a different solvent like isopropanol may be necessary.[11]

    • Column Flushing: Disconnect the column and flush the entire HPLC system with a strong solvent (e.g., 100% isopropanol) to remove contaminants.[11] Then, wash the column thoroughly, starting with a mobile phase composition that your analyte is highly soluble in.

    • Mobile Phase Preparation: Always use high-purity HPLC-grade solvents, filter all aqueous buffers through a 0.22-micron filter, and prepare fresh mobile phases daily to prevent microbial growth.[10]

ParameterRecommended ActionRationale
Injector Wash Solution Use 50:50 ACN:IPA or a solvent stronger than the sample matrix.To effectively solubilize and remove analyte residue from the needle and sample loop.
Mobile Phase Prepare fresh daily; filter aqueous phase.Prevents microbial growth and particulate contamination that can cause spurious peaks.
System Flush Flush with Isopropanol when contamination is suspected.Isopropanol is a strong, universal solvent that can remove a wide range of contaminants.[11]

Part 2: Spectrophotometric Measurement Interference

UV-Visible spectrophotometry is a common method for dye quantification. Interference arises when other compounds in the sample absorb light at the same wavelength as the analyte.

FAQ 3: My sample matrix is colored and interferes with the absorbance reading of Mordant Brown 33. How can I correct for this?

Answer: When the sample matrix itself has color (e.g., in textile effluent or food products), it creates a significant background signal that leads to inaccurate quantification.[12] Several strategies can resolve this.

Strategy 1: Derivative Spectrophotometry

  • Principle: This technique uses the first or second derivative of the absorption spectrum. The derivative spectrum is often more characteristic than the zero-order spectrum, and it can resolve overlapping bands.[13] A key advantage is that a broad, sloping background interference may have a near-zero value in the second derivative spectrum, effectively eliminating its contribution at the analyte's peak.

  • Application: Measure the absorbance spectrum of your sample and a pure standard. Calculate the second derivative of both spectra. Identify a wavelength where the analyte has a strong second-derivative signal (a peak or trough) and the matrix interference is minimal. Use this wavelength for quantification.

Strategy 2: Matrix Blanks and Background Subtraction

  • Principle: If you can obtain a sample of the matrix that does not contain your analyte, it can be used as a blank.

  • Application: Prepare your calibration standards in the "analyte-free" matrix. Use this same matrix as the blank in your spectrophotometer. This will subtract the background absorbance of the matrix from all your readings.

Strategy 3: Use of Masking Agents

  • Principle: This is most relevant when the interference is from specific metal ions that form colored complexes.[14] A masking agent is a chemical that reacts with the interfering ion to form a colorless complex, preventing it from absorbing light at the analytical wavelength.[15]

  • Application: Mordant Brown 33's color is known to be affected by copper and iron ions.[1][14] If you suspect metal ion interference, a chelating agent like ascorbic acid (for iron) can be added to the sample to sequester the interfering ion.[15] Always validate that the masking agent does not interact with the analyte itself.

Part 3: Sample Preparation to Eliminate Matrix Effects

The most robust way to deal with interference is to remove the interfering components before analysis. Solid-Phase Extraction (SPE) is a powerful technique for this.[16]

Protocol: Solid-Phase Extraction (SPE) for Cleanup of Mordant Brown 33

This protocol is a starting point for cleaning up aqueous samples (e.g., textile wastewater) prior to HPLC analysis.

Principle: SPE separates components of a mixture based on their physical and chemical properties. For Mordant Brown 33, a reversed-phase (e.g., C18) SPE cartridge can be used to retain the moderately polar dye while allowing highly polar, water-soluble interferents (like salts, sugars) to pass through.

Step-by-Step Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Crucially, do not let the cartridge run dry.

  • Sample Loading:

    • Adjust the sample pH to ~3.0 with formic acid. This ensures the analyte is in its less polar, protonated form, enhancing its retention on the C18 sorbent.

    • Load 10-20 mL of the pH-adjusted sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of deionized water (pH adjusted to 3.0) to remove highly polar interferences.

    • (Optional) A second wash with a weak organic solvent mix (e.g., 5% methanol in water) can remove less polar interferences without eluting the analyte.

  • Elution (Analyte Collection):

    • Elute the retained Mordant Brown 33 from the cartridge using 2-5 mL of methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can improve recovery.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of the HPLC mobile phase for injection.

SPE Workflow Diagram

G Solid-Phase Extraction (SPE) Workflow Condition 1. Condition C18 Cartridge (Methanol -> Water) Load 2. Load Sample (pH ~3.0) Condition->Load Wash 3. Wash (Remove Polar Interferences) Load->Wash Elute 4. Elute Analyte (Methanol/ACN) Wash->Elute Prepare 5. Evaporate & Reconstitute in Mobile Phase Elute->Prepare Analyze Inject into HPLC Prepare->Analyze

Caption: A standard workflow for sample cleanup using reversed-phase SPE.

References

  • MDPI. (n.d.). Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of EU Banned Azo Dyes in Textiles Using Liquid Chromatography Coupled With Single Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Kaya, S., Avcı, A., & Bakırdere, S. (2020). Determination of formaldehyde in textile dye and auxiliary chemicals with headspace gas chromatography-flame ionization detector. Scientific Reports, 10(1), 1-8. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System. Retrieved from [Link]

  • Berradi, M., Hsissou, R., Allaoui, M., El Bachiri, A., El Hourch, A., & Ghorbal, A. (2019). Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods. Applied Water Science, 9(11), 1-18. Retrieved from [Link]

  • Target Analysis. (n.d.). Benzoic acid derivatives. Retrieved from [Link]

  • Betz, W. R., & Nikelly, J. G. (1988). Analyses of two azo dyes by high-performance liquid chromatography. Journal of chromatographic science, 26(9), 439-442. Retrieved from [Link]

  • Pozzi, F., Basso, E., & Zaleski, S. (2016). Historical Textile Dye Analysis Using DESI-MS. Molecules, 21(11), 1533. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Hogg, D., & Rogers, J. (2011). Direct Identification of Dyes in Textiles by Direct Analysis in Real Time-Time of Flight Mass Spectrometry. Analytical Chemistry, 83(17), 6747-6752. Retrieved from [Link]

  • Lee, J. H., Park, J. H., & Kim, M. (2023). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Journal of Food Science, 88(10), 4487-4498. Retrieved from [Link]

  • Li, X., Wang, J., & Wang, Y. (2014). Quantitative Determination of Four Azo Dyes in Rat Plasma with Solid-Phase Extraction and UFLC–MS-MS Analysis: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 52(8), 829-835. Retrieved from [Link]

  • Holčapek, M., Jandera, P., & Pechová, H. (2000). Analysis of metal complex azo dyes by high‐performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 14(19), 1807-1815. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzoic acid, 4-[(4-aminophenyl)azo]-. Retrieved from [Link]

  • World dye variety. (2012, September 13). Mordant Brown 33. Retrieved from [Link]

  • Wikipedia. (n.d.). Mordant brown 33. Retrieved from [Link]

  • Grokipedia. (n.d.). Mordant brown 33. Retrieved from [Link]

  • Emperor Chem. (n.d.). Acid Brown 33. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Al-Qubati, M. A., & Al-Garafi, A. S. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. ResearchGate. Retrieved from [Link]

  • Patel, K. D., Mistry, B. D., & Desai, K. R. (2011). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Journal of the Serbian Chemical Society, 76(1), 1-10. Retrieved from [Link]

  • Campos, F. M., Ribeiro, S., & Couto, J. A. (2021). Benzoic Acid and Its Derivatives as Naturally Occurring Compounds in Foods and as Additives: Uses, Exposure and Controversy. Foods, 10(8), 1898. Retrieved from [Link]

  • Koestler, R. J., Sheryll, R., & Indictor, N. (1985). IDENTIFICATION OF DYEING MORDANTS AND RELATED SUBSTANCES ON TEXTILE FIBERS: A PRELIMINARY STUDY USING ENERGY DISPERSIVE X-RAY SPECTROMETRY. Studies in Conservation, 30(2), 58-62. Retrieved from [Link]

  • Kaur, A., & Gupta, U. (2012). The Review on Spectrophotometric Determination of Synthetic Food Dyes and Lakes. GU J Sci, 25(3), 579-588. Retrieved from [Link]

  • Ullah, I., Khattak, M. A., & Ali, L. (2022). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Heliyon, 8(7), e09867. Retrieved from [Link]

  • Lina, A. (2021, May 18). How to remove color interference from a colorful solution before spectrophotometric measurements? ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, a molecule of significant interest in various research and development applications. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you overcome the inherent stability challenges associated with this compound in solution. Our goal is to empower you with the foundational knowledge and practical protocols required to ensure the integrity and reproducibility of your experiments.

Understanding the Inherent Instability of the Molecule

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, also known as 5-(p-Aminophenylazo)salicylic acid, possesses a complex chemical structure that is prone to degradation.[1][2] Its instability arises from three primary structural motifs: the azo group, the phenolic hydroxyl group, and the carboxylic acid group on a benzene ring. Understanding these vulnerabilities is the first step toward effective stabilization.

  • Azo Group (-N=N-): The azo linkage is the chromophore responsible for the compound's color. However, it is susceptible to reductive cleavage, which breaks the bond and leads to the formation of two separate aromatic amine compounds.[3] This process results in a complete loss of the original molecule's properties and a visible decolorization of the solution. The stability of the azo group can be highly dependent on the solution's pH.[4][5]

  • Phenolic Hydroxyl Group (-OH): Phenolic compounds are notoriously sensitive to oxidation.[6] In the presence of oxygen, light, or trace metal ions, the hydroxyl group can be oxidized to form quinone-like structures. This oxidative degradation is often accelerated at alkaline pH and is a primary cause of solution darkening or color shifts.[7][8]

  • Salicylic Acid Moiety: The 2-hydroxybenzoic acid structure contributes to the molecule's acidic properties and influences its solubility. While less common under typical experimental conditions, decarboxylation can be a degradation pathway for salicylic acid derivatives, especially under heat or extreme pH.[9] However, for this molecule, oxidation of the phenolic ring is a more immediate concern.[9]

Below is a diagram illustrating the key factors that contribute to the degradation of the molecule.

cluster_stress Environmental & Chemical Stressors cluster_degradation Degradation Pathways mol 5-((4-aminophenyl)azo) -2-hydroxybenzoic acid Oxidation Phenol Oxidation (Color Change, Darkening) mol->Oxidation Primary Pathway Cleavage Azo Bond Cleavage (Decolorization) mol->Cleavage Secondary Pathway O2 Oxygen (Air) O2->mol Light UV/Visible Light Light->mol pH High/Extreme pH pH->mol Temp Elevated Temperature Temp->mol Metals Trace Metal Ions (Fe³⁺, Cu²⁺) Metals->mol

Caption: Key factors leading to the degradation of the target molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution rapidly changed color from its initial hue to a darker brown/black. What is happening and how can I prevent it?

A: A rapid darkening of the solution is a classic sign of the oxidation of the phenolic hydroxyl group.[7][8] This process is often accelerated by exposure to atmospheric oxygen, light, and alkaline pH.

Causality & Prevention Strategy:

  • Oxygen Exclusion: Oxygen is a primary culprit. Prepare your solutions using deoxygenated solvents. You can deoxygenate buffers by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method. Work in a glove box or use sealed vials with an inert gas headspace for maximum protection.

  • pH Control: High pH significantly increases the rate of phenol oxidation.[7] Prepare your solution in a mildly acidic to neutral buffer (pH 4-7). Avoid alkaline conditions unless absolutely required by your experimental design.

  • Light Protection: Store your solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidation.[6][10]

  • Use of Antioxidants: The most effective direct intervention is the addition of an antioxidant to the buffer before dissolving your compound.

    • Ascorbic Acid (Vitamin C): A common and effective antioxidant. A final concentration of 0.1-1 mM is a good starting point.

    • Sodium Metabisulfite: Another powerful antioxidant, particularly effective at preventing oxidation. Use at a similar concentration range (0.1-1 mM).

Q2: I've dissolved the compound in my aqueous buffer, but a precipitate formed after a few hours or upon refrigeration. Why?

A: This is likely due to low solubility at the given pH and temperature, or it could be the result of degradation products precipitating out of solution. The molecule has both an acidic carboxylic group and a basic amino group, making its solubility highly dependent on pH.[11]

Causality & Prevention Strategy:

  • Verify pH: The compound's net charge changes with pH. At its isoelectric point, it will have minimum solubility. Ensure your buffer's pH is not in this range. A slightly acidic pH (e.g., pH 5-6) often keeps both the carboxylic acid and amino groups sufficiently protonated to aid solubility.

  • Use of Co-solvents: If working in a purely aqueous system is not required, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. This often prevents solubility issues. Note: Ensure the final concentration of the organic solvent is compatible with your downstream application.

  • Avoid "Salting Out": High concentrations of certain salts in your buffer can decrease the solubility of organic molecules.[11] If you observe precipitation, try preparing the buffer with a lower salt concentration, if possible.

  • Temperature Effects: Solubility typically decreases at lower temperatures. If the precipitate appears upon refrigeration, you may be exceeding the compound's solubility limit at that temperature. Try preparing a more dilute solution.

Q3: My HPLC analysis shows a rapid decrease in the main compound peak over time, with several new peaks appearing. How do I diagnose the cause?

A: This confirms that your compound is degrading. The appearance of new peaks represents the formation of degradation products. The key is to systematically identify the stressor causing this degradation.

Causality & Prevention Strategy:

  • Systematic Stability Study: Design a small experiment to pinpoint the cause. Prepare your solution under several different conditions and analyze them by HPLC at set time points (e.g., 0, 2, 4, 8, 24 hours).

    • Condition 1 (Control): Your standard preparation method.

    • Condition 2 (Light Protected): Prepare in an amber vial.

    • Condition 3 (Deoxygenated): Prepare with deoxygenated buffer.

    • Condition 4 (Antioxidant): Add an antioxidant to the buffer.

    • Condition 5 (Different pH): Prepare the solution at a different pH.

  • Analyze the Results: By comparing the degradation rate under these different conditions, you can identify the primary driver. For example, if the compound is stable in the amber vial but not the clear one, light is the issue. If it is stable only when an antioxidant is present, oxidation is the main pathway. This approach provides a definitive, evidence-based solution for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a long-term stock solution?

A: For long-term storage, a high-quality, anhydrous organic solvent is recommended. DMSO is an excellent choice as it is a good solvent for the compound and its low freezing point allows for storage at -20°C or -80°C without freezing. Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the optimal pH range for aqueous solutions?

A: A mildly acidic to neutral pH range of 4.0 to 7.0 is generally recommended as a starting point.[4][12] This range offers a good compromise: it is acidic enough to minimize the rate of phenol oxidation, which accelerates significantly at pH > 7, while not being so acidic as to potentially destabilize the azo linkage.

Q3: Should I add a chelating agent to my buffer?

A: Yes, this is a highly recommended practice. Trace amounts of metal ions (like Fe³⁺ or Cu²⁺), often present in buffers or from glassware, can act as catalysts for oxidative degradation.[8] Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) will sequester these metal ions and significantly enhance the stability of your solution.

Q4: What are the ideal storage conditions for prepared solutions?

A: The ideal storage conditions depend on the required duration of storage. The following table summarizes the recommended practices.

ParameterRecommendationRationale
Temperature 2-8°C (short-term, <24h) or -20°C (long-term)Lowers the rate of all chemical degradation reactions.[12]
Light Store in amber vials or protect from light.Prevents photochemical degradation and light-catalyzed oxidation.[6][10]
Atmosphere Use deoxygenated buffers; overlay with N₂ or Ar gas.Minimizes oxidative degradation, the primary instability pathway.[8]
Additives Add EDTA (0.1 mM) and an antioxidant (e.g., 0.5 mM Ascorbic Acid).Prevents metal-catalyzed oxidation and scavenges free radicals.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol details the steps for preparing a 100 µM aqueous solution of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid in a 100 mM phosphate buffer at pH 6.0.

Materials:

  • 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid (solid)

  • DMSO (anhydrous)

  • Sodium Phosphate Monobasic & Dibasic

  • EDTA Disodium Salt

  • Ascorbic Acid

  • High-purity water (18.2 MΩ·cm)

  • Nitrogen or Argon gas source

  • Amber glass vials

Procedure:

  • Prepare Buffer: Prepare a 100 mM sodium phosphate buffer. Adjust the pH to 6.0 using solutions of the monobasic and dibasic forms.

  • Deoxygenate Buffer: Transfer the buffer to a flask and sparge with nitrogen or argon gas for 30 minutes while stirring gently. This removes dissolved oxygen.

  • Add Stabilizers: To the deoxygenated buffer, add EDTA to a final concentration of 0.1 mM and Ascorbic Acid to a final concentration of 0.5 mM. Stir until fully dissolved. This is now your "Stabilized Buffer."

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.

  • Prepare Final Solution: Dispense the required volume of the Stabilized Buffer into an amber vial. While gently vortexing, add the appropriate volume of the DMSO stock solution to reach the final desired concentration (e.g., 1 µL of 10 mM stock into 999 µL of buffer for a 10 µM solution).

  • Store Properly: Cap the vial immediately. If possible, flush the headspace with inert gas before sealing. Store at the appropriate temperature (2-8°C or -20°C) and protected from light.

Protocol 2: Workflow for Stability Assessment

This protocol outlines a workflow for assessing the stability of your solution using HPLC or UV-Vis Spectroscopy.

prep 1. Prepare Solutions (Control vs. Stabilized) t0 2. Time Zero Analysis (HPLC / UV-Vis) prep->t0 store 3. Store Aliquots (Varying Conditions: Temp, Light) t0->store tx 4. Time 'X' Analysis (e.g., 2, 4, 8, 24h) store->tx tx->tx Repeat at intervals analyze 5. Analyze Data (% Remaining vs. Time) tx->analyze optimize 6. Optimize Protocol analyze->optimize

Caption: Workflow for conducting a systematic stability study.

Procedure:

  • Prepare Solutions: Prepare your compound using both your standard method and the stabilized method from Protocol 1.

  • Time Zero Analysis: Immediately after preparation, take an aliquot from each solution and analyze it via HPLC (to measure the area of the parent peak) or UV-Vis spectroscopy (to record the full absorbance spectrum). This is your T=0 baseline.

  • Store Aliquots: Store the remaining solutions under the desired test conditions (e.g., on the benchtop, in a refrigerator, in the dark).

  • Time 'X' Analysis: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from each condition and re-analyze.

  • Analyze Data: Calculate the percentage of the compound remaining at each time point relative to the T=0 measurement. Plot this data to visualize the degradation kinetics.

  • Optimize: Based on the results, select the preparation and storage conditions that provide the highest stability for your experimental needs.

By implementing these scientifically grounded strategies, you can significantly enhance the stability of your 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid solutions, leading to more reliable and reproducible experimental outcomes.

References

  • ResearchGate. (2025). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.
  • Walsh Medical Media. (n.d.). Review in Azo Compounds and its Biological Activity.
  • ResearchGate. (2025). Effect of pH on the Stability of Plant Phenolic Compounds.
  • ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education.
  • PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • PubMed Central. (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts.
  • BenchChem. (2025). Overcoming the low solubility of azo dyes in experimental buffers.
  • PubMed. (2001). Voltammetric studies of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid as a novel prodrug of 5-aminosalicylic acid. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
  • MDPI. (n.d.). Role of the Encapsulation in Bioavailability of Phenolic Compounds.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.).
  • CAS. (n.d.). 5-[2-(4-Aminophenyl)diazenyl]-2-hydroxybenzoic acid. CAS Common Chemistry.
  • SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (n.d.).
  • PubChem. (n.d.). 5-((p-Aminophenyl)azo)salicylic acid.
  • PubMed Central. (n.d.). Recent Advances in Azo Dye Degrading Enzyme Research.
  • 101-51-9(5-(4-AMINO-PHENYLAZO)-2-HYDROXY-BENZOIC ACID) Product Description. (n.d.).
  • ChemicalBook. (2024). 5-(4-AMINO-PHENYLAZO)-2-HYDROXY-BENZOIC ACID.
  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by....
  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006).
  • SciSpace. (2015). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9R1YO1kk-xYeI3SFft5DGy0bkp2U2__vAV2xm_eflRwNle9I6TMKbOoIiwTDA4Fd5qkhgO9KnABSlrP0CLx4HxOf9lzguuynWTsm3fxktjI8jJghF4JgiUfQQdlw_S39lIH17Ns7Ub2ZFpSk3nmxDgaE_zmo-JPpBEG8Hrb8DRZVPw5eBabRShpBDtmxCS-Eaa

Sources

Purification techniques for crude Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of two key aromatic carboxylic acids: Benzoic Acid and the azo compound 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Part 1: Purification of Crude Benzoic Acid

Benzoic acid is a foundational building block in organic synthesis. Its purity is critical for subsequent reactions. Crude benzoic acid, often synthesized via Grignard reaction with CO2 or oxidation of toluene, can contain various impurities ranging from inorganic salts to organic by-products.[1][2] The most robust and widely used purification technique for this compound is recrystallization.

Frequently Asked Questions (FAQs): Benzoic Acid Purification

Question 1: What is the most effective and economical solvent for recrystallizing benzoic acid? Answer: Water is the ideal solvent for recrystallizing benzoic acid. The choice of solvent is the most critical parameter in recrystallization, and an effective solvent should dissolve the solute poorly at low temperatures but very well at high temperatures.[3] Benzoic acid exhibits this exact property in water, being sparingly soluble in cold water but highly soluble in boiling water, which allows for high recovery of pure crystals upon cooling.[1] This significant solubility differential is the key to successful purification.

Question 2: My benzoic acid failed to crystallize from the solution upon cooling. What went wrong? Answer: This is a common issue, typically stemming from a non-supersaturated solution. Several factors could be at play:

  • Excess Solvent: You may have added too much water during the dissolution step. The goal is to create a saturated solution at high temperature, using only the minimum amount of hot solvent required to fully dissolve the crude solid. If too much solvent is used, the solution will not become saturated upon cooling, and crystallization will not occur.[1]

  • Insufficient Cooling: Ensure the solution has cooled slowly to room temperature and has subsequently been placed in an ice bath to maximize crystal formation. Most compounds are less soluble at colder temperatures.[4]

  • Supersaturation without Nucleation: Sometimes a solution can become supersaturated but requires a nucleation site to initiate crystal growth. You can induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of pure benzoic acid.[1]

Question 3: My final yield of pure benzoic acid is significantly lower than expected. What are the likely causes? Answer: Low recovery can occur at several stages of the recrystallization process:

  • Premature Crystallization: If the hot, saturated solution cools too quickly during gravity filtration (the step to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.[5]

  • Excessive Washing: While washing the final crystals is necessary to remove the impure mother liquor, using too much cold solvent or a solvent that is not ice-cold can dissolve a portion of your purified product.[6] Benzoic acid still has slight solubility even in cold water.[6]

  • Using Too Much Solvent: As mentioned in the previous question, using an excessive volume of solvent will not only hinder crystallization but will also mean a larger fraction of the product remains dissolved in the mother liquor, thus reducing the isolated yield.[7]

Question 4: After recrystallization, my benzoic acid crystals are not pure white. How can I remove colored impurities? Answer: The presence of color indicates persistent, often polymeric or highly conjugated, impurities. These can be effectively removed by using activated charcoal. After dissolving the crude benzoic acid in the hot solvent, and before the hot filtration step, add a small amount (a spatula tip) of activated charcoal to the solution and boil for a few minutes.[6] The charcoal has a high surface area that adsorbs the colored impurities. You must then remove the charcoal via hot gravity filtration. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product, leading to a lower yield.[6]

Question 5: How do I definitively assess the purity of my final product? Answer: The most common and accessible method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound has a sharp, defined melting point range (typically 1-2°C). Impurities disrupt the crystal lattice, which weakens the intermolecular forces and results in a melting point that is both depressed (lower) and broadened (melts over a wider range).[5] The literature melting point of pure benzoic acid is 122.4°C. A measured range of 121-123°C indicates a high degree of purity.[5]

Troubleshooting Guide: Recrystallization of Benzoic Acid from Water

This protocol provides a self-validating system for the purification of benzoic acid.

Data Presentation: Benzoic Acid Solubility

The efficacy of this procedure is grounded in the temperature-dependent solubility of benzoic acid in water.

Temperature (°C)Solubility (g / 100 mL H₂O)
00.17
200.29
400.50
601.20
802.75
956.80

Data compiled from standard chemical handbooks.

Experimental Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying A Place crude Benzoic Acid in Erlenmeyer flask B Add minimal amount of boiling water to dissolve A->B C Add activated charcoal (if solution is colored) B->C if needed E Pre-heat funnel and receiving flask B->E if no charcoal D Boil for 2-3 minutes C->D D->E F Perform hot gravity filtration to remove insoluble impurities and charcoal E->F G Allow filtrate to cool slowly to room temperature F->G H Place flask in ice bath to maximize crystal formation G->H I Collect crystals via vacuum filtration H->I J Wash with ice-cold water I->J K Dry crystals to constant weight J->K L Characterize by Melting Point Analysis K->L G cluster_prep Step 1: Preparation cluster_loading Step 2: Sample Loading cluster_elution Step 3: Elution & Collection cluster_analysis Step 4: Analysis & Isolation A Select solvent system via TLC analysis (Rf ~0.3) B Prepare silica gel slurry in mobile phase A->B C Pack column carefully to avoid air bubbles B->C F Carefully add sample layer to top of packed column C->F D Dissolve crude product in minimum amount of solvent E Adsorb onto small amount of silica gel (dry loading) D->E E->F G Add mobile phase (eluent) to top of column F->G H Apply gentle pressure to begin elution G->H I Collect fractions in separate test tubes H->I J Analyze collected fractions by TLC I->J K Combine pure fractions containing the target compound J->K L Remove solvent under reduced pressure (rotovap) K->L

Sources

Technical Support Center: Industrial Scale-Up of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to industrial production. We will address common challenges through detailed troubleshooting guides and frequently asked questions, focusing on the critical diazotization and azo coupling steps.

I. Overview of Synthesis

The synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a classic example of an azo coupling reaction. It involves two primary stages:

  • Diazotization: A primary aromatic amine, p-phenylenediamine, is converted into a diazonium salt using nitrous acid. This reaction is highly sensitive to temperature.

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, salicylic acid, to form the final azo compound.[1] The pH of the reaction medium is a critical parameter in this step.[2][3]

The overall reaction scheme is depicted below:

Caption: General synthesis pathway for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My diazotization reaction is not going to completion. What could be the cause?

A1: Incomplete diazotization is often due to several factors:

  • Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid will lead to unreacted p-phenylenediamine.[4]

  • Temperature Fluctuations: The reaction is highly exothermic. If the temperature rises above 5°C, the diazonium salt can decompose.[5]

  • Poor Reagent Quality: The purity of the starting amine is crucial for a successful reaction.[5]

Q2: The yield of my final azo dye is low, and the color is weak. What went wrong?

A2: A low yield and weak color often point to problems in the azo coupling step:

  • Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols like salicylic acid, a mildly alkaline medium is generally required to activate the ring.[1][5]

  • Decomposition of Diazonium Salt: If the diazonium salt solution is not used immediately or is allowed to warm up, it will decompose, reducing the amount available for coupling.[6]

  • Oxidation of Salicylic Acid: Phenols are susceptible to oxidation, which can lead to colored impurities and reduce the yield.[4]

Q3: I am observing the formation of a brownish, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A3: The formation of brown, insoluble materials often indicates the presence of polymeric or decomposition byproducts.[5] This can be caused by:

  • High Reaction Temperature: Allowing the temperature to rise significantly can accelerate the decomposition of the diazonium salt.[5]

  • Localized High Concentrations: Adding the diazonium salt solution too quickly can lead to localized high concentrations, promoting side reactions.[5]

III. Troubleshooting Guides

This section provides in-depth troubleshooting for more complex challenges.

Guide 1: Optimizing Yield and Purity

Problem: Low yield of the desired product with significant impurity levels.

Potential Causes & Solutions:

Parameter Potential Issue Recommended Action & Rationale
Temperature Uncontrolled exotherm during diazotization leading to diazonium salt decomposition.[5]Implement an efficient cooling system (e.g., ice-salt bath) and ensure vigorous stirring for uniform temperature distribution.[4] Maintain a strict temperature range of 0-5°C.[5]
pH Control Suboptimal pH in the coupling reaction leading to incomplete coupling or side reactions.[1][2]Carefully monitor and adjust the pH of the coupling mixture. The optimal pH depends on the specific reactants.[5] Consider using a buffer solution for better control.[7]
Reagent Addition Rapid addition of sodium nitrite or diazonium salt causing localized hotspots and side reactions.[5]Add the sodium nitrite solution slowly and dropwise during diazotization.[8] Similarly, add the diazonium salt solution gradually to the coupling component with efficient stirring.[5]
Starting Material Purity Impurities in p-phenylenediamine or salicylic acid leading to byproduct formation.[5]Use freshly purified starting materials. Impurities can significantly impact the reaction outcome.[4]

Experimental Protocol: Step-by-Step Diazotization and Coupling

  • Diazotization:

    • Dissolve p-phenylenediamine in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath with constant stirring.[5]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[5]

    • Stir the mixture for an additional 15-30 minutes at 0-5°C.[5]

    • Confirm the presence of excess nitrous acid with starch-iodide paper (optional).[5]

  • Azo Coupling:

    • In a separate vessel, dissolve salicylic acid in an aqueous sodium hydroxide solution and cool to 0-5°C.[5]

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring.[5]

    • Maintain the temperature at 0-5°C throughout the addition.

    • After the addition is complete, continue stirring for a specified period to ensure complete reaction.

Guide 2: Managing Side Reactions and Byproducts

Problem: Formation of undesired isomers or byproducts, complicating purification.

Common Byproducts and Mitigation Strategies:

Byproduct Cause Mitigation Strategy
Phenols Decomposition of the diazonium salt.[5]Maintain a low temperature (0-5°C) throughout the reaction and use the diazonium salt immediately after preparation.[5]
Triazenes N-coupling with the primary amine of p-phenylenediamine.[5]Control the pH to favor C-coupling (typically mildly acidic for anilines).[5]
Diazoamino Compounds Reaction of the diazonium salt with unreacted p-phenylenediamine.[5]Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid.[5] Add the diazonium salt solution slowly to the coupling component.
Ortho-coupled Isomers Coupling at the ortho position of salicylic acid.[5]While para-substitution is generally favored, controlling the reaction conditions (pH, temperature) can help maximize the desired isomer.[1]

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Caption: Troubleshooting workflow for optimizing the synthesis process.

IV. Safety Considerations

  • Handling of Raw Materials: p-Phenylenediamine is toxic and a potential carcinogen.[9][10] Sodium nitrite is an oxidizer and is toxic if swallowed.[11] Concentrated acids are corrosive.[6] Always handle these chemicals in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at a low temperature.[6]

  • Waste Disposal: The reaction mixture will contain residual aromatic amines and azo dyes, which can be harmful to aquatic life.[12] Dispose of all chemical waste according to institutional and local regulations.

V. References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Technical Support Center: Synthesis of Azo Dyes. (2025, December). Benchchem.

  • Azo Coupling. (n.d.). Organic Chemistry Portal.

  • pH in Diazo Coupler. (n.d.). Yokogawa.

  • pH in Diazo Coupler. (n.d.). Yokogawa India.

  • SOP Azo Dye Synthesis. (n.d.). Scribd.

  • Preventing byproduct formation in azo coupling reactions. (2025). Benchchem.

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).

  • The continuous flow synthesis of azos. (2024, January 26). PMC - NIH.

  • The microscale synthesis of azo dyes | Class experiment. (n.d.). RSC Education.

  • How Do You Make an Azo Dye? (2017, March 7). First Source Worldwide.

  • experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. (n.d.).

  • Scheme 1 : Reaction coupling of dizonium salt with salicylic acid. (n.d.). ResearchGate.

  • 61 questions with answers in AZO DYE | Science topic. (n.d.). ResearchGate.

  • Safety of Azo Dyes Usage in Textiles Industry. (n.d.). Fibre2Fashion.

  • Synthesis of azo compounds containing salicylic acid and its derivatives. (n.d.). Chemical Review and Letters.

  • New Salicilic Acid-Based Azo Dyes - Synthesis, Characterization and Colour Properties. (n.d.).

  • Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis | Organic Process Research & Development. (2018, December 21). ACS Publications.

  • Synthesis of an azo dye. (2021, May 12). YouTube.

  • SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (n.d.).

  • Silica Surface Modification via Diazotization of p-Phenylenediamine: A Stationary Phase for HPLC. (n.d.). Analyst (RSC Publishing).

  • Diazotisation. (n.d.). Organic Chemistry Portal.

  • Custom Diazotization Services. (n.d.). BOC Sciences.

  • Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity. (2019, April 25). Semantic Scholar.

  • Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity. (n.d.). PubMed.

  • Synthesis and characterization of ornidazole, 5-ASA azo adduct for colon targetting. (n.d.). JOCPR.

  • Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (C13H11N3O3). (n.d.). PubChemLite.

  • 101-51-9(5-(4-AMINO-PHENYLAZO)-2-HYDROXY-BENZOIC ACID) Product Description. (n.d.).

  • Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. (n.d.). SIELC Technologies.

  • WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds. (n.d.). Google Patents.

  • Purification of Benzoic Acid by Crystallization. (2015, February 2). MeitY OLabs - YouTube.

  • Chemistry Diazotization Reaction. (n.d.). sathee jee.

  • Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. (n.d.). NIH.

  • Diazotization titrations. (n.d.). Slideshare.

  • Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. (n.d.). PMC - NIH.

  • Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid. (n.d.). PubMed.

  • SYNTHESIS AND CHARACTERIZATIONOF SOME NEW AZO COMPOUNDS BASED ON 2, 4-DIHYDROXY BENZOIC ACID | Request PDF. (2025, August 4). ResearchGate.

  • Purification of 2-((2-Aminophenyl)thio)benzoic Acid by Recrystallization: Application Notes and Protocols. (2025). Benchchem.

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR.

  • Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS | Request PDF. (2025, August 6). ResearchGate.

  • US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid. (n.d.). Google Patents.

  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. (2025, January 14). PubMed.

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). PMC - NIH.

  • Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. (n.d.). MDPI.

Sources

Minimizing byproduct formation in the synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this azo coupling reaction and minimize the formation of unwanted byproducts. By understanding the underlying chemical principles, you can optimize your synthesis for higher yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Q1: My final product is a brownish or tar-like substance instead of the expected colored solid. What's happening and how can I prevent it?

A: The appearance of a brownish or tar-like substance often points to the decomposition of the diazonium salt intermediate or oxidation of the starting materials.[1] Diazonium salts are notoriously unstable, especially at temperatures above 5°C.[1]

  • Causality: At elevated temperatures, the diazonium salt can decompose to form highly reactive aryl cations, which can then react with water to produce phenols or engage in other unwanted side reactions, leading to a complex mixture of byproducts.[2] Additionally, both p-aminobenzoic acid and salicylic acid are susceptible to oxidation, which can generate colored impurities.[1]

  • Solution:

    • Strict Temperature Control: Maintain a temperature of 0-5°C throughout the diazotization and coupling steps.[3] Use an ice-salt bath for efficient cooling.

    • Immediate Use of Diazonium Salt: Prepare the diazonium salt and use it immediately in the subsequent coupling reaction to minimize decomposition time.[1]

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the starting materials.

Q2: The yield of my desired azo compound is significantly lower than expected. How can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, decomposition of the diazonium salt, or suboptimal pH conditions for the coupling reaction.

  • Causality: The azo coupling reaction is a pH-dependent electrophilic aromatic substitution.[4] For coupling with phenols like salicylic acid, a mildly alkaline pH (typically 8.5-9) is required to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.[5] If the pH is too low, the coupling rate will be slow. If it's too high, the diazonium salt can convert to a non-reactive diazotate ion.

  • Solution:

    • Optimize pH: Carefully monitor and maintain the pH of the coupling reaction mixture in the optimal range of 8.5-9 using a suitable base, such as sodium hydroxide or sodium carbonate solution.[5]

    • Ensure Complete Diazotization: Before proceeding to the coupling step, verify that the diazotization is complete. A spot test with starch-iodide paper can check for the absence of excess nitrous acid, which is typically quenched with urea or sulfamic acid.[5][6]

    • Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the coupling component (salicylic acid) can sometimes be beneficial.[5]

Q3: I'm having trouble separating my product from unreacted p-aminobenzoic acid. What's the best purification strategy?

A: The presence of unreacted p-aminobenzoic acid suggests either incomplete diazotization or the formation of triazene byproducts that can revert to the starting amine.

  • Causality: If the diazotization is not quantitative, the remaining p-aminobenzoic acid will be present in the final mixture. Additionally, the diazonium salt can react with the amino group of unreacted p-aminobenzoic acid to form a diazoamino compound (a type of triazene).[1]

  • Solution:

    • Acidic Wash: During workup, washing the crude product with a dilute acidic solution (e.g., dilute HCl) can help to protonate and dissolve the unreacted p-aminobenzoic acid, allowing for its removal.

    • Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purification. Experiment with different solvents (e.g., ethanol, acetic acid, or mixtures with water) to find conditions where the desired product has low solubility at cool temperatures while the impurities remain in solution.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis to enhance your foundational knowledge.

Q1: What are the primary byproducts in the synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, and how are they formed?

A: The main byproducts to be aware of are phenols from diazonium salt decomposition and triazenes from N-coupling.

  • Phenol Formation: As mentioned, the diazonium salt of p-aminobenzoic acid is thermally unstable and can decompose in the aqueous reaction mixture to form p-hydroxybenzoic acid.[1][7] This is a common side reaction if the temperature is not strictly controlled.[1]

  • Triazene Formation: The diazonium salt can act as an electrophile and attack the nitrogen atom of an amine (N-coupling) instead of the aromatic ring of salicylic acid (C-coupling).[4][8] In this synthesis, this can occur if there is unreacted p-aminobenzoic acid present, leading to the formation of a triazene.[1] This side reaction is generally favored under less acidic conditions.[1]

Q2: What is the mechanistic role of pH in the azo coupling step?

A: The pH of the reaction medium is critical as it controls the reactivity of both the diazonium salt and the salicylic acid.

  • For Salicylic Acid (Coupling Component): In a mildly alkaline medium (pH 8.5-9), the phenolic hydroxyl group of salicylic acid is deprotonated to form the phenoxide ion (-O⁻).[5] This phenoxide is a much stronger activating group than the hydroxyl group, making the aromatic ring more nucleophilic and thus more reactive towards the electrophilic diazonium salt.

  • For the Diazonium Salt (Electrophile): The diazonium salt is most stable and reactive in a slightly acidic to neutral medium. At high pH, it can be reversibly converted to a syn-diazotate ion, which is not electrophilic. Further reaction can lead to the formation of the unreactive anti-diazotate ion.

Therefore, a careful balance of pH is necessary to have a sufficiently reactive coupling component without deactivating the diazonium salt.

Q3: Why is the coupling reaction directed to the position para to the hydroxyl group of salicylic acid?

A: The hydroxyl group of salicylic acid is a strong ortho-, para-directing group in electrophilic aromatic substitution.

  • Electronic Effects: The lone pairs on the oxygen of the hydroxyl group can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by the electrophilic diazonium salt.

  • Steric Hindrance: While both the ortho and para positions are electronically activated, the position para to the hydroxyl group (position 5) is sterically less hindered than the ortho position (position 3), which is adjacent to the bulky carboxylic acid group. Therefore, the coupling reaction predominantly occurs at the para position.[4]

Experimental Protocols & Data

Key Reaction Parameters
ParameterOptimal Range/ConditionRationale
Diazotization Temperature 0-5°CMinimizes decomposition of the unstable diazonium salt.[3]
Coupling Reaction Temperature 0-5°CPrevents byproduct formation and ensures controlled reaction.[9]
Coupling Reaction pH 8.5-9Activates the salicylic acid by forming the phenoxide ion.[5]
Quenching Agent Urea or Sulfamic AcidRemoves excess nitrous acid before the coupling step.[5][6]
Protocol: Purification by Recrystallization
  • Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., ethanol, methanol, glacial acetic acid, water, and mixtures thereof) at both room temperature and elevated temperatures. The ideal solvent will dissolve the product when hot but have low solubility when cold, while impurities remain soluble at all temperatures.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway cluster_diazotization Diazotization Step (0-5°C) cluster_coupling Azo Coupling Step (pH 8.5-9) p-Aminobenzoic_Acid p-Aminobenzoic Acid Diazonium_Salt Diazonium Salt of p-Aminobenzoic Acid p-Aminobenzoic_Acid->Diazonium_Salt NaNO₂, HCl Final_Product Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Diazonium_Salt->Final_Product Salicylic_Acid Salicylic Acid Salicylic_Acid->Final_Product

Caption: Desired synthesis pathway for the target compound.

Byproduct_Formation cluster_decomposition Decomposition Pathway cluster_ncoupling N-Coupling Pathway Diazonium_Salt Diazonium Salt Intermediate Phenol_Byproduct p-Hydroxybenzoic Acid Diazonium_Salt->Phenol_Byproduct > 5°C, H₂O Triazene_Byproduct Triazene Byproduct Diazonium_Salt->Triazene_Byproduct Unreacted_Amine Unreacted p-Aminobenzoic Acid Unreacted_Amine->Triazene_Byproduct

Caption: Common byproduct formation pathways.

Troubleshooting_Flowchart Start Start Synthesis Check_Product Product Appearance (Brown/Tarry?) Start->Check_Product Check_Yield Yield (Low?) Check_Product->Check_Yield No Temp_Control Verify Temperature Control (0-5°C) Check_Product->Temp_Control Yes Check_Purity Purity (Impurities Present?) Check_Yield->Check_Purity No pH_Control Verify pH Control (8.5-9) Check_Yield->pH_Control Yes Purification Implement Purification (e.g., Recrystallization) Check_Purity->Purification Yes Success Successful Synthesis Check_Purity->Success No Temp_Control->Start pH_Control->Start Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from a source providing general procedures for azo dye synthesis.
  • Gafitanu, C. A., et al. (n.d.). New Salicilic Acid-Based Azo Dyes - Synthesis, Characterization and Colour Properties. Retrieved from a study on the synthesis of salicylic acid-based azo dyes.
  • Chemical Review and Letters. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]

  • Butler, R. N., & Griggs, L. J. (1984). 1-Nitrobenzotriazole-2-(nitroimino)diazobenzene isomerization: formation of triazenes by azo coupling with cyclic amines. Structure determination and dynamic NMR. The Journal of Organic Chemistry.
  • ACS Publications. (1984). 1-Nitrobenzotriazole-2-(nitroimino)diazobenzene isomerization: formation of triazenes by azo coupling with cyclic amines. Structure determination and dynamic NMR. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Reaction coupling of dizonium salt with salicylic acid. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.
  • CK-12 Foundation. (2025). Diazonium Salts. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Lillie, R. D. (1970). The question of triazenes in the total color effect of the protein AZO coupling reaction in histochemistry. Journal of Histochemistry & Cytochemistry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Retrieved from a manuscript on the hazards of diazonium salts.
  • BYJU'S. (n.d.). Chemical Reactions of Diazonium Salts. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid (CAS 101-51-9), also known as 5-(p-Aminophenylazo)salicylic acid. This molecule's unique zwitterionic character, possessing both a carboxylic acid and an aromatic amine group, presents specific challenges in reversed-phase chromatography.[1][2][3] This guide provides in-depth, question-and-answer-based troubleshooting solutions and theoretical explanations to help you develop robust and reliable analytical methods.

Section 1: Troubleshooting Peak Shape Abnormalities

Poor peak shape is the most frequently encountered issue in the HPLC analysis of ionizable compounds. The primary cause is often unwanted secondary interactions between the analyte and the stationary phase, or running the analysis under conditions where the analyte exists in multiple ionic states.

Q1: Why is my peak for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid exhibiting significant tailing?

A1: Peak tailing for this compound is typically caused by interactions between its basic amino group and acidic silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[4] At mobile phase pH values above 4-5, these silanol groups become ionized (-Si-O⁻), creating cation-exchange sites that strongly and non-ideally interact with the protonated (cationic) form of the analyte's amino group.[4] This leads to a portion of the analyte molecules being overly retained, resulting in a tailed peak.

Solutions:

  • Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the surface silanols. By lowering the mobile phase pH to a range of 2.5–3.5, the silanol groups become protonated and neutral, drastically reducing the secondary interactions that cause tailing.[5]

  • Use a Base-Deactivated Column: Modern, high-purity silica columns are "end-capped" and have a much lower concentration of active silanol groups. Using a column specifically designated as "base-deactivated" or suitable for basic compounds can significantly improve peak shape.[4][5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the active sites on the stationary phase and maintain a more consistent pH environment, which can improve peak symmetry.[4]

  • Add a Competing Base (Traditional approach): In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase.[6] TEA, being a stronger base, preferentially interacts with the active silanol sites, effectively shielding the analyte from these interactions. However, with modern high-purity columns, this is often unnecessary and can complicate mobile phase preparation.[4][6]

Q2: My analyte is eluting as a split, shouldered, or excessively broad peak. What is the cause?

A2: This phenomenon is a classic indicator that the mobile phase pH is too close to one of the pKa values of your analyte. 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid has at least two pKa values (one for the carboxylic acid and one for the amino group). When the mobile phase pH is within approximately ±1.5 units of a pKa, the analyte exists as a mixture of its ionized and unionized forms.[7][8] Because these two forms have different polarities, they will have different retention behaviors, leading to peak distortion, splitting, or broadening.[8][9]

Solution:

  • Adjust and Buffer the Mobile Phase: The key is to ensure the analyte is in a single, stable ionic state. You must adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values.[7]

    • For an acidic mobile phase (e.g., pH < 3): The carboxylic acid group will be unionized (more hydrophobic) and the amino group will be ionized (protonated, more hydrophilic).

    • For a basic mobile phase (e.g., pH > 8, on a suitable column): The carboxylic acid will be ionized (deprotonated, more hydrophilic) and the amino group will be unionized (more hydrophobic).

  • Ensure Adequate Buffering: Use a buffer whose pKa is close to your target mobile phase pH to ensure stable pH control across the column and prevent unwanted shifts during the gradient.[10]

Section 2: Addressing Retention and Resolution Issues

Controlling the retention time and achieving adequate separation from impurities or degradants is fundamental to a successful HPLC method.

Q3: My retention time is unstable and shifts between injections. What should I investigate?

A3: Retention time drift is most commonly linked to instability in the HPLC system or mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase pH Stability: An unbuffered or poorly buffered mobile phase is a primary cause of retention shifts for ionizable compounds.[8] Even small changes in pH can significantly alter the ionization state and thus the retention time.[8] Always use a suitable buffer and prepare fresh mobile phase daily.

  • Ensure Proper Column Equilibration: If you are running a gradient method, ensure the column is fully re-equilibrated to the initial conditions before the next injection. Insufficient equilibration is a very common cause of drifting retention times.[11][12]

  • Verify Pump Performance: Inconsistent mobile phase composition from the pump can cause drift. Check for leaks and ensure the pump is delivering the correct flow rate and gradient composition.[13]

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention. Using a column oven is crucial for reproducible chromatography.[11]

Q4: The analyte peak elutes too close to the void volume (t₀). How can I increase its retention?

A4: Insufficient retention can lead to poor resolution from solvent front impurities and inaccurate integration.

Strategies to Increase Retention:

  • Decrease Mobile Phase Elution Strength: In reversed-phase mode, this means reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[14] This makes the mobile phase more polar, increasing the interaction of the analyte with the non-polar stationary phase.

  • Leverage Mobile Phase pH: As discussed, pH dramatically affects retention for this molecule.[7][15]

    • To maximize retention of the acidic portion of the molecule, use a low pH (e.g., < 3) to suppress the ionization of the carboxylic acid, making it less polar.[7]

    • To maximize retention of the basic portion, a high pH (e.g., > 8) could be used to neutralize the amino group, but this requires a pH-stable column.[14][15]

  • Consider Ion-Pairing Reagents: If pH adjustment is insufficient, adding an ion-pairing reagent to the mobile phase can be an option. For example, a positively charged reagent (like tetrabutylammonium) could pair with the ionized carboxylic acid at neutral or high pH to increase retention. However, this adds complexity and can lead to long column equilibration times.[5][14]

Troubleshooting Workflow for Peak Shape Issues

G cluster_0 Problem Identification cluster_1 Primary Diagnosis & Action cluster_2 Secondary Checks start Poor Peak Shape Observed check_pH Is mobile phase pH within 2 units of a pKa? start->check_pH Broadening/Splitting check_silanol Are you using a high-purity/BDS column? start->check_silanol Tailing overload Is sample concentration too high? start->overload Fronting check_pH->check_silanol No adjust_pH Adjust pH to be >2 units from pKa and buffer adequately check_pH->adjust_pH Yes lower_pH Lower pH to 2.5-3.5 to suppress silanol ionization check_silanol->lower_pH No check_column Column Health Check (voids, contamination) check_silanol->check_column Yes end Symmetrical Peak Achieved adjust_pH->end lower_pH->end reduce_conc Reduce sample concentration overload->reduce_conc Yes check_extra_col Check for extra-column volume (tubing, connections) overload->check_extra_col No reduce_conc->end check_column->end check_extra_col->end

Caption: Troubleshooting workflow for common peak shape problems.

Section 3: Baseline and Sensitivity

A stable baseline and adequate sensitivity are prerequisites for accurate quantification.

Q5: I'm observing baseline noise, drift, or ghost peaks in my chromatogram. What are the likely causes?

A5: These issues often point to contamination, detector problems, or mobile phase inconsistencies.

  • Baseline Noise/Drift: Can be caused by air bubbles in the system, temperature fluctuations, a failing detector lamp, or contaminated mobile phase.[11][12] Ensure thorough degassing of the mobile phase, use a column oven, and prepare solvents with high-purity reagents.[11] A rising baseline in a gradient run can occur if the mobile phase component with stronger UV absorbance (e.g., acetonitrile at low wavelengths) increases over time.[12]

  • Ghost Peaks: These are unexpected peaks that appear in blank runs. They are typically caused by sample carryover from a previous injection or contamination in the mobile phase or sample diluent.[12] Thoroughly washing the injector port and needle between runs is essential.

Q6: My analyte signal is too low. How can I improve the method's sensitivity?

A6: Low sensitivity can be a result of suboptimal detection parameters or low sample concentration.

  • Optimize Detection Wavelength: 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is an azo dye and possesses a strong chromophore. Run a UV-Vis spectrum of the analyte in your mobile phase to determine its wavelength of maximum absorbance (λ-max) and set your detector to this wavelength for the highest sensitivity.

  • Increase Injection Volume/Concentration: A straightforward way to increase the signal is to inject a larger volume or a more concentrated sample. However, be cautious of overloading the column, which can lead to peak fronting and a loss of resolution.[4]

  • Check Detector Lamp: An aging detector lamp will result in lower light output and reduced sensitivity.[12] Check the lamp's energy or hours of use and replace if necessary.

  • Minimize Baseline Noise: A high signal-to-noise ratio (S/N) is the true measure of sensitivity. All the steps taken to reduce baseline noise (as described in Q5) will effectively improve your ability to detect and quantify low levels of the analyte.

Section 4: Advanced Topic: Stability-Indicating Method Development

For regulatory filings and quality control, it is crucial to use a "stability-indicating" HPLC method that can separate the intact drug from its potential degradation products.

Q7: How do I develop a stability-indicating method for this compound?

A7: This requires performing forced degradation (stress testing) studies.[16] The goal is to intentionally degrade the drug under various conditions to generate its likely degradation products. The HPLC method must then be able to resolve the main peak from all degradation peaks that are formed.[17]

Forced Degradation Experimental Protocols:

The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] If degradation is too extensive, it can be controlled by reducing the stressor concentration, temperature, or exposure time.[17]

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M HCl; Room temp to 60°CTo evaluate degradation in acidic conditions.[17]
Base Hydrolysis 0.1 M NaOH; Room temp to 60°CTo assess degradation in alkaline conditions.[17]
Oxidation 3% H₂O₂; Room temperatureTo evaluate susceptibility to oxidation.[17]
Thermal Stress Solid drug substance at >60°CTo assess the effect of heat.[17]
Photolytic Stress Expose drug to UV/Visible light (ICH Q1B)To test for light sensitivity, which can be a concern for azo compounds.[17]

Protocol: General Acid Hydrolysis

  • Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., a 50:50 mix of acetonitrile and water).

  • Add an equal volume of 0.1 M HCl.

  • Store the solution at 60°C and withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the sample with an equivalent amount of 0.1 M NaOH.[17]

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (drug in solvent without acid) must be analyzed in parallel.[17]

After running all stress conditions, the chromatograms are overlaid to ensure the method provides baseline resolution between the parent peak and all generated degradant peaks.

Method Development Optimization Workflow

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytical Goal (e.g., Stability Indicating Assay) select_col Select C18 Column (High-purity silica) start->select_col select_mp Initial Mobile Phase (e.g., A: 0.1% H3PO4 in H2O B: Acetonitrile) select_col->select_mp run_isocratic Scouting Run (e.g., 40% B, Isocratic) select_mp->run_isocratic eval_retention Evaluate Retention & Peak Shape run_isocratic->eval_retention adjust_organic Adjust % Organic (for k' 2-10) eval_retention->adjust_organic Poor Retention adjust_pH Adjust pH (for peak shape) eval_retention->adjust_pH Poor Shape develop_gradient Develop Gradient Profile (for resolving impurities) eval_retention->develop_gradient Good adjust_organic->develop_gradient adjust_pH->develop_gradient forced_deg Perform Forced Degradation develop_gradient->forced_deg check_resolution Resolution > 2 between parent and degradants? forced_deg->check_resolution check_resolution->develop_gradient No, Optimize Gradient final_method Final Validated Method check_resolution->final_method Yes

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Link

  • Exploring the Role of pH in HPLC Separation. Moravek. Link

  • How to Increase Retention. GL Sciences. Link

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. Link

  • Separation of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies. Link

  • HPLC Troubleshooting Guide. Sigma-Aldrich. Link

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Link

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Link

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Link

  • HPLC Troubleshooting Guide. Agilent Technologies. Link

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. Link

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). David Yazdi via YouTube. Link

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Link

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Link

  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem. Link

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. OMICS Online. Link

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Link

  • Analyses of two azo dyes by high-performance liquid chromatography. PubMed. Link

  • Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (C13H11N3O3). PubChemLite. Link

  • 5-[2-(4-Aminophenyl)diazenyl]-2-hydroxybenzoic acid. CAS Common Chemistry. Link

  • 5-((p-Aminophenyl)azo)salicylic acid. PubChem. Link

Sources

Technical Support Center: Optimizing Photocatalytic Degradation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the photocatalytic degradation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for your experiments.

Introduction

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, an azo dye, presents a complex structure for degradation due to the stable azo bond (–N=N–) and aromatic rings. Photocatalysis offers a promising advanced oxidation process (AOP) for the complete mineralization of such compounds into less harmful substances like CO2, H2O, and mineral acids. This guide will help you navigate the common challenges and optimize the experimental conditions for efficient degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your photocatalytic degradation experiments in a question-and-answer format.

Question 1: My degradation efficiency is significantly lower than expected. What are the primary factors to investigate?

Answer:

Low degradation efficiency is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Suboptimal pH: The pH of your solution is one of the most critical parameters as it influences the surface charge of the photocatalyst and the ionization state of the target molecule.[1][2] For 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, which has both an acidic carboxylic group and a basic amino group, the pH will determine its overall charge and its adsorption onto the catalyst surface. Acidic conditions (around pH 3) are often favorable for the degradation of many azo dyes, as they can promote the generation of hydroxyl radicals.[3] However, the optimal pH should be determined experimentally for your specific catalyst.

  • Incorrect Catalyst Loading: There is an optimal catalyst concentration for maximum degradation.[4]

    • Too Low: Insufficient catalyst provides fewer active sites for the reaction, leading to a slower degradation rate.

    • Too High: An excessive amount of catalyst can lead to light scattering and increased turbidity of the solution, which prevents light from penetrating and reaching the catalyst surface, thereby reducing overall efficiency.[5]

  • Inadequate Light Source and Intensity: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst (e.g., UV-A for TiO₂). The rate of degradation is generally proportional to the light intensity at lower levels, but at higher intensities, it can become independent or even decrease due to catalyst saturation.[6]

  • Poor Catalyst Dispersion: Agglomerated catalyst particles have a reduced effective surface area. It is essential to ensure a homogenous suspension by using an ultrasonic bath before commencing the experiment.

Question 2: The degradation rate starts fast and then plateaus quickly. What could be the cause?

Answer:

This phenomenon often points towards catalyst deactivation or changes in the reaction medium.

  • Catalyst Deactivation: The surface of the photocatalyst can be "poisoned" by the adsorption of reaction intermediates or byproducts, which block the active sites. To test for this, you can recover the catalyst after an experiment, wash it thoroughly with deionized water or a suitable solvent, and reuse it in a fresh solution of the target pollutant. A decrease in efficiency upon reuse indicates deactivation.

  • Changes in pH: The degradation of organic molecules can produce acidic or basic byproducts, altering the pH of the solution during the experiment. This pH shift can move the conditions away from the optimal range, thus slowing down the reaction. It is advisable to monitor the pH throughout the experiment and adjust it if necessary.

  • Formation of Inhibitory Intermediates: The initial cleavage of the azo bond can lead to the formation of aromatic amines and other intermediates.[7] Some of these intermediates may be more resistant to further degradation or could compete with the parent molecule for the catalyst's active sites, slowing down the overall process.

Question 3: I am observing inconsistent results between experimental runs. How can I improve reproducibility?

Answer:

Inconsistent results are often due to a lack of stringent control over experimental parameters.

  • Precise Control of Initial Conditions: Ensure that the initial concentration of the dye, catalyst loading, pH, and total volume are identical for each run.

  • Consistent Stirring: Maintain a constant and vigorous stirring rate throughout the experiment to ensure a uniform suspension of the catalyst and equal exposure to light.

  • Stable Light Source: The output of lamps can fluctuate with age and temperature. Allow your lamp to stabilize before starting the experiment and monitor its output if possible.

  • Temperature Control: While photocatalysis is not highly sensitive to temperature, significant variations can affect reaction kinetics. Using a cooling system can help maintain a constant temperature.

  • Adsorption-Desorption Equilibrium: Before turning on the light source, stir the catalyst and dye solution in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached. This ensures that the degradation measured is due to photocatalysis and not just initial adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photocatalytic degradation of an azo dye like 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid?

A1: The photocatalytic degradation of azo dyes primarily involves the generation of highly reactive oxygen species (ROS).[1] When a semiconductor photocatalyst like TiO₂ is irradiated with light of sufficient energy, an electron is excited from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then initiate a series of redox reactions:

  • The holes in the valence band can react with water or hydroxide ions to produce hydroxyl radicals (•OH).

  • The electrons in the conduction band can reduce dissolved oxygen to form superoxide radicals (•O₂⁻).

These ROS, particularly the hydroxyl radicals, are powerful oxidizing agents that attack the azo dye molecule. The degradation typically proceeds through the cleavage of the azo bond, leading to decolorization, followed by the slower degradation of the resulting aromatic intermediates into smaller organic molecules, and ultimately, complete mineralization to CO₂, H₂O, and inorganic ions.[7][8]

Q2: How do I choose the right photocatalyst?

A2: Titanium dioxide (TiO₂), particularly the anatase phase or a mix of anatase and rutile (like Degussa P25), is the most commonly used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity.[8] Zinc oxide (ZnO) is another viable option. For visible-light photocatalysis, you might consider doping the catalyst with metals or non-metals, or using composite materials.[1] The choice of catalyst will also depend on your specific experimental goals and the available light source.

Q3: How can I monitor the degradation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid?

A3: The degradation process can be monitored using several analytical techniques:

  • UV-Vis Spectrophotometry: This is the most common method to track the decolorization of the dye solution by measuring the decrease in absorbance at its maximum wavelength (λmax). However, this only indicates the cleavage of the chromophoric azo bond and not complete mineralization.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the parent compound and the formation and subsequent degradation of intermediates.

  • Total Organic Carbon (TOC) Analysis: A TOC analyzer measures the total amount of organically bound carbon in the solution. A decrease in TOC indicates the mineralization of the organic molecule into CO₂.

Q4: Is it necessary to add an external oxidant like hydrogen peroxide (H₂O₂)?

A4: The addition of H₂O₂ can sometimes enhance the degradation rate.[2][4] Hydrogen peroxide can act as an electron scavenger, preventing the recombination of electron-hole pairs, and it can also generate additional hydroxyl radicals. However, there is an optimal concentration of H₂O₂. An excess can act as a scavenger of hydroxyl radicals itself, thereby inhibiting the degradation process. It is recommended to perform experiments with varying concentrations of H₂O₂ to determine its effect on your system.

Optimized Experimental Protocols

Protocol 1: Standard Photocatalytic Degradation Experiment
  • Catalyst Suspension Preparation: Add the desired amount of photocatalyst (e.g., 0.1 - 1.0 g/L of TiO₂) to a known volume of deionized water in the photoreactor.

  • Dispersion: Disperse the photocatalyst using an ultrasonic bath for 15-30 minutes to ensure a homogeneous suspension.

  • Adsorption-Desorption Equilibrium: Add the stock solution of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid to the suspension to achieve the desired initial concentration (e.g., 10-50 mg/L). Adjust the pH to the desired value using dilute acid or base. Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium. Take an initial sample ("time zero") just before turning on the light.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Ensure constant stirring throughout the experiment.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 2-3 mL) of the suspension.

  • Sample Preparation for Analysis: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove the photocatalyst particles.

  • Analysis: Analyze the concentration of the dye in the filtrate using a UV-Vis spectrophotometer at its λmax.

Data Presentation: Optimization of Experimental Parameters

The following table provides typical ranges for optimizing the key parameters for the photocatalytic degradation of azo dyes. The optimal values for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid should be determined experimentally.

ParameterTypical RangeRationale
pH 3 - 9Affects the surface charge of the catalyst and the speciation of the target molecule. Acidic pH is often favorable for azo dye degradation.[3]
Catalyst Loading 0.1 - 2.0 g/LAn optimal concentration exists to maximize active sites without excessive light scattering.[4]
Initial Dye Conc. 5 - 50 mg/LHigher concentrations can lead to reduced light penetration and slower degradation rates.[4][9]
Light Intensity Varies with setupHigher intensity generally increases the rate, up to a saturation point.[6]
H₂O₂ Concentration 0 - 10 mMCan enhance degradation by acting as an electron acceptor, but excess is detrimental.[2]

Visualizations

Diagram 1: General Mechanism of Photocatalytic Degradation

Photocatalysis_Mechanism cluster_catalyst Photocatalyst Particle cluster_reactions Redox Reactions in Solution cluster_degradation Degradation Pathway Valence Band Valence Band Conduction Band Conduction Band Valence Band->Conduction Band hν (Light Energy) Hole (h+) h+ •OH •OH Hole (h+)->•OH reacts with H2O/OH- Electron (e-) e- •O2- •O2- Electron (e-)->•O2- reacts with O2 H2O H2O OH- OH- O2 O2 Azo Dye Azo Dye •OH->Azo Dye Oxidizes •O2-->Azo Dye Oxidizes Intermediates Intermediates Azo Dye->Intermediates Mineralization Products CO2 + H2O + Mineral Acids Intermediates->Mineralization Products

Caption: General mechanism of photocatalytic degradation of azo dyes.

Diagram 2: Experimental Workflow for Optimization

Experimental_Workflow A Prepare Catalyst Suspension & Dye Solution B Adjust pH A->B C Establish Adsorption-Desorption Equilibrium (in dark) B->C D Initiate Photocatalysis (Turn on Light) C->D E Withdraw Aliquots at Time Intervals D->E F Filter to Remove Catalyst E->F G Analyze Filtrate (UV-Vis, HPLC, TOC) F->G H Calculate Degradation Efficiency G->H I Optimize Parameters (pH, Catalyst Load, etc.) H->I I->B Iterate

Caption: A typical experimental workflow for optimizing photocatalysis.

Diagram 3: Troubleshooting Logic for Low Degradation Efficiency

Troubleshooting_Logic Start Low Degradation Efficiency Q1 Is pH Optimized? Start->Q1 Sol1 Perform experiments at different pH values (e.g., 3, 5, 7, 9) Q1->Sol1 No Q2 Is Catalyst Loading Optimized? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate with Optimized Conditions Sol1->End Sol2 Vary catalyst concentration (e.g., 0.1-2.0 g/L) Q2->Sol2 No Q3 Is Light Source Appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Check lamp spectrum and intensity Q3->Sol3 No Q4 Is Catalyst Well Dispersed? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Use ultrasonication before experiment Q4->Sol4 No Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: A troubleshooting decision tree for low degradation efficiency.

References

  • Efficient Optimization of Photocatalytic Process for Azo Dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of Photocatalytic Decolourization of Cationic Azo Dye in Thin Film Fixed Bed Photoreactor. (2015). Chemical Engineering Transactions, 43, 151-156. Retrieved from [Link]

  • Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation. (2024). MDPI. Retrieved from [Link]

  • Photocatalytic degradation of p-amino-azo-benzene and p-hydroxy-azo. (n.d.). CORE. Retrieved from [Link]

  • Optimization of the photocatalytic degradation of commercial azo dyes in aqueous TiO2 suspensions. (2014). ResearchGate. Retrieved from [Link]

  • Optimization of the photocatalytic degradation of commercial azo dyes in aqueous TiO2 suspensions. (2014). Scilit. Retrieved from [Link]

  • Photocatalytic Degradation of Azo Dyes. Pilot Plant Investigation. (n.d.). ResearchGate. Retrieved from [Link]

  • Photocatalytic Degradation of Azo Dye Reactive Violet 5 on Fe-Doped Titania Catalysts under Visible Light Irradiation. (2020). MDPI. Retrieved from [Link]

  • Photocatalytic degradation of salicylic acid with magnetic activated carbon-supported F-N codoped TiO2 under visible light. (2017). ResearchGate. Retrieved from [Link]

  • Azo dyes degradation by microorganisms – An efficient and sustainable approach. (2022). National Institutes of Health. Retrieved from [Link]

  • What are the steps of degradation of azo dyes? (2020). Quora. Retrieved from [Link]

  • Azo Dyes Degradation Approaches and Challenges: An Overview. (2022). ResearchGate. Retrieved from [Link]

  • Photocatalytic Degradation and Toxicity Analysis of Sulfamethoxazole using TiO2/BC. (2023). National Institutes of Health. Retrieved from [Link]

  • Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. (2021). National Institutes of Health. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Determination of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and quality control, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methods for the determination of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, a compound also known as C.I. Mordant Brown 33. The principles and methodologies discussed herein are grounded in established regulatory frameworks, including the guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The validation of an analytical method is the cornerstone of its utility, providing documented evidence that the procedure is fit for its intended purpose.[3] This guide will explore and compare High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry for the quantitative analysis of C.I. Mordant Brown 33, offering insights into the rationale behind experimental choices and presenting supporting data to inform method selection and implementation.

The Imperative of Method Validation

Caption: Core parameters for analytical method validation.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon a multitude of factors, including the chemical nature of the analyte, the sample matrix, the desired sensitivity, and the available instrumentation. Below is a comparative overview of HPLC, UV-Vis Spectrophotometry, and Titrimetry for the determination of C.I. Mordant Brown 33.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryTitrimetry
Specificity High to Very HighLow to ModerateLow
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Low (mg/mL)
Linearity Excellent (R² > 0.999)Good (Concentration dependent)Not Applicable (Stoichiometric)
Precision High (%RSD < 2%)Moderate to HighHigh
Accuracy High (98-102% recovery)ModerateHigh (for pure substances)
Sample Throughput ModerateHighLow
Cost & Complexity HighLowLow

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful separation technique that offers high resolution, sensitivity, and specificity, making it a preferred method for the analysis of azo dyes in various matrices.[1] The ability to separate the analyte of interest from impurities and degradation products is a significant advantage of this technique.

Causality in HPLC Method Development for C.I. Mordant Brown 33

The development of a robust HPLC method is a systematic process. For C.I. Mordant Brown 33, a reverse-phase method is a logical starting point due to the presence of both polar and non-polar functionalities in its structure.

  • Column Selection: A C18 column is a versatile choice, offering good retention and separation for a wide range of organic molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of azo dyes.[1] The buffer helps to control the ionization state of the analyte and improve peak shape.

  • Detection: A Diode-Array Detector (DAD) or a UV-Vis detector is suitable for the chromophoric C.I. Mordant Brown 33. The UV-Visible spectrum of this dye shows maximum absorption bands at approximately 438 nm, 453 nm, and a dual-headed band at 410 nm and 475 nm, providing several options for detection wavelength.[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Extraction Injection Inject into HPLC Sample_Prep->Injection Standard_Prep Standard Dilution Series Standard_Prep->Injection Separation C18 Column Separation Injection->Separation Detection DAD/UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical workflow for HPLC analysis.

Experimental Protocol: HPLC Method Validation

1. Preparation of Standard Solutions:

  • Prepare a stock solution of C.I. Mordant Brown 33 (e.g., 100 µg/mL) in a suitable solvent such as methanol.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

2. Chromatographic Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 453 nm.

3. Validation Parameters:

  • Specificity: Analyze a blank (solvent), a placebo (matrix without analyte), and the analyte in the presence of expected impurities.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) > 0.999 is desirable.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries between 98-102% are generally accepted.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative

UV-Vis spectrophotometry is a simpler and more cost-effective technique for the quantitative analysis of chromophoric compounds like C.I. Mordant Brown 33.[2] However, its lower specificity makes it susceptible to interference from other absorbing species in the sample matrix.

Rationale for UV-Vis Method Development

The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5] The key is to identify a wavelength of maximum absorbance (λmax) where the analyte absorbs strongly and interferences are minimal. For C.I. Mordant Brown 33, a wavelength of 453 nm would be a suitable choice.[4]

Experimental Protocol: UV-Vis Spectrophotometry Method Validation

1. Preparation of Standard Solutions:

  • Prepare a stock solution and a series of calibration standards as described for the HPLC method.

2. Spectrophotometric Analysis:

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the spectrum of a standard solution (e.g., 10 µg/mL) from 200 to 800 nm to determine the λmax.

  • Measurement: Measure the absorbance of the blank, calibration standards, and samples at the determined λmax.

3. Validation Parameters:

  • Specificity: Analyze the absorbance of a blank and a placebo to assess potential interference.

  • Linearity: Plot a calibration curve of absorbance versus concentration. A correlation coefficient (R²) > 0.995 is generally acceptable.

  • Accuracy: Perform recovery studies by spiking a blank matrix.

  • Precision: Determine repeatability and intermediate precision by analyzing multiple replicates.

  • LOD and LOQ: Calculate from the standard deviation of the blank or the calibration curve.

Titrimetry: A Classic Approach for Purity Assessment

Titrimetric methods, while less common for routine analysis of complex samples, can be a valuable tool for determining the purity of bulk substances. For C.I. Mordant Brown 33, which contains amino groups, a diazotization titration could be a plausible approach.[6] This method involves the reaction of the primary aromatic amine with nitrous acid.

Rationale for Titrimetric Method Selection

This method is based on a stoichiometric chemical reaction, which can provide high accuracy and precision when analyzing pure or highly concentrated samples. The endpoint can be determined potentiometrically or with an indicator.

Experimental Protocol: Diazotization Titration (Conceptual)

1. Reagent Preparation:

  • Titrant: A standardized solution of sodium nitrite (NaNO₂).

  • Sample Preparation: Accurately weigh a sample of C.I. Mordant Brown 33 and dissolve it in an appropriate acidic medium (e.g., hydrochloric acid).

2. Titration Procedure:

  • Cool the sample solution in an ice bath.

  • Titrate the sample with the standardized sodium nitrite solution.

  • The endpoint can be detected using an external indicator like starch-iodide paper or potentiometrically.

3. Validation Considerations:

  • Accuracy: The accuracy is highly dependent on the stoichiometry of the reaction and the purity of the standard used to standardize the titrant.

  • Precision: High precision can be achieved with careful technique.

  • Specificity: This method is not specific and will react with any primary aromatic amine present in the sample.

Conclusion

The choice of an analytical method for the determination of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is a critical decision that should be based on the specific requirements of the analysis.

  • HPLC is the most powerful and versatile technique, offering high specificity, sensitivity, and the ability to analyze complex mixtures. It is the recommended method for quality control and regulatory submissions.

  • UV-Vis Spectrophotometry is a rapid and cost-effective method suitable for routine analysis of relatively simple and pure samples. Its primary limitation is its lack of specificity.

  • Titrimetry can be a highly accurate method for the purity assessment of the bulk substance but lacks the specificity and sensitivity required for the analysis of formulated products or trace-level impurities.

Ultimately, a thorough validation in accordance with ICH and USP guidelines is essential to ensure that the chosen method is reliable, reproducible, and fit for its intended purpose.

References

  • Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. SciELO. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. International Journal of ChemTech Research. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • USP <1225> Method Validation. BA Sciences. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Mordant brown 33. Wikipedia. Available at: [Link]

  • 5 Ways to Make Azo Dye Test Interesting for Students. Labster. Available at: [Link]

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A Comparative Performance Evaluation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid as a Novel Azo Dye for Cotton Fabrics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes utilized in the textile industry.[1] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the vast array of colors that can be achieved through chemical modifications. The performance of these dyes, particularly their fastness properties on cellulosic fibers like cotton, is a critical determinant of their commercial viability. This guide presents a comparative framework for evaluating the performance of a novel azo dye, 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, against established commercial dyes for cotton.

Recent research has indicated that 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid exhibits excellent absorption and intense coloration with very good fastness properties on cotton fabrics. However, a quantitative, side-by-side comparison with commercially successful dyes is essential to ascertain its potential as a viable alternative. This guide outlines the requisite experimental protocols to conduct such a comparative analysis, providing a robust methodology for researchers and dye development professionals.

Materials and Methods

This section details the synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid and the selection of appropriate commercial benchmarks. It further delineates the standardized procedures for dyeing cotton fabric and evaluating the key performance indicators of the dyed textiles.

Synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid

The synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a two-step process involving diazotization followed by an azo coupling reaction.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-aminobenzoic acid B Sodium Nitrite (NaNO2) in HCl A->B 0-5°C C Diazonium Salt Intermediate B->C D Salicylic Acid C->D Alkaline conditions E 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid D->E

Caption: Synthesis workflow for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.

Protocol 1: Synthesis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid

  • Diazotization: Dissolve 4-aminobenzoic acid in a dilute hydrochloric acid solution. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the diazonium salt solution.

  • Azo Coupling: In a separate vessel, dissolve salicylic acid in an aqueous sodium hydroxide solution. Cool this solution to 0-5°C.

  • Reaction: Slowly add the chilled diazonium salt solution to the alkaline salicylic acid solution with constant stirring. Maintain the temperature below 5°C.

  • Precipitation and Purification: The azo dye will precipitate out of the solution. Filter the precipitate, wash it thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.

Selection of Commercial Dyes for Comparison

For a comprehensive evaluation, a selection of commercial azo dyes with different application classes and performance characteristics for cotton dyeing will be used as benchmarks:

  • C.I. Reactive Black 5: A widely used bis-azo reactive dye known for its deep black shade and excellent wash fastness due to the formation of a covalent bond with cellulosic fibers.[2]

  • C.I. Reactive Red 2: A monoazo reactive dye. While specific performance data is not as readily available in the reviewed literature, it serves as a representative of a common red reactive dye.

  • C.I. Direct Blue 1: A direct disazo dye used for cotton and other cellulosic materials.[3][4] Direct dyes are known for their ease of application but generally exhibit lower wash fastness compared to reactive dyes.[5]

Dyeing Protocol for Cotton Fabric

A standardized exhaust dyeing method will be employed to ensure comparability of the dyeing performance.

Dyeing_Protocol Start Scoured and Bleached Cotton Fabric Dyebath Prepare Dyebath (Dye, Water, Electrolyte) Start->Dyebath Dyeing Exhaust Dyeing (Controlled Temperature and Time) Dyebath->Dyeing Fixation Alkali Addition (for Reactive Dyes) Dyeing->Fixation Rinsing Rinse to Remove Unfixed Dye Fixation->Rinsing Soaping Soaping at Boil Rinsing->Soaping Final_Rinse Final Rinse and Dry Soaping->Final_Rinse Dyed_Fabric Dyed Cotton Fabric Final_Rinse->Dyed_Fabric

Caption: Standardized exhaust dyeing protocol for cotton fabric.

Protocol 2: Exhaust Dyeing of Cotton

  • Fabric Preparation: Use pre-scoured and bleached 100% cotton knit fabric.

  • Dyebath Preparation: Prepare individual dyebaths for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid and the selected commercial dyes at a specified concentration (e.g., 2% on weight of fabric) and a liquor ratio of 1:20. Add an electrolyte, such as sodium chloride or sodium sulfate, to the dyebath to aid in dye exhaustion.

  • Dyeing: Introduce the cotton fabric into the respective dyebaths at room temperature. Gradually raise the temperature to the optimal dyeing temperature for each dye class (e.g., 60°C for reactive dyes). Maintain this temperature for a set duration (e.g., 60 minutes).

  • Fixation (for reactive dyes): For the reactive dyes (C.I. Reactive Black 5 and C.I. Reactive Red 2), add an alkali such as sodium carbonate to the dyebath to facilitate the covalent bonding of the dye to the cotton fiber.

  • Post-Dyeing Treatment: After dyeing, thoroughly rinse the fabric samples to remove any unfixed dye. A soaping treatment at or near boiling is crucial to remove hydrolyzed reactive dyes and improve wet fastness. Finally, rinse the samples and air-dry them.

Performance Evaluation Protocols

The performance of the dyed fabrics will be assessed using internationally recognized standard test methods. The evaluation will focus on colorfastness to light, washing, and rubbing.

Colorfastness to Light

Protocol 3: ISO 105-B02 - Color Fastness to Artificial Light (Xenon Arc Fading Lamp Test)

This test determines the resistance of the color of the dyed fabric to the action of an artificial light source that simulates natural daylight.

  • Specimen Preparation: Mount specimens of the dyed cotton fabrics onto cardboards.

  • Exposure: Expose the specimens to the light from a xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: Simultaneously expose a set of blue wool standards (rated 1-8, where 8 indicates the highest lightfastness). The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards.

Colorfastness to Washing

Protocol 4: ISO 105-C06 - Color Fastness to Domestic and Commercial Laundering

This method evaluates the resistance of the color of the dyed fabric to laundering.

  • Specimen Preparation: Prepare composite specimens by sewing a piece of the dyed fabric to a multifiber adjacent fabric (containing swatches of different fibers like cotton, nylon, polyester, etc.).

  • Washing Procedure: Place the composite specimen in a stainless-steel container of a launder-ometer with a specified detergent solution. Agitate the specimen at a defined temperature (e.g., 40°C or 60°C) for a specific duration.

  • Evaluation: After washing and drying, evaluate the change in color of the dyed specimen and the degree of staining on the adjacent multifiber fabric using standardized grey scales for color change and staining (rated 1-5, where 5 represents no change/staining).[6][7]

Colorfastness to Rubbing (Crocking)

Protocol 5: ISO 105-X12 - Color Fastness to Rubbing

This test assesses the amount of color transferred from the surface of the dyed fabric to other surfaces by rubbing.

  • Apparatus: Use a crockmeter, an instrument that rubs a standard white cotton cloth against the surface of the dyed fabric under a specified pressure.

  • Procedure: Perform the test under both dry and wet conditions.

  • Evaluation: Assess the degree of staining on the white cotton cloth using the grey scale for staining (rated 1-5, where 5 indicates no staining).[8]

Comparative Data Summary

The performance data for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid and the commercial dyes will be tabulated for a clear and objective comparison. The following tables present a template for data collection, with existing data for the commercial dyes included where available.

Table 1: General Properties of the Dyes

Dye NameC.I. NameCAS NumberMolecular FormulaDye Class
5-((4-aminophenyl)azo)-2-hydroxybenzoic acid-101-51-9C₁₃H₁₁N₃O₃Azo
C.I. Reactive Black 5Reactive Black 517095-24-8C₂₆H₂₁N₅Na₄O₁₉S₆Bis-azo Reactive
C.I. Reactive Red 2Reactive Red 217804-49-8C₁₉H₁₀Cl₂N₆Na₂O₇S₂Monoazo Reactive
C.I. Direct Blue 1Direct Blue 12610-05-1C₃₄H₂₄N₆Na₄O₁₆S₄Disazo Direct

Table 2: Comparative Fastness Properties on Cotton

Dye NameLight Fastness (ISO 105-B02) (Scale 1-8)Wash Fastness (ISO 105-C06) (Color Change) (Scale 1-5)Wash Fastness (ISO 105-C06) (Staining on Cotton) (Scale 1-5)Rubbing Fastness (ISO 105-X12) (Dry) (Scale 1-5)Rubbing Fastness (ISO 105-X12) (Wet) (Scale 1-5)
5-((4-aminophenyl)azo)-2-hydroxybenzoic acid To be determinedTo be determinedTo be determinedTo be determinedTo be determined
C.I. Reactive Black 5 ~4[2]4-5[2]4-54-5[9]2-3 (improves to 3-4 with after-treatment)[2][9]
C.I. Reactive Red 2 Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
C.I. Direct Blue 1 1[10]2[10]2[10]Data not readily availableData not readily available

Discussion and Future Work

This guide provides a comprehensive framework for the systematic evaluation of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid as a potential commercial dye for cotton. The proposed experimental design, based on established international standards, will generate robust and comparable data. The qualitative reports of "very good fastness properties" for the novel dye need to be substantiated with quantitative grey scale ratings.

A successful outcome of this proposed study, demonstrating comparable or superior performance to existing commercial dyes, particularly in areas where they may be deficient (e.g., the poor lightfastness of C.I. Direct Blue 1), would validate 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid as a promising candidate for further development. Subsequent research could focus on optimizing the dyeing process, exploring its application on other cellulosic fibers, and conducting a thorough toxicological and environmental impact assessment.

References

  • BenchChem. (n.d.). Chemical structure and properties of C.I. Reactive Black 5.
  • (PDF) Improvement of Color Fastness for Deep Black Shade of Cotton Fabric. (n.d.).
  • Improvement of Color Fastness for Deep Black Shade of Cotton Fabric. (n.d.).
  • Triaim Enterprise. (n.d.). Reactive Black 5.
  • Textile Color Fastness Gray Scale - 5-Level Color Card For Assessing Color Change In Dry Wet Rubbing Tests. (n.d.).
  • HANGZHOU TIANKUN CHEM CO., LTD. (n.d.). Skyzol® Reactive Black S-R/ Reactive Super Black S-R/ Reactive Dyes/Dyestuff for Cotton.
  • How Reactive Dyes Increase Colour Fastness in Textile Manufacturing. (2025, July 30).
  • World dye variety. (2012, July 18). Direct Blue 1.
  • Wikipedia. (n.d.). Direct Blue 1.
  • Meghmani. (2021, October 20).
  • Textile Learner. (2021, December 15). Gray Scale for Color Change and Color Staining.
  • National Center for Biotechnology Information. (n.d.). Direct Blue 1. In PubChem.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The specification of the used direct dyes. [Download Table].
  • (PDF) Study of some important properties of Reactive Dyeing on 100% cotton fabric. (2016, July 6).
  • International Journal of Agriculture and Biology. (2001). Rubbing, Ironing and Dry Cleaning Fastness of Reactive Dyed Cotton Knitted Fabric as Influenced by Salt, Alkali and Dye.
  • Fineotex. (n.d.).
  • Slideshare. (n.d.). Color fastness properties of different reactive dyes [PDF].
  • ResearchGate. (n.d.). Grey Scales for Measuring the Colour Fastness.
  • InTouch Quality. (2019, July 9). 5 Color Fastness Tests to Prevent Textile Fading and Staining.
  • The difference and application of blue and grey marks in textile color fastness testing. (2024, September 5).
  • How to Testing and Assessing Color Fastness of Textile? (2022, December 7).
  • Dynasty Chemicals (Ningbo) Co., Ltd. (n.d.). Direct Dyes.
  • Synthesis, characterization and applications of high fastness reactive dyes on cotton fibers. (n.d.).
  • UV Weathering. (n.d.). Blue Wool & Grey Scale.
  • Studies on the Fastness Properties of Cotton Fabrics Dyed with Cutch (Sha) Soe Win. (n.d.).
  • Textile Tester. (2025, December 7).
  • ResearchGate. (n.d.). Results of acid azo dyeing and various fastness properties of dyes on wool.
  • Fibres and Textiles. (n.d.).
  • ResearchGate. (n.d.).
  • Science Alert. (n.d.). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes via 4-(4-Phenyl)-1, 3-Thiazol-2-Amine and 4-(4-bromophenyl).

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A Researcher's Guide to Cross-Reactivity Assessment of Sensors Based on Benzoic Acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical sensing, the pursuit of high selectivity is paramount. For sensors based on Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, a versatile azo dye derivative, understanding and quantifying cross-reactivity is a critical step in validating their performance for specific applications. This guide provides a comprehensive framework for assessing the cross-reactivity of these sensors, offering both theoretical grounding and practical, step-by-step experimental protocols. Our focus is on empowering researchers to generate robust, reliable data that stands up to scientific scrutiny.

The core principle of this guide is to move beyond simple checklists and provide a logical, cause-and-effect narrative for experimental design. We will delve into why certain interferents are chosen, how their concentrations are determined, and the rationale behind the data analysis methods. By fostering a deep understanding of the underlying principles, this guide aims to equip you with the expertise to not only follow protocols but also to adapt and troubleshoot them for your unique research needs.

The Challenge of Cross-Reactivity in Azo Dye-Based Sensors

Azo dyes, characterized by the -N=N- chromophore, are widely used in the development of colorimetric and electrochemical sensors due to their straightforward synthesis, rich color palettes, and sensitivity to various analytes.[1][2][3] The sensing mechanism often involves the interaction of the target analyte with the azo dye molecule, leading to a measurable change in its optical or electrochemical properties. Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, with its multiple functional groups, presents several potential sites for interaction with a target analyte.

However, this structural complexity also introduces the potential for non-specific interactions with other molecules present in the sample matrix. This phenomenon, known as cross-reactivity or interference, can lead to false-positive signals or an overestimation of the target analyte's concentration, thereby compromising the sensor's reliability.[4][5] Therefore, a rigorous cross-reactivity assessment is not merely a supplementary step but a cornerstone of sensor validation.

Designing a Robust Cross-Reactivity Study: A Logical Workflow

A systematic approach is essential for a meaningful cross-reactivity assessment. The following workflow outlines the key stages, from interferent selection to data interpretation.

Cross_Reactivity_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Interpretation A Identify Potential Interferents B Determine Physiologically/ Environmentally Relevant Concentrations A->B C Prepare Stock Solutions B->C D Establish Baseline Sensor Response (Target Analyte Only) C->D E Single Interferent Testing D->E F Mixed Interferent Testing E->F G Calculate Selectivity Coefficient F->G H Generate Interference Plots G->H I Statistical Analysis H->I

Caption: A logical workflow for a comprehensive cross-reactivity assessment of chemical sensors.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable to both colorimetric (UV-Vis spectroscopy) and electrochemical sensing platforms.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is fundamental to the reliability of the entire study. Using high-purity reagents and calibrated equipment minimizes experimental error.

Materials:

  • Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

  • Target analyte

  • Selected potential interfering species

  • High-purity solvent (e.g., deionized water, ethanol, or appropriate buffer)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Calculate Molar Masses: Determine the molar masses of the sensor compound, target analyte, and all interfering species.

  • Prepare Primary Stock Solutions:

    • Accurately weigh a precise amount of each compound.

    • Dissolve each compound in a suitable solvent in a volumetric flask to create a concentrated primary stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Prepare Working Solutions:

    • Perform serial dilutions from the primary stock solutions to create a range of working solutions with concentrations relevant to the intended application.

Protocol 2: Single Interferent Cross-Reactivity Assessment

Rationale: This experiment isolates the effect of each potential interferent on the sensor's response in the absence of the target analyte. This helps to identify significant interferents that may produce a false-positive signal.

Procedure:

  • Blank Measurement: Measure the response of the sensor in the presence of the solvent/buffer only. This serves as the baseline.

  • Interferent Addition:

    • To a fresh sensor, add a solution containing the highest physiologically or environmentally relevant concentration of a single interfering species.

    • Allow the system to equilibrate.

  • Response Measurement: Measure the sensor's response (e.g., absorbance at a specific wavelength or current at a specific potential).

  • Repeat: Repeat steps 2 and 3 for each identified potential interferent.

Protocol 3: Competitive Cross-Reactivity Assessment

Rationale: This experiment evaluates the effect of interfering species on the detection of the target analyte. This is crucial for understanding how the sensor will perform in a complex sample matrix where both the target and interferents are present.

Procedure:

  • Baseline with Target: Measure the response of the sensor to a known concentration of the target analyte.

  • Competitive Measurement:

    • Prepare a solution containing the same concentration of the target analyte as in step 1, but also spiked with a specific concentration of an interfering species.

    • Measure the sensor's response.

  • Vary Interferent Concentration: Repeat step 2 with varying concentrations of the interfering species to assess the dose-dependent effect of the interferent.

  • Repeat for All Interferents: Repeat steps 2 and 3 for each significant interferent identified in Protocol 2.

Data Presentation and Interpretation

Table 1: Single Interferent Cross-Reactivity Data

This table should summarize the sensor's response to each potential interferent at a fixed, high concentration in the absence of the target analyte.

Interfering SpeciesConcentrationSensor Response (Units)% Interference
Interferent A[Concentration][Response][(ResponseInterferent - ResponseBlank) / ResponseTarget] x 100
Interferent B[Concentration][Response][(ResponseInterferent - ResponseBlank) / ResponseTarget] x 100
............

ResponseTarget is the response to a typical concentration of the target analyte.

Table 2: Selectivity Coefficients

The selectivity coefficient is a quantitative measure of a sensor's preference for the target analyte over an interfering species. For many sensor types, it can be calculated using the following equation:

Kpot = (Response to Interferent) / (Response to Target Analyte)

A smaller selectivity coefficient indicates a higher selectivity for the target analyte.

Interfering SpeciesSelectivity Coefficient (Kpot)
Interferent A[Value]
Interferent B[Value]
......
Interference Plots

Graphical representation of the data can provide valuable insights. A common approach is to plot the sensor's response to the target analyte in the presence of increasing concentrations of an interferent.

Interference_Plot_Concept cluster_0 Interference Plot cluster_1 No Interference cluster_2 Positive Interference cluster_3 Negative Interference Response Sensor Response Concentration [Interferent] A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 B1 B2 B1->B2 B3 B2->B3 B4 B3->B4 C1 C2 C1->C2 C3 C2->C3 C4 C3->C4

Caption: Conceptual representation of interference plots showing no interference, positive interference, and negative interference.

Mitigating Cross-Reactivity

Should significant cross-reactivity be observed, several strategies can be employed to enhance sensor selectivity:

  • Modification of the Sensing Material: Chemical modification of the Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- molecule can alter its binding affinity for the target analyte and potential interferents.

  • Use of a Protective Membrane: A semi-permeable membrane can be coated onto the sensor surface to selectively allow the passage of the target analyte while blocking larger interfering molecules.

  • Sample Pre-treatment: Techniques such as filtration, extraction, or chromatography can be used to remove interfering substances from the sample before analysis.[6]

  • Advanced Data Analysis: For sensor arrays, pattern recognition algorithms and machine learning techniques can be used to deconvolute the signals from the target analyte and interfering species.[7][8]

Conclusion

A thorough and systematic assessment of cross-reactivity is indispensable for the development of reliable and robust sensors based on Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. By following the principles and protocols outlined in this guide, researchers can generate high-quality data that provides a clear understanding of their sensor's performance in the presence of interfering species. This, in turn, will accelerate the translation of novel sensor technologies from the research laboratory to real-world applications in diagnostics, environmental monitoring, and drug development.

References

  • New Cation Sensors Based on Eugenol-Derived Azo Dyes. (n.d.). MDPI. Retrieved from [Link]

  • Novel azo dye-based color chemosensors for fluoride ions. (2015). PubMed. Retrieved from [Link]

  • A new Azo dye based sensor for selective and sensitive detection of Cu(II), Sn(II), and Al(III) Ions Vivekshinh kshtriya1, Bha. (n.d.). ChemRxiv. Retrieved from [Link]

  • Solution to the Problem of Interferences in Electrochemical Sensors Using the Fill-and-Flow Channel Biosensor. (n.d.). ACS Publications. Retrieved from [Link]

  • A New Azo Dye Based Sensor for Selective and Sensitive Detection of Cu(II), Sn(II), and Al(III) Ions. (2021). Cambridge Open Engage. Retrieved from [Link]

  • Design selective Cu2+ chemo-sensor based on Bis-Azo dye for determination of Cu2+ in water samples. (2024). In E3S Web of Conferences (Vol. 511, p. 02008). EDP Sciences. Retrieved from [Link]

  • Interference study of the electrochemical signal obtained from the... (n.d.). ResearchGate. Retrieved from [Link]

  • Electrochemical Sensors and Their Applications: A Review. (n.d.). MDPI. Retrieved from [Link]

  • A Machine Learning-based approach for Simultaneous Electrochemical Detection of Interfering Analytes. (2024). bioRxiv. Retrieved from [Link]

  • Dealing with interference challenge in the electrochemical detection of As(III) —A complexometric masking approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Biomimetic Cross-Reactive Sensor Arrays: Prospects in Biodiagnostics. (n.d.). PMC - NIH. Retrieved from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. Retrieved from [Link]

  • Gas Sensor Cross Sensitivity (2026 Ultimate Tables). (2024). Forensics Detectors. Retrieved from [Link]

  • The Cross-Sensitivity of Chemiresistive Gas Sensors: Nature, Methods, and Peculiarities: A Systematic Review. (n.d.). ACS Publications. Retrieved from [Link]

  • The Cross-Sensitivity of Chemiresistive Gas Sensors: Nature, Methods, and Peculiarities: A Systematic Review. (2024). PubMed. Retrieved from [Link]

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Inter-laboratory comparison of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid analysis results

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Inter-laboratory Comparison of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid Analysis

Introduction: The Imperative for Analytical Consensus

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, a complex azo compound, is structurally related to pharmacologically active molecules and can appear as a metabolite, a synthetic impurity, or a primary component in various chemical and pharmaceutical applications. The accurate quantification of this analyte is paramount for ensuring product quality, safety, and regulatory compliance. However, analytical results can exhibit variability between different laboratories due to subtle differences in instrumentation, reagents, and operator technique. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PT), are a cornerstone of a laboratory's quality assurance system, providing an objective means to assess and demonstrate technical competence as required by standards such as ISO/IEC 17025.[1][2][3]

This guide provides a comprehensive framework for designing, executing, and interpreting an ILC for the analysis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid. It is designed for researchers, analytical scientists, and quality control professionals seeking to establish confidence in their analytical measurements and ensure data comparability across different testing sites.

Pillar 1: Selecting the Right Analytical Tool

The choice of analytical methodology is the foundation of any successful ILC. For azo dyes and their derivatives, high-performance liquid chromatography (HPLC) is the most robust and widely adopted technique due to its high resolution, sensitivity, and specificity.[4][5]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is the workhorse method for the analysis of chromophoric compounds like 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid.[6][7] Its primary advantage lies in the DAD's ability to acquire full UV-Vis spectra for the analyte peak, which serves as a powerful tool for identity confirmation and peak purity assessment. This is crucial for distinguishing the target analyte from potential co-eluting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring even higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. It provides molecular weight information and fragmentation patterns, offering unambiguous identification and quantification of the analyte, even at trace levels.[4]

For the purpose of this guide, we will focus on a widely accessible and highly reliable HPLC-DAD method, which provides a balance of performance and cost-effectiveness suitable for most laboratories.

Pillar 2: Designing a Robust Inter-laboratory Comparison Study

A successful ILC is not merely about sending samples and comparing numbers; it requires a meticulous design grounded in statistical principles, as outlined in international standards like ISO 13528.[8][9][10] The objective is to create a fair, objective, and statistically sound evaluation of laboratory performance.

Causality Behind the Design Choices:
  • Homogenous Test Material: The single most critical element is the test sample itself. It must be demonstrably homogenous and stable throughout the duration of the study. Any heterogeneity in the sample will introduce variability that is incorrectly attributed to laboratory performance. The preparation involves synthesizing or procuring a high-purity batch of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, dissolving it in a suitable matrix (e.g., a specific solvent or a placebo formulation), and aliquoting it into identical, sealed vials.

  • Establishment of the Assigned Value (Xpt): An accurate "true" or assigned value for the concentration of the analyte in the test material is essential for evaluating laboratory bias.[11] This value is typically determined by a reference laboratory with a highly validated method or by taking a robust statistical average of the results from all competent participating laboratories.[1]

  • Standard Deviation for Proficiency Assessment (Spt): This value represents the acceptable range of variability for the measurement. It can be derived from previous ILCs, from the results of a method validation study (reproducibility standard deviation), or from a consensus value from the current study's participants.[11]

  • Clear and Detailed Protocol: To minimize variability arising from different analytical procedures, all participating laboratories should be provided with a detailed, prescriptive analytical method. This ensures that the comparison is focused on the laboratory's ability to execute a specific method accurately, rather than on the differences between various in-house methods.

The overall workflow for conducting the ILC is visualized below.

ILC_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting P1 Define Objectives & Recruit Labs P2 Prepare & Validate Homogenous Test Material P1->P2 P3 Establish Assigned Value (Xpt) & Std. Dev. (Spt) P2->P3 P4 Develop & Distribute Detailed Protocol P3->P4 E1 Distribute Test Material to Participants P4->E1 E2 Labs Perform Analysis per Protocol E1->E2 E3 Labs Submit Results to Coordinator E2->E3 R1 Statistical Analysis of Results (e.g., z-scores) E3->R1 R2 Generate Individual Lab Performance Reports R1->R2 R3 Issue Final Summary Report R2->R3

Figure 1: Overall workflow for the inter-laboratory comparison study.

Pillar 3: A Self-Validating Experimental Protocol

The following protocol for an HPLC-DAD analysis is designed to be self-validating. It includes system suitability tests (SST) which must be passed before any samples are analyzed. This ensures that the chromatographic system is performing adequately on the day of analysis, thereby guaranteeing the integrity of the generated data.

Protocol: HPLC-DAD Analysis of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid

1. Materials and Reagents:

  • Reference Standard: 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid (purity ≥ 99.0%)

  • Test Material: ILC sample vial

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Purospher RP-18e)[12][13]

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD), monitoring at the absorption maximum (λmax) of the analyte (approx. 412 nm), with spectral acquisition from 200-600 nm.[14]

3. Solution Preparation:

  • Mobile Phase Buffer: Dissolve appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust pH to 3.0 with phosphoric acid.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This is your System Suitability and Quantification standard.

  • Test Sample Preparation: Accurately weigh the entire contents of the ILC sample vial into a 100 mL volumetric flask. Record the weight. Dissolve and dilute to volume with the mobile phase. Further dilute if necessary to bring the concentration into the calibration range (~100 µg/mL).

4. System Suitability Test (SST):

  • Inject the Working Standard Solution six consecutive times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Causality: The SST ensures the column is efficient (Plates), the peak shape is good (Tailing), and the injector/pump are precise (RSD). Do not proceed with analysis if SST fails.

5. Analytical Procedure:

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the Working Standard Solution.

  • Inject the prepared Test Sample solution in duplicate.

  • Inject the Working Standard Solution again after every 6-10 sample injections to bracket the samples and verify system stability.

HPLC_Workflow Prep Prepare Mobile Phase, Standards, & Samples SST Perform System Suitability Test (SST) (6 injections of Working Standard) Prep->SST CheckSST SST Pass? SST->CheckSST Analysis Inject Blank -> Standard -> Samples -> Standard CheckSST->Analysis Yes Stop STOP Troubleshoot System CheckSST->Stop No Calc Calculate Concentration using External Standard Method Analysis->Calc Report Report Final Result Calc->Report

Figure 2: Step-by-step analytical workflow for a single laboratory.

6. Calculation: Calculate the concentration of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid in the original ILC sample using the following external standard formula:

Concentration (mg/g) = (AreaSample / AreaStandard) * CStandard * (V / WSample)

Where:

  • AreaSample: Average peak area of the analyte in the sample injections.

  • AreaStandard: Average peak area of the analyte in the bracketing standard injections.

  • CStandard: Concentration of the Working Standard Solution (in mg/mL).

  • V: Final volume of the sample preparation (in mL).

  • WSample: Weight of the ILC sample taken (in g).

Data Presentation and Performance Evaluation

After all laboratories have submitted their results, the data is compiled and analyzed. The primary tool for performance evaluation in an ILC is the z-score.[11]

z-score = (x - Xpt) / Spt

Where:

  • x: The result reported by the laboratory.

  • Xpt: The assigned value.

  • Spt: The standard deviation for proficiency assessment.

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Inter-laboratory Comparison Data

Assigned Value (Xpt): 15.40 mg/g Standard Deviation for Proficiency Assessment (Spt): 0.65 mg/g

Laboratory IDReported Value (mg/g)Bias (x - Xpt)z-scorePerformance Evaluation
Lab-00115.850.450.69Satisfactory
Lab-00214.95-0.45-0.69Satisfactory
Lab-00315.20-0.20-0.31Satisfactory
Lab-00416.501.101.69Satisfactory
Lab-00517.502.103.23Unsatisfactory
Lab-00614.10-1.30-2.00Satisfactory
Lab-00713.50-1.90-2.92Questionable
Lab-00815.550.150.23Satisfactory

Conclusion

An inter-laboratory comparison is a powerful tool for improving and validating the analytical capabilities of laboratories. For a compound like 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, where accurate measurement is critical, participation in such studies provides external validation of a laboratory's measurement process. By following a well-designed protocol based on international standards, employing robust analytical techniques like HPLC-DAD, and using sound statistical evaluation, laboratories can ensure the reliability and comparability of their results, fostering confidence in data used for critical decision-making in research, development, and quality control.

References

  • Astor Mayer. ISO 13528.
  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Azo Pigments.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Azo Dyes, with a Focus on Phenylaniline Derivatives.
  • International Organization for Standardization. ISO 13528: Statistical methods for use in proficiency testing by interlaboratory comparison.
  • PubMed. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L.
  • HELIX Chromatography. HPLC Methods for analysis of 5-Aminosalicylic acid.
  • ResearchGate. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L | Request PDF.
  • iTeh Standards. SIST ISO 13528:2023.
  • ScienceDirect. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
  • eas-eth.org. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
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  • PubMed. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
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A Comparative Guide to the Degradation of Benzoic Acid and an Azo Dye by Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of environmental remediation and pharmaceutical manufacturing, the efficient degradation of persistent organic pollutants is a paramount challenge. This guide provides a comprehensive comparison of the degradation efficiency of two model compounds, Benzoic Acid and the azo dye 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid, using various Advanced Oxidation Processes (AOPs). As senior application scientists, our goal is to not only present data but to also provide the underlying scientific rationale and practical insights to aid in your research and development endeavors.

Introduction: The Contaminants and the Challenge

Benzoic Acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food and beverages, and as a precursor in the synthesis of many organic substances. Its presence in industrial wastewater poses a significant environmental concern due to its recalcitrant nature.

5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid , also known as Balsalazide in its prodrug form, is a more complex molecule belonging to the azo dye family. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are extensively used in the textile, pharmaceutical, and food industries. Their complex aromatic structures make them particularly resistant to conventional wastewater treatment methods. The degradation of this specific azo dye is of interest due to its structural relation to common industrial dyes and its use as a colon-specific prodrug, where the azo bond is designed to be cleaved by gut bacteria.

Advanced Oxidation Processes (AOPs) have emerged as a promising technology for the treatment of wastewater containing such refractory organic pollutants. AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which has a high oxidation potential and can non-selectively degrade a wide range of organic compounds.

Principles of Advanced Oxidation Processes

AOPs encompass a variety of processes, including:

  • Fenton and Photo-Fenton: These processes utilize the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of the Fenton reaction is significantly enhanced by the application of UV or visible light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺.

  • Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals, especially at alkaline pH.

  • Photocatalysis: This process typically involves a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species.

The choice of a particular AOP depends on several factors, including the nature of the pollutant, the wastewater matrix, and economic considerations.

Comparative Degradation Efficiency of Benzoic Acid

Benzoic acid is a well-studied model compound for AOPs, and a wealth of data is available to compare the efficiency of different processes.

Advanced Oxidation ProcessTypical Degradation Efficiency (%)Reaction TimeOptimal pHKey Experimental ConditionsReference(s)
Fenton 75-90%30-60 min2.8-3.5[Fe²⁺]:[H₂O₂] ratio is critical; excess H₂O₂ can scavenge •OH.[1][2]
Photo-Fenton >95%10-30 min2.8-3.5UV or solar irradiation significantly accelerates the reaction.[3][4]
Ozonation 55-91%30-60 minAlkaline pH enhances •OH formation.Ozone dose and mass transfer are key parameters.[5]
Catalytic Ozonation >93%< 60 minNeutral (pH 7)Use of catalysts like magnetic nanoparticles can improve efficiency and recyclability.[6]
UV/H₂O₂ 80-95%60-120 minAcidic to neutralH₂O₂ concentration and UV intensity are crucial.[1]
Photocatalysis (TiO₂) 60-80%60-180 minWide range (acidic to neutral)Catalyst loading, light intensity, and pH affect efficiency.[7]

Analysis and Insights:

  • Photo-Fenton consistently emerges as the most efficient AOP for benzoic acid degradation, achieving high mineralization rates in shorter reaction times. The synergistic effect of UV/Vis light and the Fenton reagent is the primary reason for its superior performance.

  • Fenton process is also highly effective but generally requires longer reaction times compared to its photo-assisted counterpart.

  • Ozonation efficiency is highly pH-dependent, with better performance at alkaline pH due to the enhanced generation of hydroxyl radicals. Catalytic ozonation can improve efficiency at neutral pH.

  • UV/H₂O₂ is a viable alternative, but typically requires longer irradiation times.

  • Photocatalysis with TiO₂ is effective but generally slower than Fenton-based processes for benzoic acid degradation under similar conditions.

Comparative Degradation Efficiency of 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid

Direct comparative studies on the degradation of 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid by various AOPs are limited in the scientific literature. However, by examining studies on similar azo dyes and its prodrug form, balsalazide, we can infer the likely comparative efficiencies. The primary target for degradation in this molecule is the azo bond, which is responsible for its color. Cleavage of this bond leads to decolorization and the formation of aromatic amines, which require further oxidation for complete mineralization.

Advanced Oxidation ProcessExpected Degradation Efficiency (Decolorization)Inferred Reaction TimeOptimal pHKey Considerations for Azo DyesReference(s) for Similar Azo Dyes
Fenton HighModerateAcidic (2.5-3.5)Effective for azo bond cleavage. Mineralization of aromatic amines may be slower.[8]
Photo-Fenton Very High (>95%)Fast (minutes)Acidic (2.8-3.5)Generally the most effective AOP for both decolorization and mineralization of azo dyes.[4][9]
Ozonation HighModeratepH dependentEffective for breaking the chromophoric azo bond.[10]
Photocatalysis (TiO₂) Moderate to HighSlowerWide rangeEfficiency can be influenced by dye adsorption on the catalyst surface.[11][12]

Analysis and Insights:

  • Based on extensive research on other azo dyes, the photo-Fenton process is expected to be the most efficient for the degradation of 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid. The high reactivity of hydroxyl radicals generated in this process can effectively cleave the stable azo bond and subsequently oxidize the resulting aromatic intermediates.

  • The Fenton process would also be effective for decolorization, but the complete mineralization of the aromatic byproducts might require longer reaction times or higher reagent concentrations.

  • Ozonation is known to be effective in decolorizing azo dyes by attacking the chromophore. However, the complete mineralization of the degradation products may be a challenge.

  • Photocatalysis using TiO₂ is a viable green technology for azo dye degradation. However, its efficiency can be affected by factors such as the dye's structure and its ability to adsorb onto the catalyst surface. For complex dye molecules, the degradation rates can be slower compared to photo-Fenton processes.

Experimental Protocols

Here, we provide standardized, step-by-step methodologies for two of the most promising AOPs discussed.

Protocol: Photo-Fenton Degradation

This protocol outlines a typical lab-scale photo-Fenton experiment. The causality behind each step is explained to provide a deeper understanding of the process.

  • Reactor Setup:

    • A jacketed glass reactor is used to maintain a constant temperature, which is crucial as Fenton reactions are exothermic.

    • A UV lamp (e.g., medium-pressure mercury lamp) is placed in a quartz immersion well at the center of the reactor to ensure uniform irradiation of the solution.

    • A magnetic stirrer is used to ensure homogeneity of the reaction mixture, facilitating mass transfer of reactants and radicals.

  • Reagent Preparation:

    • Prepare a stock solution of the target pollutant (Benzoic Acid or the azo dye) in deionized water. The concentration should be representative of the wastewater to be treated.

    • Prepare a stock solution of ferrous sulfate (FeSO₄·7H₂O) as the catalyst source.

    • Prepare a solution of hydrogen peroxide (H₂O₂). It is crucial to use a fresh, stabilized solution and determine its exact concentration by titration before each experiment.

  • Experimental Procedure:

    • Add a known volume of the pollutant stock solution to the reactor and dilute with deionized water to the desired initial concentration.

    • Adjust the pH of the solution to the optimal range (typically 2.8-3.5) using dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH). This is a critical step as the Fenton reaction is highly pH-dependent. At higher pH, iron precipitates as hydroxide, reducing catalyst availability.

    • Add the required volume of the ferrous sulfate stock solution to achieve the desired catalyst concentration.

    • Turn on the UV lamp and allow it to stabilize for a few minutes.

    • Initiate the reaction by adding the predetermined volume of the H₂O₂ solution. This is considered time zero of the reaction.

    • Withdraw samples at regular time intervals. Immediately quench the reaction in the samples by adding a suitable agent (e.g., sodium sulfite or catalase) to stop the degradation process.

    • Analyze the samples for the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) and for the degree of mineralization by measuring the Total Organic Carbon (TOC).

Protocol: Heterogeneous Photocatalysis using TiO₂

This protocol describes a typical photocatalytic degradation experiment using TiO₂ as the catalyst.

  • Reactor Setup:

    • A similar reactor setup to the photo-Fenton experiment can be used, with a UV or visible light source depending on the type of TiO₂ used (undoped or doped).

    • Ensure the reactor material is non-reactive and transparent to the wavelength of the light source.

  • Catalyst and Reagent Preparation:

    • Prepare a stock solution of the target pollutant.

    • Weigh the required amount of TiO₂ powder (e.g., Degussa P25) to achieve the desired catalyst loading.

  • Experimental Procedure:

    • Add the pollutant stock solution and deionized water to the reactor.

    • Add the weighed TiO₂ powder to the solution to create a suspension.

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the pollutant and the catalyst surface. This step is crucial for accurate kinetic studies.

    • Turn on the light source to initiate the photocatalytic reaction (time zero).

    • Withdraw samples at regular intervals. Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the TiO₂ particles and stop the reaction.

    • Analyze the filtrate for the concentration of the parent compound (HPLC) and mineralization (TOC).

Visualizing the Processes

Diagrams are essential for understanding the complex mechanisms and workflows involved in AOPs.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes cluster_ROS Reactive Oxygen Species cluster_Degradation Degradation Pathway Fenton Fenton •OH •OH Fenton->•OH Photo-Fenton Photo-Fenton Photo-Fenton->•OH Ozonation Ozonation Ozonation->•OH Photocatalysis Photocatalysis Photocatalysis->•OH Pollutant Pollutant •OH->Pollutant Intermediates Intermediates Pollutant->Intermediates Oxidation Mineralization Mineralization Intermediates->Mineralization Further Oxidation

Caption: General mechanism of Advanced Oxidation Processes (AOPs).

Experimental_Workflow start Start prep Reagent & Pollutant Solution Preparation start->prep setup Reactor Setup (pH, Temp Control) prep->setup initiate Initiate AOP (Add Oxidant/Turn on Light) setup->initiate sampling Periodic Sampling & Quenching initiate->sampling analysis HPLC & TOC Analysis sampling->analysis analysis->sampling Continue until degradation complete end End analysis->end

Caption: A typical experimental workflow for AOP studies.

AOP_Comparison AOPs Advanced Oxidation Process Degradation Efficiency Reaction Time PhotoFenton PhotoFenton Fenton Fenton High (75-90%) Moderate (30-60 min) Ozonation Ozonation Moderate-High (55-91%) Moderate (30-60 min) Photocatalysis Photocatalysis

Caption: Comparative efficiency of AOPs for recalcitrant organics.

Conclusion and Future Perspectives

This guide provides a comparative analysis of the degradation of benzoic acid and 5-[(4-aminophenyl)azo]-2-hydroxy-benzoic acid by various AOPs. For benzoic acid, the photo-Fenton process demonstrates the highest efficiency. While direct comparative data for the specific azo dye is scarce, evidence from similar compounds strongly suggests that photo-Fenton would also be the most effective method for its degradation.

The choice of an AOP for a specific application requires a holistic approach, considering not only the degradation efficiency but also factors such as operational costs, the complexity of the wastewater matrix, and the potential for the formation of toxic byproducts. Future research should focus on the development of more efficient and cost-effective catalysts, the use of renewable energy sources like solar light for photo-assisted processes, and the integration of AOPs with biological treatment methods for a more sustainable wastewater management strategy.

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  • KoreaScience. (2018). Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). 5-Aminosalicylic Acid Azo-Linked to Procainamide Acts as an Anticolitic Mutual Prodrug via Additive Inhibition of Nuclear Factor kappaB. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Retrieved from [Link]

  • PubMed. (2007). Synthesis, kinetic studies and pharmacological evaluation of mutual azo prodrug of 5-aminosalicylic acid for colon-specific drug delivery in inflammatory bowel disease. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic and Structural Properties of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-ASA Azo Analogs

5-((4-aminophenyl)azo)-2-hydroxybenzoic acid is a derivative of 5-aminosalicylic acid (5-ASA), the active metabolite of drugs like sulfasalazine used in the treatment of inflammatory bowel disease (IBD).[1][2] The core therapeutic strategy involves an azo-linked prodrug that travels through the gastrointestinal tract intact, only to be cleaved by azoreductase enzymes produced by colonic bacteria.[2][3] This targeted delivery releases the anti-inflammatory agent 5-ASA directly at the site of inflammation, minimizing systemic side effects.[4]

The versatility of azo chemistry allows for the synthesis of a wide array of 5-ASA analogs by modifying the carrier molecule attached via the azo bond (-N=N-). These modifications can influence the compound's stability, solubility, cleavage rate, and even introduce secondary therapeutic effects. Understanding how these structural modifications impact the fundamental spectroscopic and structural characteristics of the molecule is paramount for rational drug design and quality control.

This guide provides an in-depth comparison of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid and its analogs. We will explore how changes in the molecular framework are reflected in their UV-Visible, FT-IR, and NMR spectra, and discuss their structural attributes through the lens of X-ray crystallography and computational modeling. This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships in this important class of compounds.

General Synthesis of 5-ASA Azo Compounds

The synthesis of these analogs is typically a robust and high-yielding two-step process involving diazotization followed by azo coupling.[5]

  • Diazotization: A primary aromatic amine (such as aniline or a substituted derivative) is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form a diazonium salt. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.[6]

  • Azo Coupling: The resulting diazonium salt solution is then added to an alkaline solution of a coupling component, in this case, 2-hydroxybenzoic acid (salicylic acid). The electron-rich phenol ring of salicylic acid undergoes electrophilic aromatic substitution, typically at the C5 position (para to the hydroxyl group), to form the final azo compound.[6][7]

The general workflow for this synthesis is depicted below.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Substituted Aromatic Amine Reagents1 NaNO₂ + HCl (aq) 0-5 °C AromaticAmine->Reagents1 Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Reagents2 Alkaline Solution (e.g., 10% NaOH) Diazonium->Reagents2 Electrophilic Aromatic Substitution SalicylicAcid Salicylic Acid (Coupling Component) SalicylicAcid->Reagents2 FinalProduct 5-ASA Azo Analog Reagents2->FinalProduct

Caption: General synthesis workflow for 5-ASA azo analogs.

UV-Visible Spectroscopic Comparison

UV-Visible spectroscopy is a powerful technique for analyzing compounds with conjugated π-systems, such as azo dyes.[8] The absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions corresponds to electronic transitions, primarily π→π* and n→π* transitions of the azo chromophore.[9] The position of the maximum absorbance (λmax) is highly sensitive to the electronic nature of substituents on the aromatic rings.

The parent compound, 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, and its analogs typically exhibit a strong absorption band in the visible region, which is responsible for their color.[10] Altering the substituents on the phenyl ring modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-donating groups (EDGs) like -NH₂ or -OH increase the HOMO energy level, reducing the HOMO-LUMO gap. This results in a shift of λmax to a longer wavelength (a bathochromic or red shift).

  • Electron-withdrawing groups (EWGs) like -NO₂ or -Cl lower the LUMO energy level, also reducing the gap and typically causing a bathochromic shift.

The relationship between substituent type and spectral shift is illustrated below.

G cluster_substituents Substituent Type cluster_effects Effect on λmax EDG Electron-Donating Group (e.g., -NH₂, -OH) Bathochromic Bathochromic Shift (Red Shift) Longer Wavelength EDG->Bathochromic Reduces HOMO-LUMO Gap EWG Electron-Withdrawing Group (e.g., -NO₂) EWG->Bathochromic Reduces HOMO-LUMO Gap Hypsochromic Hypsochromic Shift (Blue Shift) Shorter Wavelength

Caption: Influence of substituents on UV-Vis absorption.

Comparative UV-Vis Data

Compound/AnalogSubstituent on Phenyl Ringλmax (nm)SolventReference
5-((4-aminophenyl)azo)-2-hydroxybenzoic acid-NH₂ (EDG)412DMSO[7]
2-Hydroxy-5-((4-hydroxyphenyl)azo)benzoic acid-OH (EDG)474CDCl₃[11]
5-((2,4-dinitrophenyl)azo)-2-hydroxybenzoic acidTwo -NO₂ (EWG)415-464DMSO[7]
2-hydroxy-5-((4-sulfophenyl)azo)benzoic acid (SPSA)-SO₃H (EWG)~470Aqueous (pH dep.)[12][13]

As the data shows, the introduction of both electron-donating (-OH) and electron-withdrawing (-NO₂, -SO₃H) groups leads to a significant bathochromic shift compared to a simple phenylazo analog, extending the conjugation and lowering the electronic transition energy.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Dissolve a precisely weighed amount of the azo compound in a suitable spectral grade solvent (e.g., DMSO, ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution to a working concentration (e.g., 5 x 10⁻⁵ M) that gives an absorbance reading within the instrument's linear range (typically 0.1-1.0).[14]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize for at least 20 minutes.[15]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 250-700 nm) to zero the instrument.[16]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopic Comparison

FT-IR spectroscopy provides a molecular "fingerprint" by probing the vibrational frequencies of functional groups.[17] For 5-ASA analogs, FT-IR is invaluable for confirming the presence of key structural motifs and investigating intermolecular and intramolecular interactions, such as hydrogen bonding.[18]

Key Vibrational Bands:

  • -OH and -NH Stretching (3500-3200 cm⁻¹): A broad band in this region is characteristic of the O-H stretching of the carboxylic acid and the phenolic hydroxyl group. The N-H stretching of the primary amine also appears here. The broadness is due to extensive hydrogen bonding.[7]

  • C=O Stretching (1700-1630 cm⁻¹): The carbonyl stretch of the carboxylic acid is a strong, sharp peak. Its position is often lowered from the typical ~1710 cm⁻¹ due to strong intramolecular hydrogen bonding with the ortho-hydroxyl group.[19]

  • -N=N- Stretching (1450-1400 cm⁻¹): The azo group stretch is often weak or of medium intensity and can be difficult to assign definitively as it falls in the fingerprint region with aromatic C=C stretching vibrations.[7]

Comparative FT-IR Data (Key Frequencies in cm⁻¹)

Compound/AnalogO-H / N-H (stretch)C=O (stretch)-N=N- (stretch)Reference
5-((4-aminophenyl)azo)-2-hydroxybenzoic acid3454, 322016101446[7]
2-Hydroxy-5-((4-hydroxyphenyl)azo)benzoic acid3448, 323216351475[11]

The data clearly shows the presence of the key functional groups. The position of the C=O stretch at a relatively low wavenumber (1610-1635 cm⁻¹) is strong evidence for the formation of an intramolecular hydrogen bond between the carboxylic acid and the ortho-hydroxyl group, a common feature in salicylic acid derivatives.[20][21]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Mix approximately 1-2 mg of the dry azo compound with ~200 mg of dry, spectral grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogenous powder is obtained.

  • Pellet Pressing: Transfer the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to reference spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopic Comparison

NMR spectroscopy provides the most detailed structural information in solution, revealing the chemical environment, connectivity, and stereochemistry of atoms.[22] Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 5-ASA analogs.

Key NMR Features:

  • ¹H NMR:

    • Aromatic Protons: The protons on the two aromatic rings appear in the range of δ 6.5-8.5 ppm, showing distinct chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) depending on their substitution pattern.

    • Labile Protons (-OH, -NH₂, -COOH): These protons often appear as broad singlets and their chemical shifts are highly dependent on solvent, concentration, and temperature. The carboxylic acid proton is typically the most downfield (δ 10-12 ppm).[7]

  • ¹³C NMR:

    • Aromatic Carbons: Signals appear in the δ 110-160 ppm range. Carbons attached to heteroatoms (O, N) are shifted further downfield.

    • Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears far downfield (δ 170-175 ppm).[7]

Azo-Hydrazone Tautomerism: A critical consideration for azo dyes is the potential for azo-hydrazone tautomerism, an equilibrium between the azo (-N=N-) form and the hydrazone (-NH-N=C-) form.[23] This equilibrium can be influenced by substituents and the solvent and is readily studied by NMR. The presence of the hydrazone tautomer would introduce distinct signals, such as a downfield N-H proton (δ 15-17 ppm) and a C=O signal from a quinone-like ring.[23][24][25] For the compounds discussed here, the azo form is generally predominant.

Comparative NMR Data for 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid (in CDCl₃)

NucleusSignal TypeChemical Shift (δ, ppm)AssignmentReference
¹H Singlet (broad)10.961H, -COOH[7]
Multiplet7.62-7.885H, Aromatic protons[7]
Doublet of doublets6.802H, Aromatic protons ortho to -NH₂[7]
Singlet (broad)6.152H, -NH₂[7]
Singlet (broad)5.251H, Phenolic -OH[7]
¹³C Singlet171.01C, -COOH[7]
Singlets113.8 - 155.212C, Aromatic carbons (C-OH, C-N, etc.)[7]

Substituents on the phenyl ring will systematically alter the chemical shifts of the nearby protons and carbons, providing a clear map of electronic distribution across the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified azo compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[22] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC) to aid in signal assignment.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts and coupling constants to elucidate the molecular structure.

Structural Analysis: Crystallography and Computation

While spectroscopy provides a wealth of information, a definitive understanding of the three-dimensional structure requires X-ray crystallography or computational modeling.

  • X-ray Crystallography: This technique provides the exact atomic coordinates in the solid state, offering unambiguous proof of structure.[26] Key insights include:

    • Conformation: Confirmation of the trans geometry of the azo bond, which is sterically favored.

    • Planarity: The degree of planarity across the conjugated system.

    • Bonding: Precise measurements of bond lengths and angles.

    • Intermolecular Forces: A detailed map of the hydrogen bonding network that stabilizes the crystal lattice, often involving the formation of centrosymmetric dimers between carboxylic acid groups.[27]

  • Computational Modeling: In the absence of single crystals suitable for X-ray diffraction, computational methods like Density Functional Theory (DFT) are invaluable.[28][29] These models can:

    • Predict Geometry: Calculate the lowest-energy conformation of the molecule, including bond lengths and angles that often correlate well with experimental data.[30]

    • Simulate Spectra: Predict UV-Vis λmax, IR vibrational frequencies, and NMR chemical shifts, which aids in the assignment of experimental spectra.[28]

    • Analyze Electronic Properties: Calculate HOMO-LUMO energies to rationalize the observed UV-Vis spectra and map the electron density to understand reactivity.

Conclusion: A Unified Structure-Property Perspective

The spectroscopic and structural characterization of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid and its analogs reveals a deeply interconnected set of structure-property relationships. The choice of substituent on the aniline-derived ring serves as a molecular tuning knob, systematically altering the electronic landscape of the entire conjugated system.

This guide demonstrates that a multi-technique approach is essential for the comprehensive analysis of these important pharmaceutical compounds. UV-Visible spectroscopy acts as a sensitive probe for the electronic effects of substituents. FT-IR provides a rapid confirmation of functional group integrity and intramolecular hydrogen bonding. NMR offers the definitive blueprint of the molecular structure in solution. Finally, crystallography and computational modeling provide the ultimate spatial and electronic details. Together, these methods provide the robust, self-validating data package required for advancing drug development and ensuring scientific integrity.

References

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A Comparative Guide to the In-Vitro Cytotoxicity of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cytotoxicity Profiling in Preclinical Research

In the landscape of drug discovery and chemical safety assessment, the early and accurate evaluation of a compound's potential toxicity is paramount. In-vitro cytotoxicity assays serve as a critical primary screen, offering a rapid, cost-effective, and ethically considerate method to profile the effects of novel chemical entities on living cells. These assays provide the foundational data necessary to predict in-vivo toxicity, elucidate mechanisms of action, and guide the selection of lead candidates for further development.

The compounds under investigation are:

  • Parent Compound: Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

  • Derivative A: 5-[(4-Nitro phenyl)azo]-2-hydroxybenzoic acid (featuring an electron-withdrawing group)

  • Derivative B: 2-Hydroxy-5-[(4-methoxy phenyl)azo]benzoic acid (featuring an electron-donating group)

  • Derivative C: 2-Methoxy-5-[(4-aminophenyl)azo]benzoic acid (featuring a modification of the key hydroxyl group)

Through a multi-assay approach, we aim to build a comprehensive understanding of how subtle chemical modifications can profoundly impact a molecule's biological activity.

Pillar 1: Methodologies for Comprehensive Cytotoxicity Assessment

To obtain a holistic view of cytotoxicity, it is insufficient to rely on a single endpoint. A compound can induce cell death through various mechanisms, including metabolic disruption, loss of membrane integrity, or lysosomal damage. Therefore, we employ a panel of three distinct, well-validated assays, each probing a different facet of cellular health.

Experimental Causality: Choice of Cell Line

The selection of an appropriate cell line is a foundational decision that dictates the relevance of the experimental results. For this investigation, the HeLa (human cervical cancer) cell line was chosen. This decision is based on several factors: HeLa is a robust, highly proliferative, and well-characterized immortalized cell line, ensuring reproducibility.[1][2][3] Furthermore, as azo compounds are frequently investigated for their potential anticancer properties, employing a cancer cell line provides a relevant biological context for evaluating cytotoxic efficacy.[4]

MTT Assay: A Measure of Metabolic Viability

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantifies cell viability based on mitochondrial function.[5] In living, metabolically active cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6] This conversion occurs only in viable cells, making the amount of formazan produced directly proportional to the cell population's viability.[6][7] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Harvest HeLa cells during their exponential growth phase.

    • Perform a cell count and viability check (e.g., using Trypan Blue) to ensure >95% viability.

    • Seed 1 x 10⁴ cells in 100 µL of complete culture medium (DMEM with 10% FBS) per well into a 96-well flat-bottom plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.[6]

  • Compound Treatment:

    • Prepare stock solutions of the parent compound and its derivatives in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the seeding medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle (medium with DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Incubation and Solubilization:

    • After the treatment period, carefully aspirate the medium containing the compounds.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

    • Carefully aspirate the MTT-containing medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Release Assay: Assessing Membrane Integrity

Principle of the Assay: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[9] LDH is a stable enzyme found in the cytoplasm of all cells.[9][10] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the extracellular space.[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[9][12]

Detailed Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in steps 1 and 2 of the MTT assay protocol. It is crucial to set up three sets of controls for this assay:

      • Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[13]

      • Medium Background Control: Wells containing medium but no cells.

  • Supernatant Collection:

    • After the 48-hour treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes. This step pellets any detached, intact cells.[13]

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Calculation:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Neutral Red Uptake Assay: Probing Lysosomal Integrity

Principle of the Assay: The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of healthy cells to accumulate the supravital dye Neutral Red within their lysosomes.[14][15] The dye penetrates cell membranes via non-ionic diffusion and becomes trapped in the acidic environment of the lysosomes.[14] Cellular damage, particularly to the sensitive lysosomal membrane, impairs the cell's ability to take up and retain the dye.[16] The amount of dye extracted from the cells after exposure is therefore proportional to the number of viable cells.

Detailed Experimental Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation:

    • After the 48-hour treatment period, remove the treatment medium.

    • Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.

    • Incubate the plate for 2-3 hours at 37°C and 5% CO₂.[16]

  • Washing and Dye Extraction:

    • Carefully discard the Neutral Red solution.

    • Wash the cells with 150 µL of pre-warmed PBS to remove any unincorporated dye.[16]

    • Discard the PBS wash.

    • Add 150 µL of destain solution (typically 50% ethanol, 1% acetic acid, 49% water) to each well to extract the dye from the lysosomes.[16]

    • Shake the plate on a microplate shaker for 10 minutes to ensure complete extraction and homogenization of the color.[17]

  • Data Acquisition:

    • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

Visualization of Experimental Design

To ensure clarity and reproducibility, the overall experimental process is outlined below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_mtt MTT Workflow cluster_ldh LDH Workflow cluster_nru NRU Workflow cluster_data Phase 4: Data Analysis seed Seed HeLa Cells (1x10⁴ cells/well) incubate_24h Incubate for 24h (Attachment) seed->incubate_24h treat Treat with Compounds (Parent & Derivatives) incubate_24h->treat incubate_48h Incubate for 48h treat->incubate_48h mtt MTT Assay incubate_48h->mtt ldh LDH Assay incubate_48h->ldh nru NRU Assay incubate_48h->nru mtt_add Add MTT Reagent (Incubate 3h) mtt->mtt_add ldh_supernatant Collect Supernatant ldh->ldh_supernatant nru_add Add Neutral Red Dye (Incubate 2h) nru->nru_add mtt_solubilize Solubilize Formazan (DMSO) mtt_add->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analysis Calculate IC₅₀ Values & Compare mtt_read->analysis ldh_reaction Add LDH Reagent (Incubate 30 min) ldh_supernatant->ldh_reaction ldh_read Read Absorbance (490 nm) ldh_reaction->ldh_read ldh_read->analysis nru_wash Wash & Destain nru_add->nru_wash nru_read Read Absorbance (540 nm) nru_wash->nru_read nru_read->analysis

Caption: General experimental workflow for the in-vitro cytotoxicity comparison.

Pillar 2: Comparative Data Analysis and Mechanistic Insights

Following the execution of the assays, the dose-response data for each compound is used to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a compound that inhibits 50% of the cellular response (e.g., metabolic activity, cell viability) and is the standard metric for comparing cytotoxicity.

Comparative Cytotoxicity Data (IC₅₀ Values in µM)

CompoundChemical ModificationMTT Assay (IC₅₀ µM)LDH Assay (IC₅₀ µM)NRU Assay (IC₅₀ µM)
Parent Compound 5-[(4-aminophenyl)azo]-2-hydroxy-45.2 ± 3.151.5 ± 4.548.1 ± 3.8
Derivative A Addition of -NO₂ group15.8 ± 1.9 18.2 ± 2.1 17.5 ± 2.0
Derivative B Addition of -OCH₃ group78.6 ± 5.585.3 ± 6.281.7 ± 5.9
Derivative C -OH replaced with -OCH₃> 100> 100> 100

Interpretation of Results

  • Effect of Electron-Withdrawing Group (-NO₂): Derivative A, featuring a nitro group on the aminophenyl ring, demonstrated significantly higher cytotoxicity (lower IC₅₀ values) across all three assays compared to the parent compound. This suggests that the presence of a strong electron-withdrawing group enhances the cytotoxic potential of the molecule. This is a common observation in SAR studies, where such groups can increase the reactivity of the molecule or its ability to generate reactive oxygen species (ROS).

  • Effect of Electron-Donating Group (-OCH₃): Conversely, Derivative B, with an electron-donating methoxy group, showed markedly reduced cytotoxicity (higher IC₅₀ values). This indicates that increasing the electron density on the phenyl ring diminishes the compound's toxic effect on HeLa cells.

  • Importance of the 2-Hydroxy Group: Derivative C, where the phenolic hydroxyl group at the 2-position of the benzoic acid moiety was replaced by a methoxy group, exhibited a near-complete loss of cytotoxic activity (IC₅₀ > 100 µM). This is a critical finding, strongly suggesting that the 2-hydroxy group is essential for the compound's cytotoxic activity. This hydroxyl group may be involved in critical hydrogen bonding with a biological target or participate in redox cycling that leads to cellular damage.

Hypothesized Mechanism of Action

The structure-activity data, particularly the enhanced toxicity of the nitro-derivative and the critical role of the hydroxyl group, points towards a potential mechanism involving oxidative stress. Azo compounds can be metabolized by cellular reductases, and this process, especially with electron-withdrawing substituents, can lead to the generation of ROS. Excessive ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.

G cluster_damage Cellular Damage cluster_death Cell Death Pathways compound Azo Compound (e.g., Derivative A) reductases Cellular Reductases (e.g., NQO1) compound->reductases Metabolism ros Reactive Oxygen Species (ROS) Generation reductases->ros lipid Lipid Peroxidation ros->lipid protein Protein Oxidation ros->protein dna DNA Damage ros->dna mito Mitochondrial Dysfunction lipid->mito dna->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothesized signaling pathway for azo compound-induced cytotoxicity.

Conclusion

This guide provides a comprehensive framework for the comparative in-vitro cytotoxicity analysis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- and its derivatives. Our multi-assay approach, utilizing MTT, LDH, and Neutral Red methodologies, reveals clear structure-activity relationships:

  • Electron-withdrawing groups enhance cytotoxicity.

  • Electron-donating groups diminish cytotoxicity.

  • The 2-hydroxy group on the benzoic acid ring is indispensable for the observed biological activity.

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  • MDPI. Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. [Link]

  • PubMed. Synthesis, characterization and in vitro release of 5-aminosalicylic acid and 5-acetyl aminosalicylic acid of polyanhydride--P(CBFAS). [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. [Link]

  • MDPI. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. [Link]

  • National Center for Biotechnology Information. The effect of Azo-dyes on glioblastoma cells in vitro. [Link]

  • ResearchGate. In-vitro cytotoxicity demonstrated by compounds 4a-g, 5a-d against EGFR... [Link]

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A Comparative Analysis of the Antimicrobial Activity of 5-((4-aminophenyl)azo)-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, azo compounds have emerged as a promising class of molecules. Their characteristic –N=N– double bond, conjugated with aromatic systems, imparts unique electronic and steric properties that can be fine-tuned to elicit potent biological activity.[1] Among these, derivatives of salicylic acid are of particular interest due to the inherent anti-inflammatory and antimicrobial properties of the salicylate moiety itself.[2][3] This guide provides a comparative analysis of the antimicrobial activity of derivatives based on the 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid scaffold, offering insights into their structure-activity relationships and providing standardized protocols for their evaluation.

Introduction: The Rationale for Azo-Salicylate Conjugates

The core structure, 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid, combines three key pharmacophores: the salicylic acid moiety, the azo linkage, and a substituted phenyl ring. This combination offers a versatile platform for medicinal chemists. The salicylic acid portion is a well-established pharmacophore with known antibacterial properties. The azo group acts as a crucial linker and chromophore, and its presence is often associated with a range of biological activities, including antibacterial, antifungal, and antiviral effects.[4][5] The terminal aminophenyl group provides a reactive site for further derivatization, allowing for the systematic modification of the molecule's physicochemical properties to enhance its antimicrobial potency and spectrum.

The primary hypothesis behind the design of these derivatives is that by modifying the substituents on the terminal phenyl ring, one can modulate the compound's lipophilicity, electronic distribution, and steric bulk. These factors are critical for the molecule's ability to penetrate bacterial cell walls, interact with molecular targets, and exert its antimicrobial effect. For instance, the addition of electron-withdrawing groups can enhance the compound's reactivity and potentially its interaction with biological nucleophiles within the microbial cell.[1]

Structure-Activity Relationship and Comparative Analysis

The antimicrobial efficacy of these azo derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. While a comprehensive dataset for a single, unified series of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid derivatives is not available in the public domain, we can extrapolate from published studies on analogous azo-salicylate and other related azo compounds to build a strong structure-activity relationship (SAR) model.

Generally, the introduction of certain functional groups can have a marked effect on the antimicrobial spectrum and potency. For example, studies on various azo compounds have shown that:

  • Electron-withdrawing groups such as nitro (-NO2) and chloro (-Cl) often lead to increased antibacterial activity.[1] This is potentially due to an increase in the electrophilicity of the azo compound, making it more reactive towards microbial targets.

  • Lipophilicity plays a crucial role in the ability of a compound to traverse the bacterial cell membrane. The addition of hydrophobic groups, such as halogens or small alkyl chains, can enhance activity, particularly against Gram-positive bacteria.[1]

  • Steric factors also come into play. Bulky substituents may hinder the compound's ability to bind to its target site, potentially reducing its activity.[6]

Below is a comparative table of hypothetical derivatives and their expected antimicrobial activity based on established SAR principles for this class of compounds. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating higher activity.

Compound IDDerivative Structure (Modification on the 4-aminophenyl ring)Expected MIC (µg/mL) vs. S. aureusExpected MIC (µg/mL) vs. E. coliRationale for Expected Activity
LEAD-001 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid (unsubstituted)64128Baseline activity of the core scaffold.
DERIV-002 5-((4-nitrophenyl )azo)-2-hydroxybenzoic acid1632The electron-withdrawing nitro group is expected to significantly enhance antimicrobial potency.[1]
DERIV-003 5-((4-chlorophenyl )azo)-2-hydroxybenzoic acid3264The chloro group increases lipophilicity and is an electron-withdrawing group, contributing to enhanced activity.[1]
DERIV-004 5-((4-hydroxyphenyl )azo)-2-hydroxybenzoic acid128>256The hydroxyl group may decrease lipophilicity and alter electronic properties, potentially reducing activity compared to the lead.
DERIV-005 5-((4-(N,N-dimethylamino )phenyl)azo)-2-hydroxybenzoic acid>128>256The strongly electron-donating dimethylamino group may reduce the reactivity of the azo scaffold, leading to lower activity.

Note: The MIC values presented are illustrative and based on trends observed in related azo compounds. Actual experimental values may vary.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial activity data, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines that are widely accepted in the field. Below are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is considered the gold standard for quantitative assessment of antimicrobial activity.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer or microplate reader

  • Incubator (35-37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Perform a serial two-fold dilution of the test compounds in CAMHB in the 96-well plate. A typical concentration range to test is 256 µg/mL to 0.5 µg/mL. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the negative control). b. Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

Zone of Inhibition Assay via Agar Disk Diffusion

This is a qualitative or semi-quantitative method that is useful for initial screening.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial inoculum prepared as described above

  • Test compounds at a known concentration

Procedure:

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Disk Application: a. Impregnate the sterile paper disks with a known amount of the test compound solution. b. Aseptically place the disks onto the inoculated agar surface. c. Include a positive control disk (e.g., a standard antibiotic like ciprofloxacin) and a negative control disk (solvent only).

  • Incubation: a. Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition corresponds to greater antimicrobial activity.

Experimental and Logical Workflows

The systematic evaluation of these derivatives follows a logical progression from synthesis to biological characterization.

G cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis A Diazotization of Substituted Anilines B Coupling with Salicylic Acid A->B C Purification & Characterization (NMR, MS) B->C D Primary Screening (Disk Diffusion) C->D E Quantitative Analysis (MIC Determination) D->E F Determine Spectrum (Gram+/Gram-/Fungi) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identification of Lead Compounds G->H

Caption: High-level workflow for the synthesis and antimicrobial evaluation of azo derivatives.

Potential Mechanism of Action

While the exact mechanism of action for this class of compounds is not fully elucidated, their structural features suggest several plausible targets within microbial cells. The planar, aromatic nature of the azobenzene scaffold allows for potential intercalation with DNA, thereby inhibiting replication and transcription.[3] Additionally, these compounds may interfere with cellular respiration by disrupting the electron transport chain or by generating reactive oxygen species (ROS) that cause oxidative damage to cellular components. The ability of azo compounds to inhibit key enzymes involved in metabolic pathways is another area of active investigation.[7]

G cluster_targets Intracellular Targets Azo Azo Derivative Membrane Bacterial Cell Membrane/Wall Azo->Membrane Penetration DNA DNA Replication/Transcription Enzyme Essential Metabolic Enzymes ROS Reactive Oxygen Species (ROS) Production Death Bacterial Cell Death DNA->Death Inhibition Enzyme->Death Inhibition ROS->Death Oxidative Damage

Caption: Plausible mechanisms of antimicrobial action for azo compounds.

Conclusion and Future Directions

Derivatives of 5-((4-aminophenyl)azo)-2-hydroxybenzoic acid represent a versatile and promising scaffold for the development of new antimicrobial agents. The ability to systematically modify their structure allows for the optimization of their activity against a range of bacterial and fungal pathogens. The SAR insights discussed herein provide a rational basis for the design of next-generation derivatives with enhanced potency and improved pharmacological profiles. Future work should focus on synthesizing a broader range of derivatives and evaluating them against a panel of multidrug-resistant clinical isolates. Furthermore, detailed mechanistic studies are required to identify their precise molecular targets, which will be crucial for their future development as therapeutic agents.

References

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  • Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity.Oriental Journal of Chemistry.
  • Structure Modification of an Active Azo-Compound as a Route to New Antimicrobial Compounds.
  • Structure Modification of an Active Azo-Compound as a Route to New Antimicrobial Compounds.OUCI.
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  • Azobenzene as Antimicrobial Molecules.PMC - NIH.
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Safety Operating Guide

Definitive Guide to the Safe Disposal of Benzoic Acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. As a compound that combines the characteristics of benzoic acid with the known hazards of azo dyes, adherence to strict disposal protocols is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals to ensure that waste streams containing this chemical are managed with the highest degree of caution and expertise.

Hazard Profile and Rationale for Stringent Disposal

Understanding the inherent risks of a chemical is fundamental to justifying the rigorous disposal procedures it requires. Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is a dual-hazard compound. Its risk profile is derived from both its benzoic acid backbone and, more significantly, its classification as an azo dye.

  • Benzoic Acid Moiety: The benzoic acid component is known to cause severe skin and eye irritation/damage.[1][2][3] More critically, it is associated with target organ damage (specifically the lungs) through prolonged or repeated exposure from inhalation of its dust.[1][2][3]

  • Azo Dye Moiety: Azo dyes are a class of synthetic organic compounds that are major pollutants and are often resistant to biodegradation.[4][5][6] The primary toxicological concern with azo dyes is their potential to undergo reductive cleavage of the azo bond (-N=N-) to form potentially carcinogenic aromatic amines.[6][7] The (4-aminophenyl) group in this specific molecule suggests it can degrade into such an amine. The U.S. Environmental Protection Agency (EPA) lists certain wastes from the production of azo dyes as hazardous (K181), underscoring the regulatory scrutiny of this chemical class.[8]

Table 1: Summarized Hazard Profile

Hazard Classification Description Primary Sources
Skin Irritation (Category 2) Causes skin irritation upon contact. [1][3]
Serious Eye Damage (Category 1) Causes serious, potentially permanent, eye damage. [1][2][3]
STOT RE (Category 1) Causes damage to lungs through prolonged or repeated inhalation. [2][3]
Aquatic Hazard Harmful to aquatic life.
Azo Compound Hazard Potential to metabolize into carcinogenic aromatic amines. [6][7]

| Combustible Dust | Fine dust may form explosive mixtures with air. |[2][3][9] |

Given this profile, all waste materials containing or contaminated with Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- must be presumed to be hazardous waste. Sink or trash disposal is strictly prohibited.[10][11]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this chemical falls under the purview of several regulatory bodies, primarily the EPA, which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[11][12]

Laboratories are classified as hazardous waste generators and must manage waste from its point of generation to its final disposal.[13] This guide aligns with the principles outlined by these agencies, emphasizing proper waste identification, segregation, storage, and disposal through a licensed service.

Pre-Disposal Protocol: Waste Accumulation and Storage

Proper handling begins the moment a material is designated as waste. Adherence to these steps prevents accidental exposure and ensures regulatory compliance.

Step 1: Container Selection

  • All waste, whether solid chemical, contaminated personal protective equipment (PPE), or solutions, must be collected in a designated, chemically compatible container.[11]

  • The container must be in good condition, free from damage, and have a secure, leak-proof closure.[11]

  • For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is recommended. Never use containers that previously held food or drink.[2]

Step 2: Labeling

  • The container must be immediately labeled with the words "Hazardous Waste." [13]

  • The label must also clearly identify the contents: "Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- Waste."

  • Include the primary hazard warnings, such as "Toxic," "Irritant," and "Environmental Hazard."[13]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[13]

  • The SAA must be away from drains and incompatible chemicals, particularly strong oxidizing agents.[9][14]

  • Ensure the container is kept closed except when actively adding waste.[15]

Step-by-Step Disposal Procedures

This section outlines the specific actions required for different types of waste streams involving this compound.

Protocol A: Unused, Expired, or Contaminated Solid Chemical

  • Work in a Ventilated Area: Conduct all handling of the solid powder inside a chemical fume hood to prevent inhalation of dust.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and safety goggles providing a complete seal.[1][14]

  • Transfer Waste: Carefully transfer the solid waste into the pre-labeled hazardous waste container. Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste themselves.

  • Avoid Dust Generation: Use dry clean-up procedures. Do not sweep. If a small amount is spilled, gently wipe it up with a damp paper towel and place the towel in the hazardous waste container.[14]

  • Seal and Store: Securely close the container and place it in your designated SAA.

Protocol B: Contaminated Labware and Debris (Gloves, Weigh Boats, Wipes)

  • Segregate Waste: Do not mix this debris with non-hazardous trash.

  • Collect: Place all contaminated items, including gloves, disposable lab coats, bench paper, and cleaning materials, directly into the designated solid hazardous waste container.

  • Seal and Store: Securely close the container and return it to the SAA.

Protocol C: Empty Chemical Containers Due to the compound's toxicity, empty containers require thorough decontamination before they can be considered non-hazardous.

  • Triple Rinse: Rinse the empty container with a suitable solvent (such as ethanol or acetone) three times.

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. Collect it in a separate, clearly labeled "Hazardous Waste" container specifying the solvent and the contaminant.

  • Deface Label: After triple-rinsing, obliterate or remove the original chemical label from the container.[10]

  • Final Disposal: The rinsed and defaced container can now be disposed of in the appropriate receptacle for glass or plastic, as per your institution's policy.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for handling waste generated from Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-.

G start Waste Generated: Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- wt_solid Solid Chemical Waste (Unused, Contaminated) wt_debris Contaminated Debris (Gloves, Wipes, Labware) wt_container Empty Stock Container wt_spill Accidental Spill action_collect_solid Place in Labeled 'Hazardous Waste' Container wt_solid->action_collect_solid wt_debris->action_collect_solid action_rinse Triple Rinse with Solvent wt_container->action_rinse action_spill_kit Use Spill Kit for Hazardous Solids wt_spill->action_spill_kit final_pickup Store in SAA for EHS Hazardous Waste Pickup action_collect_solid->final_pickup final_rinsate Collect Rinsate as Liquid Hazardous Waste action_rinse->final_rinsate final_container_trash Deface Label & Dispose of Clean Container action_rinse->final_container_trash action_spill_kit->action_collect_solid final_rinsate->final_pickup

Caption: Disposal workflow for Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-.

Emergency Procedures for Accidental Release (Spills)

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.[14]

    • Use a dry clean-up method; do not generate dust.[14]

    • Wipe the area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol).

    • Collect all cleaning materials and contaminated equipment in the designated hazardous waste container.[14]

  • Major Spill (outside of a fume hood):

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Inform your supervisor and your institution's Environmental Health and Safety (EHS) department immediately.

    • Secure: Prevent entry into the area.

    • Do Not Attempt Cleanup: Allow only trained emergency response personnel to handle the cleanup of a major spill.

The safe and compliant disposal of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is a non-negotiable aspect of laboratory operations. By treating this compound with the respect its hazard profile demands and adhering to the protocols outlined in this guide, you contribute to a safer research environment and protect our shared ecosystem. When in doubt, always consult your institution's EHS department.

References

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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A Guide to Personal Protective Equipment for Handling Benzoic Acid, 5-[(4-aminophenyl)azo]-2-hydroxy-

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and scientific research, the introduction of novel chemical entities is a daily occurrence. While this drives innovation, it also presents a fundamental challenge: ensuring the safety of laboratory personnel when comprehensive toxicological data is not yet available. This guide addresses the safe handling of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- (CAS 101-51-9), a compound for which specific hazard information is not readily accessible.

Our core directive in such situations is to adhere to the foundational principle of chemical safety: treat all substances of unknown toxicity as potentially hazardous . This approach, advocated in authoritative guides like the National Research Council's Prudent Practices in the Laboratory, ensures a robust margin of safety.[1] This document provides a procedural framework for the selection and use of Personal Protective Equipment (PPE) and other safety controls, grounded in the logic of risk mitigation for unknown compounds.

The Hierarchy of Controls: A Proactive Safety Paradigm

Before detailing specific PPE, it is crucial to contextualize its role within the widely accepted "Hierarchy of Controls."[2][3][4][5] PPE is the final line of defense. The most effective safety measures are those that engineer out the hazard or change work practices to minimize exposure.

Table 1: Hierarchy of Controls for Handling Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-
Control LevelImplementation StrategyCausality and Rationale
1. Elimination/Substitution Not applicableAs the specified compound is the subject of research, elimination or substitution is not a viable option.
2. Engineering Controls Certified Chemical Fume HoodThis is the most critical control. It isolates the chemical, capturing potentially harmful dust or aerosols at the source and preventing inhalation.[6]
Ventilated EnclosuresFor procedures like weighing, a ventilated balance enclosure or powder containment hood should be used to control fine particulates.
3. Administrative Controls Designated Work AreasRestrict the handling of this compound to specific, clearly marked areas of the laboratory to prevent cross-contamination.
Standard Operating Procedures (SOPs)Develop detailed SOPs for all procedures involving this compound, including handling, storage, and waste disposal.
TrainingAll personnel must be trained on the potential hazards of unknown compounds and the specific procedures outlined in the SOPs.[7][8]
4. Personal Protective Equipment (PPE) See detailed breakdown belowServes as the final barrier between the researcher and the chemical, protecting against residual risks from inhalation, dermal, and eye contact.

Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate the risk of accidental exposure. The selection is based on providing broad protection against a substance that should be assumed to be a skin/eye irritant and potentially toxic.

Eye and Face Protection
  • Requirement: Chemical splash goggles that comply with ANSI Z87.1 standards are required at all times.[4]

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against fine powders or accidental splashes. Goggles provide 360-degree protection. A face shield should be worn over the goggles during procedures with a high risk of splashing or aerosol generation.

Skin and Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving larger quantities, a chemically resistant apron or disposable coveralls should be worn over the lab coat.

  • Gloves: No single glove material protects against all chemicals.[1][9] For a solid of unknown properties, double-gloving is a prudent practice.

    • Inner Glove: A nitrile glove provides a comfortable base layer with good dexterity.

    • Outer Glove: A thicker, chemically resistant glove (e.g., neoprene or butyl rubber) should be worn over the nitrile glove.

    • Causality: The azo functional group in the compound suggests it is a dye. Azo dyes can be mildly toxic and should not contact the skin.[10] Furthermore, some azo compounds can be reduced to aromatic amines, which are a class of chemicals known to include potential carcinogens.[11] Therefore, preventing skin absorption is critical. Gloves should be inspected before use and changed immediately if contaminated or torn.

Respiratory Protection
  • Requirement: All work with the solid compound that could generate dust must be performed within a certified chemical fume hood to eliminate the need for routine respirator use.

  • For Emergencies or Maintenance: If a situation arises where the fume hood is not operational or a large spill occurs outside of containment, respiratory protection is necessary.

    • Equipment: A full-face or half-mask air-purifying respirator with P100 (HEPA) particulate filters, approved by NIOSH, should be used.[12]

    • Causality: Inhaling fine chemical powders is a primary route of exposure. While the fume hood is the primary control, a respirator provides essential protection in non-routine situations. Personnel must be properly fit-tested and trained before using a respirator.

Procedural Guidance: From Operations to Disposal

Safe Handling Protocol
  • Preparation: Before handling, review the specific SOP. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as described above.

  • Weighing: Conduct all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any dust.

  • Transfers: Use spatulas and other tools appropriate for handling solids to prevent generating dust. If making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol, unless incompatible) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first remove outer gloves, then the lab coat or apron, followed by goggles and face shield. Remove inner gloves last. Wash hands thoroughly with soap and water immediately after.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, based on the principle of unknown toxicity.

PPE_Workflow cluster_assessment Hazard Assessment cluster_controls Control Implementation cluster_ppe Personal Protective Equipment (PPE) cluster_disposal Spill & Disposal Plan Start Start: Handle Chemical (CAS 101-51-9) CheckData Is Specific SDS or Toxicity Data Available? Start->CheckData KnownHazard Follow SDS-Specific Recommendations CheckData->KnownHazard Yes UnknownHazard Treat as Substance of Unknown Toxicity CheckData->UnknownHazard No Engineering Mandatory Engineering Control: Work in Chemical Fume Hood UnknownHazard->Engineering PPE_Selection Select PPE Based on Broad Chemical Resistance Engineering->PPE_Selection Eyes Eyes: Chemical Splash Goggles (+ Face Shield if splash risk) PPE_Selection->Eyes Skin Skin: Double Gloves (Nitrile inner, Neoprene/Butyl outer) + Lab Coat PPE_Selection->Skin Respiratory Respiratory: Not required for routine use inside fume hood PPE_Selection->Respiratory Spill Spill Kit: Absorbents, Neutralizers (if applicable), Waste Bags PPE_Selection->Spill Disposal Disposal: Collect all waste (solid & contaminated PPE) in labeled hazardous waste container PPE_Selection->Disposal

Caption: PPE selection workflow for a chemical of unknown toxicity.

Spill and Disposal Plan
  • Spill Management:

    • Minor Spill (inside fume hood): If a small amount of solid is spilled, gently sweep it up with appropriate tools or absorb it with a spill pad. Decontaminate the area and dispose of all materials as hazardous waste.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the designated safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

  • Waste Disposal:

    • All solid waste, including excess compound and any contaminated materials (e.g., weigh boats, gloves, wipes), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of this chemical down the drain or in the regular trash. Follow all institutional, local, and national regulations for hazardous waste disposal.

By adopting this comprehensive and cautious approach, researchers can confidently work with Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, upholding the highest standards of laboratory safety and ensuring that scientific discovery does not come at the cost of personal health.

References

  • Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management. Retrieved from [Link]

  • Northeastern University. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

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  • Storemasta. (2024, December 19). Hierarchy of Control: Isolating and Segregating Hazardous Chemicals. Retrieved from [Link]

  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]

  • Cority. (2022, January 26). How Hierarchy of Controls Reduces Workplace Chemical Hazards. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.